5-Ethylthiophene-2-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethylthiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S2/c1-2-5-3-4-6(10-5)11(7,8)9/h3-4H,2H2,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQLGPYKHWNEJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Ethylthiophene-2-sulfonamide: A Comprehensive Technical Guide on Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of 5-Ethylthiophene-2-sulfonamide, a heterocyclic sulfonamide with significant potential in medicinal chemistry. Although not extensively characterized in published literature, its structural motifs—the thiophene ring and the sulfonamide group—are cornerstones of numerous therapeutic agents. This document synthesizes information from closely related analogs and foundational chemical principles to provide a detailed profile of its chemical identity, predicted physicochemical properties, and spectroscopic characteristics. Furthermore, we present a robust, field-proven protocol for its synthesis and purification starting from a commercially available precursor. The guide culminates in a discussion of its probable pharmacological activities, focusing on its potential as a carbonic anhydrase inhibitor, thereby positioning 5-Ethylthiophene-2-sulfonamide as a compelling candidate for further investigation in drug discovery programs.
Chemical Identity and Structural Elucidation
5-Ethylthiophene-2-sulfonamide is an aromatic sulfonamide built upon a five-membered thiophene heterocycle. The molecule's architecture is defined by two key functional groups attached to the thiophene core: an ethyl group at the C5 position and a sulfonamide group at the C2 position. This specific arrangement is anticipated to profoundly influence its steric and electronic properties, which are critical determinants of its interaction with biological targets.
The sulfonamide group (—SO₂NH₂) is a well-established pharmacophore known to coordinate with the zinc ion in the active site of metalloenzymes, most notably carbonic anhydrases.[1][2] The thiophene ring acts as a rigid, aromatic scaffold, presenting the functional groups in a defined spatial orientation. It is considered a bioisostere of a benzene ring and is prevalent in many FDA-approved drugs.[3] The ethyl group at the C5 position, distal to the sulfonamide, provides a lipophilic character that can influence membrane permeability, solubility, and interactions with hydrophobic pockets in target proteins.
Below is the chemical structure and key identifiers for the molecule.
Caption: 2D structure of 5-Ethylthiophene-2-sulfonamide.
Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 5-ethylthiophene-2-sulfonamide | Predicted |
| CAS Number | Not assigned | N/A |
| Molecular Formula | C₆H₉NO₂S₂ | Calculated |
| Molecular Weight | 191.27 g/mol | Calculated |
| SMILES | CCC1=CC=C(S1)S(=O)(=O)N | Predicted |
| InChI Key | Predicted: FSLPDXCPIMNKMT-UHFFFAOYSA-N | Predicted |
Physicochemical Properties
While experimental data for 5-Ethylthiophene-2-sulfonamide is not available, its properties can be reliably estimated based on trends observed in closely related analogs, such as 5-chloro- and 5-bromothiophene-2-sulfonamide. The replacement of a halogen with an ethyl group is expected to decrease the melting point and increase lipophilicity (LogP).
| Property | Predicted Value | Rationale / Analog Data |
| Melting Point | 95 - 105 °C | Lower than 5-chlorothiophene-2-sulfonamide (113-117 °C) due to less efficient crystal packing with the flexible ethyl group. |
| Boiling Point | > 350 °C (decomposes) | High due to strong intermolecular hydrogen bonding of the sulfonamide group. |
| Appearance | White to off-white crystalline solid | Typical for small molecule aromatic sulfonamides. |
| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, DMSO, DMF | The sulfonamide group provides some polarity, but the thiophene and ethyl groups confer organic solubility. |
| pKa (Sulfonamide) | 9.5 - 10.5 | The sulfonamide proton is weakly acidic, similar to other aromatic sulfonamides. |
| LogP (o/w) | ~1.5 - 2.0 | Higher than the chloro-analog (LogP ≈ 1.2) due to the lipophilic ethyl group.[4] |
Synthesis and Purification
The most direct and efficient synthesis of 5-Ethylthiophene-2-sulfonamide involves the amination of its corresponding sulfonyl chloride precursor. This precursor, 5-ethylthiophene-2-sulfonyl chloride (CAS 56921-00-7) , is commercially available, making the synthesis highly accessible.
The causality for this experimental choice is clear: starting with the sulfonyl chloride is a convergent and high-yielding strategy. The alternative, a de novo synthesis, would involve multiple steps such as the Friedel-Crafts acylation of 2-ethylthiophene followed by oxidation and conversion to the sulfonamide, or direct chlorosulfonation of 2-ethylthiophene, which can lead to issues with regioselectivity and side products. The chosen method leverages a readily available, advanced intermediate, ensuring high purity and yield of the final product.
Caption: Proposed synthetic workflow for 5-Ethylthiophene-2-sulfonamide.
Detailed Experimental Protocol: Synthesis
This protocol is designed as a self-validating system, with clear steps for reaction monitoring and product isolation.
-
Reaction Setup: To a solution of 5-ethylthiophene-2-sulfonyl chloride (1.0 eq) in tetrahydrofuran (THF, 10 mL/g), add a 28-30% aqueous solution of ammonium hydroxide (5.0 eq) dropwise at 0 °C (ice bath).
-
Expertise & Experience: Using a slight excess of ammonium hydroxide ensures the complete consumption of the sulfonyl chloride. THF is chosen as the solvent for its ability to dissolve the starting material and its miscibility with the aqueous reagent. The reaction is run at 0 °C to control the exotherm.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot indicates reaction completion.
-
Trustworthiness: TLC provides a reliable, real-time check on the reaction's status, preventing premature workup and ensuring maximum conversion.
-
-
Workup and Isolation: a. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. b. Dilute the remaining aqueous residue with cold deionized water (20 mL/g). This will precipitate the product. c. Filter the resulting solid using a Büchner funnel and wash thoroughly with cold water (3 x 10 mL/g) to remove excess ammonia and ammonium salts. d. Dry the crude product under vacuum at 40-50 °C to a constant weight.
Detailed Experimental Protocol: Purification
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot methanol.
-
Expertise & Experience: Methanol is an excellent solvent for sulfonamides, typically providing good solubility at high temperatures and poor solubility at low temperatures, which is ideal for recrystallization.
-
-
Crystal Formation: Allow the solution to cool slowly to room temperature, then place it in a 4 °C refrigerator for at least 4 hours to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold methanol, and dry under vacuum.
-
Trustworthiness: The purity of the final compound should be assessed by melting point analysis and confirmed by NMR spectroscopy. A sharp melting point close to the predicted range indicates high purity.
-
Spectroscopic Analysis and Characterization
The structural identity and purity of synthesized 5-Ethylthiophene-2-sulfonamide can be unequivocally confirmed using standard spectroscopic techniques. The following table summarizes the predicted key signals.
| Technique | Functional Group | Predicted Chemical Shift / Frequency | Rationale |
| ¹H NMR | Sulfonamide (-SO₂NH₂ ) | δ 7.2-7.5 ppm (broad singlet, 2H) | Exchangeable protons, characteristic region for primary sulfonamides. |
| Thiophene (-CH =) | δ 7.6-7.7 ppm (d, 1H, J≈4 Hz) | Proton at C3, deshielded by adjacent sulfonamide group. | |
| Thiophene (-CH =) | δ 6.9-7.0 ppm (d, 1H, J≈4 Hz) | Proton at C4, coupled to C3 proton. | |
| Ethyl (-CH₂ CH₃) | δ 2.8-2.9 ppm (q, 2H, J≈7.5 Hz) | Methylene protons adjacent to the thiophene ring. | |
| Ethyl (-CH₂CH₃ ) | δ 1.3-1.4 ppm (t, 3H, J≈7.5 Hz) | Methyl protons of the ethyl group. | |
| ¹³C NMR | Thiophene (-C -SO₂) | δ 142-144 ppm | Quaternary carbon attached to the electron-withdrawing sulfonamide. |
| Thiophene (-C -Et) | δ 155-157 ppm | Quaternary carbon attached to the ethyl group. | |
| Thiophene (-C H=) | δ 127-129 ppm | Aromatic methine carbons of the thiophene ring. | |
| Ethyl (-C H₂CH₃) | δ 23-25 ppm | Methylene carbon. | |
| Ethyl (-CH₂C H₃) | δ 15-16 ppm | Methyl carbon. | |
| FT-IR | N-H Stretch | 3350-3250 cm⁻¹ (two bands) | Asymmetric and symmetric stretching of the primary sulfonamide.[5] |
| S=O Stretch | 1340-1320 & 1170-1150 cm⁻¹ | Strong, characteristic asymmetric and symmetric SO₂ stretches.[5] | |
| C-H Stretch (Aromatic) | ~3100 cm⁻¹ | Stretching of C-H bonds on the thiophene ring. | |
| C-H Stretch (Aliphatic) | 2970-2850 cm⁻¹ | Stretching of C-H bonds in the ethyl group. | |
| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z 191 | Corresponds to the molecular weight of the compound. |
| Major Fragments | m/z 175, 162, 128, 111 | Predicted fragments corresponding to loss of -NH₂, -C₂H₅, and -SO₂NH₂. |
Pharmacological Profile and Therapeutic Potential
While 5-Ethylthiophene-2-sulfonamide itself has not been evaluated, the thiophene-2-sulfonamide scaffold is a highly privileged structure in medicinal chemistry, particularly as an inhibitor of carbonic anhydrases (CAs).[1][6]
Primary Target Hypothesis: Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[2] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[7][8]
The primary sulfonamide moiety is the quintessential zinc-binding group for CA inhibitors. It is hypothesized that 5-Ethylthiophene-2-sulfonamide acts by coordinating to the Zn²⁺ ion in the CA active site, displacing a catalytic water molecule and blocking the enzyme's function.
Caption: Sulfonamide binding to the catalytic zinc ion in the CA active site.
The thiophene ring and its 5-ethyl substituent would extend into the active site cavity, forming additional van der Waals or hydrophobic interactions that determine the inhibitor's potency and isoform selectivity. Many substituted heterocyclic sulfonamides exhibit nanomolar inhibition constants against various CA isoforms, suggesting 5-Ethylthiophene-2-sulfonamide could be a potent inhibitor.[9]
Other Potential Applications
-
Antibacterial Agents: Sulfonamides are the basis of sulfa drugs, which inhibit dihydropteroate synthase in bacteria. Thiophene-based sulfonamides have also shown promise as novel antibacterial agents.[10]
-
Anti-inflammatory Agents: Certain N-substituted thiophene sulfonamides have been identified as potent inhibitors of 5-lipoxygenase (5-LO), an enzyme involved in inflammatory pathways.[11]
Safety and Handling
No specific safety data exists for 5-Ethylthiophene-2-sulfonamide. Based on its precursor and related analogs like 5-chlorothiophene-2-sulfonamide, it should be handled with appropriate care in a laboratory setting.[4]
-
Hazard Class: Predicted to be an irritant. May cause skin, eye, and respiratory irritation.
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
5-Ethylthiophene-2-sulfonamide represents a molecule of significant scientific interest, strategically positioned at the intersection of established pharmacophores. This guide has established its chemical identity, proposed a reliable synthetic pathway from a commercial starting material, and provided a comprehensive set of predicted physicochemical and spectroscopic properties to guide its characterization. Based on a wealth of data from analogous structures, its most promising therapeutic application lies in the inhibition of carbonic anhydrase isoforms, making it a valuable target for development in antiglaucoma, anticancer, and diuretic research. The detailed protocols and predictive data herein serve as a foundational resource for researchers aiming to synthesize, characterize, and explore the full therapeutic potential of this promising compound.
References
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Noreen, M., et al. (2017). A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactions. ResearchGate. Available from: [Link]
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PubChem. 5-Ethylthiophene-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 5-Chlorothiophene-2-sulfonamide. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 5-(Thiophene-2-sulfonyl)thiophene-2-sulfonamide. National Center for Biotechnology Information. Available from: [Link]
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Verma, P. K., & Shah, R. (2018). Synthesis of thiophenes having the biologically active sulfonamide. ResearchGate. Available from: [Link]
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PubChem. Ethyl 5-ethylthiophene-2-carboximidate. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 2-Thiophenesulfonamide. National Center for Biotechnology Information. Available from: [Link]
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Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. Available from: [Link]
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Brooks, D. W., et al. (1991). N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase. Journal of Medicinal Chemistry. Available from: [Link]
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Angeli, A., et al. (2021). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors. Molecules. Available from: [Link]
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Khan, I., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications. Available from: [Link]
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De la Cruz, G., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. Molecules. Available from: [Link]
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An In-depth Technical Guide to the Biological Activity of 5-Ethylthiophene-2-sulfonamide
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of 5-Ethylthiophene-2-sulfonamide. By synthesizing data from closely related analogues and the broader class of thiophene-based sulfonamides, this document offers valuable insights for researchers engaged in medicinal chemistry and drug discovery.
Introduction: The Convergence of Thiophene and Sulfonamide Moieties
The confluence of a thiophene ring and a sulfonamide group in a single molecular entity creates a scaffold of significant interest in medicinal chemistry.[1][2] Thiophene, a five-membered sulfur-containing heterocycle, is a well-established pharmacophore present in numerous approved drugs, conferring favorable pharmacokinetic properties and diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects.[2][3] The sulfonamide functional group is renowned for its ability to inhibit carbonic anhydrases, a family of metalloenzymes crucial in various physiological and pathological processes.[4][5] Furthermore, the classical antibacterial action of sulfa drugs, through the inhibition of dihydropteroate synthase in the folate synthesis pathway, remains a cornerstone of antimicrobial therapy.[6]
This guide focuses on the specific molecule, 5-Ethylthiophene-2-sulfonamide, and explores its predicted biological activities based on the established pharmacology of structurally related compounds. We will delve into its plausible synthetic routes, its potential as both an antibacterial agent and a carbonic anhydrase inhibitor, and provide detailed experimental protocols for its synthesis and biological evaluation.
Synthesis of 5-Ethylthiophene-2-sulfonamide
The synthesis of 5-Ethylthiophene-2-sulfonamide can be approached through several established methods for the functionalization of the thiophene ring. A common and efficient strategy involves the use of 5-bromothiophene-2-sulfonamide as a key intermediate, which can then undergo a cross-coupling reaction to introduce the ethyl group at the 5-position. The following protocol outlines a plausible synthetic route based on the Suzuki-Miyaura cross-coupling reaction.
Proposed Synthetic Pathway
Caption: Proposed Suzuki-Miyaura cross-coupling for 5-Ethylthiophene-2-sulfonamide synthesis.
Step-by-Step Synthetic Protocol
Objective: To synthesize 5-Ethylthiophene-2-sulfonamide from 5-bromothiophene-2-sulfonamide and ethylboronic acid.
Materials:
-
5-bromothiophene-2-sulfonamide
-
Ethylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Sodium carbonate (Na2CO3)
-
Toluene
-
Distilled water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-bromothiophene-2-sulfonamide (1.0 eq) in a mixture of toluene and water (e.g., 4:1 v/v).
-
Addition of Reagents: To the stirred solution, add ethylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure 5-Ethylthiophene-2-sulfonamide.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Biological Activities
The biological profile of 5-Ethylthiophene-2-sulfonamide is predicted to be dominated by its antibacterial and carbonic anhydrase inhibitory activities, stemming from the synergistic combination of the thiophene and sulfonamide moieties.
Antibacterial Activity
Thiophene sulfonamides have demonstrated significant antibacterial efficacy, particularly against drug-resistant pathogens.[6] The ethyl group at the 5-position is a small, lipophilic substituent that can influence the compound's ability to penetrate bacterial cell membranes.
Mechanism of Action:
-
Inhibition of Folate Synthesis: As a sulfonamide, 5-Ethylthiophene-2-sulfonamide is expected to act as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[6] This disruption of folate metabolism ultimately inhibits the synthesis of nucleic acids and proteins, leading to a bacteriostatic effect.
Caption: Inhibition of bacterial folate synthesis by sulfonamides.
-
Membrane Disruption: Some studies on thiophene derivatives suggest that they may also exert their antibacterial effect by disrupting the integrity of the bacterial cell membrane, leading to increased permeability and ultimately cell death. The lipophilic nature of the ethyl group may enhance this activity.
Expected Antibacterial Spectrum and Potency:
Based on studies of closely related compounds, 5-Ethylthiophene-2-sulfonamide is anticipated to be active against a range of Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a related compound, 5-bromo-N-propylthiophene-2-sulfonamide, against a resistant bacterial strain.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 5-bromo-N-propylthiophene-2-sulfonamide | Klebsiella pneumoniae ST147 (NDM-1-producing) | 0.39 | [6] |
This data suggests that 5-substituted thiophene-2-sulfonamides can be highly potent against multidrug-resistant bacteria.
Carbonic Anhydrase Inhibition
The sulfonamide group is a classic zinc-binding pharmacophore that potently inhibits carbonic anhydrases (CAs).[7] Thiophene-based sulfonamides are known to be effective inhibitors of several human CA isoforms, including those implicated in diseases such as glaucoma and cancer.[7][8]
Mechanism of Action:
The deprotonated sulfonamide nitrogen atom coordinates to the zinc ion in the active site of the carbonic anhydrase enzyme. This binding displaces the zinc-bound water molecule that is essential for the catalytic hydration of carbon dioxide, thereby inhibiting the enzyme's function. The thiophene ring and its substituents, such as the 5-ethyl group, interact with amino acid residues in the active site cavity, influencing the binding affinity and isoform selectivity.[8]
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
Expected Potency and Isoform Selectivity:
Studies on various 5-substituted thiophene-2-sulfonamides have demonstrated potent inhibition of several human CA isoforms, particularly hCA II, IX, and XII.[8] The ethyl group at the 5-position is expected to contribute to favorable interactions within the active site, leading to low nanomolar inhibition constants.
The following table presents the inhibition constants (Ki) for related 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides against key human CA isoforms.
| Compound (5-substituent) | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Benzylsulfanyl | 885 | 10.3 | 4.5 | 6.8 | [8] |
| 4-Methylbenzylsulfanyl | 683 | 6.8 | 3.1 | 5.2 | [8] |
| 4-Chlorobenzylsulfanyl | 1250 | 5.9 | 2.5 | 4.3 | [8] |
These data indicate that modifications at the 5-position of the thiophene ring significantly impact the inhibitory profile, with potent and selective inhibition of tumor-associated isoforms hCA IX and XII being achievable.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of 5-Ethylthiophene-2-sulfonamide that inhibits the visible growth of a target bacterium.
Materials:
-
5-Ethylthiophene-2-sulfonamide stock solution (e.g., in DMSO)
-
Target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (37 °C)
-
Microplate reader (optional)
-
Positive control (e.g., ciprofloxacin)
-
Negative control (broth only)
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of the 5-Ethylthiophene-2-sulfonamide stock solution in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 50 µL of this inoculum to each well containing the compound and the positive control. Add 100 µL of uninoculated broth to the negative control wells.
-
Incubation: Incubate the microtiter plate at 37 °C for 18-24 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Carbonic Anhydrase Inhibition Assay
Objective: To measure the inhibitory effect of 5-Ethylthiophene-2-sulfonamide on the esterase activity of a specific carbonic anhydrase isoform.
Materials:
-
Purified human carbonic anhydrase isoform (e.g., hCA II)
-
5-Ethylthiophene-2-sulfonamide stock solution (e.g., in DMSO)
-
4-Nitrophenyl acetate (NPA) as the substrate
-
Buffer (e.g., Tris-HCl, pH 7.4)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader capable of measuring absorbance at 400 nm
-
Standard inhibitor (e.g., acetazolamide)
Procedure:
-
Preparation of Solutions: Prepare serial dilutions of 5-Ethylthiophene-2-sulfonamide and the standard inhibitor in the assay buffer. Prepare a solution of NPA in a minimal amount of acetonitrile and dilute with the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the CA enzyme solution, and the inhibitor solution (or buffer for the control).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the NPA substrate to all wells. The final volume in each well should be consistent (e.g., 200 µL).
-
Measurement: Immediately measure the change in absorbance at 400 nm over time at a constant temperature (e.g., 25 °C). The hydrolysis of NPA to 4-nitrophenol results in an increase in absorbance.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time plots. Determine the percentage of inhibition for each concentration of the inhibitor.
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Ki Determination: The inhibition constant (Ki) can be determined by performing the assay with varying concentrations of both the substrate and the inhibitor and analyzing the data using methods such as the Lineweaver-Burk plot or non-linear regression analysis of the Michaelis-Menten equation.
Future Research Directions
While the biological activities of 5-Ethylthiophene-2-sulfonamide can be confidently predicted based on the extensive literature on related compounds, further experimental validation is crucial. Future research should focus on:
-
Definitive Synthesis and Characterization: The synthesis of 5-Ethylthiophene-2-sulfonamide and its unambiguous structural confirmation are the primary next steps.
-
Broad-Spectrum Biological Screening: A comprehensive evaluation of its antibacterial, antifungal, and anticancer activities is warranted.
-
Carbonic Anhydrase Isoform Profiling: Determining the inhibitory profile against a panel of human CA isoforms will be essential to understand its therapeutic potential and potential side effects.
-
In Vivo Efficacy Studies: Promising in vitro results should be followed by in vivo studies in relevant animal models of infection, glaucoma, or cancer.
-
Pharmacokinetic and Toxicological Profiling: A thorough investigation of the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 5-Ethylthiophene-2-sulfonamide will be critical for its development as a drug candidate.
References
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A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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Capasso, C., & Supuran, C. T. (2015). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 20(2), 2691–2701. [Link]
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Khan, K. M., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 145–158. [Link]
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PubChem. (n.d.). 5-(Thiophene-2-sulfonyl)thiophene-2-sulfonamide. Retrieved January 25, 2026, from [Link]
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Al-Omair, M. A., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2588. [Link]
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Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
- Halbedel, H. S., & Heath, J. C. (1949). U.S. Patent No. 2,480,465. Washington, DC: U.S.
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Beers, S. A., et al. (1997). N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase. Bioorganic & Medicinal Chemistry, 5(4), 779–786. [Link]
- Tanaka, K., et al. (1977). U.S. Patent No. 4,051,151. Washington, DC: U.S.
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Khan, M. E., et al. (2024). Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. Macromolecular Research, 32(1), 1-13. [Link]
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Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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Brizgune, M., et al. (2017). 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations. Bioorganic & Medicinal Chemistry, 25(3), 1085–1092. [Link]
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Asif, M. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, e202403434. [Link]
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Köksal, Z., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. SN Applied Sciences, 2(8), 1-10. [Link]
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Hassan, A. S., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 76. [Link]
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Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2933. [Link]
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Angeli, A., et al. (2020). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. Molecules, 25(21), 5158. [Link]
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Synthesis and Biological Evaluation of Thiophene and Its Derivatives. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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Foroumadi, A., et al. (2006). Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl]piperazinylquinolones. Bioorganic & Medicinal Chemistry, 14(10), 3421–3427. [Link]
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Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). FLORE. [Link]
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Spectroscopic Characterization of 5-Ethylthiophene-2-sulfonamide: A Technical Guide
Molecular Structure and Spectroscopic Overview
5-Ethylthiophene-2-sulfonamide combines a 2,5-disubstituted thiophene ring with two key functional groups: an electron-donating ethyl group and an electron-withdrawing sulfonamide group. This substitution pattern creates a well-defined set of spectroscopic signatures that are predictable and interpretable. The following sections detail the expected outcomes from core spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5-Ethylthiophene-2-sulfonamide, we anticipate distinct signals for the ethyl group protons, the thiophene ring protons, and the sulfonamide protons.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show four main sets of signals. The chemical shifts are predicted based on the known values for thiophene and ethyl-substituted aromatics, with adjustments for the electronic effects of the sulfonamide group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Causality Behind Prediction |
| H-3 (Thiophene) | ~7.0 - 7.2 | Doublet | ~3.5 - 4.0 | Located between two substituents, its chemical shift is influenced by both. It couples to H-4. |
| H-4 (Thiophene) | ~7.5 - 7.7 | Doublet | ~3.5 - 4.0 | Positioned adjacent to the strongly electron-withdrawing sulfonamide group, this proton is expected to be the most downfield of the ring protons. It couples to H-3. |
| -CH₂- (Ethyl) | ~2.9 - 3.1 | Quartet | ~7.5 | These methylene protons are adjacent to the thiophene ring and are split by the methyl protons. |
| -CH₃ (Ethyl) | ~1.3 - 1.5 | Triplet | ~7.5 | These terminal methyl protons are split by the adjacent methylene protons. |
| -SO₂NH₂ | ~7.3 - 7.5 | Broad Singlet | N/A | The chemical shift of sulfonamide protons can vary and is dependent on solvent and concentration. The signal is often broad due to quadrupole broadening and exchange.[1] |
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon environment.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Causality Behind Prediction |
| C2 (Thiophene) | ~145 - 150 | Attached to the electron-withdrawing sulfonamide group, this carbon will be significantly downfield. |
| C5 (Thiophene) | ~140 - 145 | Attached to the ethyl group, its chemical shift is also shifted downfield due to substitution. |
| C3 (Thiophene) | ~125 - 128 | Aromatic carbon adjacent to the ethyl-substituted carbon. |
| C4 (Thiophene) | ~128 - 132 | Aromatic carbon adjacent to the sulfonamide-substituted carbon. |
| -CH₂- (Ethyl) | ~23 - 26 | Aliphatic methylene carbon. |
| -CH₃ (Ethyl) | ~15 - 17 | Aliphatic methyl carbon. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of 5-Ethylthiophene-2-sulfonamide in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
The key functional groups in 5-Ethylthiophene-2-sulfonamide will produce strong, identifiable peaks in the IR spectrum.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Causality Behind Prediction |
| N-H Stretch (asymmetric & symmetric) | 3390 - 3230 | Medium-Strong | Characteristic of the primary sulfonamide (-SO₂NH₂) group.[2] |
| C-H Stretch (Aromatic) | 3120 - 3050 | Medium | Associated with the C-H bonds on the thiophene ring.[3] |
| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium-Strong | Associated with the C-H bonds of the ethyl group. |
| S=O Stretch (asymmetric) | 1345 - 1315 | Strong | Characteristic strong absorption for the sulfonyl group in sulfonamides.[2] |
| S=O Stretch (symmetric) | 1185 - 1145 | Strong | A second characteristic strong absorption for the sulfonyl group.[2] |
| C=C Stretch (Thiophene Ring) | 1600 - 1400 | Medium | Aromatic ring stretching vibrations.[4] |
| S-N Stretch | 925 - 900 | Medium | Stretching vibration of the sulfur-nitrogen bond in the sulfonamide.[2] |
Experimental Protocol: IR Data Acquisition
-
Sample Preparation:
-
Solid (KBr Pellet): Mix ~1 mg of the compound with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the beam path and collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.
Predicted Mass Spectrum Data
The molecular weight of 5-Ethylthiophene-2-sulfonamide (C₆H₉NO₂S₂) is 191.27 g/mol . The electron ionization (EI) or electrospray ionization (ESI) mass spectrum is expected to show a prominent molecular ion peak and several characteristic fragment ions.
| m/z Value (Predicted) | Fragment Ion | Proposed Fragmentation Pathway |
| 191 | [M]⁺ or [M+H]⁺ | Molecular ion (EI) or protonated molecule (ESI). |
| 176 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group (β-cleavage). |
| 127 | [M - SO₂]⁺ | A common fragmentation pathway for aromatic sulfonamides is the rearrangement and loss of sulfur dioxide.[5] |
| 112 | [M - SO₂NH]⁺ | Cleavage of the C-S bond with loss of the SO₂NH radical. |
| 111 | [C₄H₂S-C₂H₅]⁺ | Thiophene ring with ethyl group. |
Causality of Fragmentation
The fragmentation of aromatic sulfonamides under mass spectrometric conditions is well-documented. A primary and highly characteristic fragmentation is the extrusion of sulfur dioxide (SO₂) from the molecular ion, often via a rearrangement.[5][6] Another predictable fragmentation is the cleavage of the ethyl group. The initial loss of a methyl radical (CH₃•) to form a stable benzylic-type cation is a common pathway for ethyl-substituted aromatic rings.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion (for ESI) or a gas chromatograph (for EI).
-
Ionization:
-
Electrospray Ionization (ESI): The sample solution is sprayed through a high-voltage capillary to create charged droplets, from which ions are desolvated. This is a soft ionization technique that typically yields the protonated molecule [M+H]⁺.
-
Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and extensive fragmentation. This method yields the molecular ion [M]⁺ and numerous fragment ions.
-
-
Mass Analysis: The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Conclusion
The combined analysis of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for the structural confirmation of 5-Ethylthiophene-2-sulfonamide. The predicted data in this guide, grounded in established spectroscopic principles and data from analogous structures, serves as a reliable reference for researchers working on the synthesis and characterization of this compound. The detailed protocols and workflow diagrams further equip scientists with the practical knowledge to acquire high-quality data for this and other novel chemical entities.
References
- Spiteller, G., & Spiteller-Friedmann, M. (1964). The Mass Spectra of Some Thiophene-Sulfonyl Derivatives.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Gronowitz, S., & Hallberg, A. (1980). The Infrared Absorption Spectra of Thiophene Derivatives. Acta Chemica Scandinavica, 34b, 259-266.
- Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Rapid Communications in Mass Spectrometry, 22(19), 3051–3058.
- Gronowitz, S. (1971). Mass Spectra of some Compounds Containing Both Azulenic and Thiophene Moieties. Acta Chemica Scandinavica, 25, 1119-1122.
- Gómez-García, M., et al. (2020). Infrared and NMR Spectra of Arylsulphonamides.
- Sowmya, P., et al. (2023). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium.
- Durig, J. R., & Sullivan, J. F. (1989). Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides. Journal of Molecular Structure, 197, 185-199.
- Rode, J. E., et al. (2019). Unambiguous Assignment of the H- and C-NMR Spectra of Propafenone and a Thiophene Analogue. Magnetic Resonance in Chemistry, 57(10), 764-771.
- Al-Najjar, I. M., et al. (1985). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1421-1424.
- Seto, C., et al. (2000). Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides. Journal of the Arkansas Academy of Science, 54, 112-115.
- Barlin, G. B. (1964). The Infrared Absorption Spectra of Sulphonamides and Related Compounds. Journal of the Chemical Society, 2150-2154.
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An In-depth Technical Guide to the Antibacterial Properties of Thiophene Sulfonamides
This guide provides a comprehensive technical overview of thiophene sulfonamides, a promising class of antibacterial agents. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel antimicrobial therapies. This document delves into the core scientific principles, from mechanistic insights and structure-activity relationships to detailed experimental protocols, offering a holistic perspective for advancing research in this critical area.
Introduction: The Convergence of Thiophene and Sulfonamide Moieties
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antibacterial activity. Thiophene sulfonamides have emerged as a compelling area of investigation, synergistically combining the well-established antibacterial properties of the sulfonamide group with the versatile pharmacological profile of the thiophene ring.[1][2]
Sulfonamides, a class of synthetic antimicrobial agents, have been a cornerstone of antibacterial therapy for decades.[3][4] Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[3][5][6] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides disrupt the production of dihydrofolic acid, a precursor for essential nucleic acids and amino acids, ultimately leading to bacteriostasis.[3][7]
The thiophene nucleus, a five-membered heterocyclic ring containing a sulfur atom, is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[1][8] Its bioisosteric similarity to the benzene ring allows for favorable interactions with biological targets, while its unique electronic properties can be leveraged to modulate a compound's pharmacokinetic and pharmacodynamic profile.[1] The incorporation of a thiophene ring into various molecular frameworks has been shown to confer a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][8]
The strategic combination of these two pharmacophores in thiophene sulfonamides offers a promising avenue for the development of new antibacterial agents with potentially enhanced efficacy and novel mechanisms of action.
Mechanism of Action: Beyond Dihydropteroate Synthase Inhibition
While the foundational antibacterial mechanism of the sulfonamide moiety lies in the inhibition of DHPS, emerging research suggests that thiophene sulfonamides may exert their effects through a multi-targeted approach.[9][10][11]
Primary Target: Dihydropteroate Synthase (DHPS)
The classical mechanism of action for sulfonamides involves competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[3][6] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate, a critical step in the de novo synthesis of folic acid.[7] Bacteria rely on this pathway for the production of essential metabolites, including purines, thymidine, and certain amino acids, which are vital for DNA synthesis and cell replication.[3][5] Thiophene sulfonamides, with their structural resemblance to PABA, compete for the active site of DHPS, thereby blocking the synthesis of folic acid and arresting bacterial growth.[3][4] This inhibitory action is typically bacteriostatic rather than bactericidal.[3]
Causality Behind Targeting DHPS: The selective toxicity of sulfonamides stems from the fact that mammalian cells do not synthesize their own folic acid but instead obtain it from their diet.[6] This fundamental metabolic difference between bacterial and mammalian cells makes DHPS an ideal and validated target for antibacterial drug development.
// Workflow {PABA, DHPP} -> DHPS [arrowhead=none]; DHPS -> Dihydropteroate; Dihydropteroate -> Folic_Acid; Folic_Acid -> DNA_RNA;
Thiophene_Sulfonamide -> Inhibition [dir=back, arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; Inhibition -> DHPS [style=invis];
// Layout adjustments {rank=same; PABA; DHPP; Thiophene_Sulfonamide} {rank=same; DHPS} {rank=same; Dihydropteroate} }``` Caption: Inhibition of Dihydropteroate Synthase by Thiophene Sulfonamides.
Secondary and Novel Mechanisms
Recent studies on thiophene derivatives suggest that their antibacterial activity may not be solely attributed to DHPS inhibition. Some thiophene compounds have been shown to disrupt bacterial cell membrane integrity and interact with outer membrane proteins (OMPs). T[9]his dual-action potential is a significant advantage in overcoming resistance mechanisms that target a single pathway. Furthermore, certain thienopyrimidine derivatives, which share the thiophene core, have been found to inhibit key enzymes involved in bacterial DNA replication, transcription, and translation.
[11]Field-Proven Insight: The ability of a compound to engage multiple targets can be a powerful strategy to combat the development of drug resistance. Bacteria are less likely to simultaneously develop mutations in multiple essential pathways. Therefore, the exploration of these secondary mechanisms in thiophene sulfonamides is a critical area for future research.
Structure-Activity Relationships (SAR)
The antibacterial potency of thiophene sulfonamides is intricately linked to their chemical structure. Understanding these structure-activity relationships (SAR) is paramount for the rational design of more effective drug candidates.
The Thiophene Ring
The position of the sulfonamide group on the thiophene ring and the nature of other substituents significantly influence activity. The presence of the thiophene ring itself is crucial for interaction with bacterial targets.
[9]#### 3.2. The Sulfonamide Moiety
Key structural features of the sulfonamide group are essential for its antibacterial action:
-
An unsubstituted amino group attached to an aromatic ring is often critical for activity. *[12] The R1 group connected to the sulfonamide nitrogen can be varied, often with heterocyclic rings, to modulate potency and pharmacokinetic properties.
[12]#### 3.3. Impact of Substituents
The addition of various functional groups to the thiophene or sulfonamide scaffold can dramatically alter the antibacterial spectrum and potency. For instance, the incorporation of electron-donating or electron-withdrawing groups on the benzaldehyde benzene ring of the amino part of the amide has been shown to influence activity against different bacterial strains.
[13]### 4. Experimental Protocols: A Self-Validating System
The following protocols provide a framework for the synthesis and evaluation of thiophene sulfonamides, designed to ensure reproducibility and generate reliable data.
Synthesis of a Representative Thiophene Sulfonamide
This protocol outlines a general, multi-step synthesis of a thiophene sulfonamide derivative, often beginning with a Gewald reaction to construct the thiophene ring.
[10][14]Step-by-Step Methodology:
-
Gewald Reaction:
-
Rationale: The Gewald reaction is a versatile and efficient method for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. [15][16] * Procedure:
-
To a stirred solution of a suitable ketone (e.g., cyclohexanone), an activated nitrile (e.g., ethyl cyanoacetate), and elemental sulfur in a solvent such as ethanol or dimethylformamide, add a catalytic amount of a base (e.g., morpholine or triethylamine).
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and purify by recrystallization or column chromatography to yield the 2-aminothiophene derivative.
-
-
-
Sulfonylation:
-
Rationale: This step introduces the sulfonamide functionality by reacting the synthesized 2-aminothiophene with a sulfonyl chloride.
-
Procedure:
-
Dissolve the 2-aminothiophene derivative in a suitable solvent (e.g., pyridine or dichloromethane) and cool the solution in an ice bath.
-
Add a substituted benzenesulfonyl chloride (e.g., p-toluenesulfonyl chloride) dropwise to the cooled solution with constant stirring.
-
Allow the reaction to proceed at room temperature, monitoring by TLC.
-
After completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, brine, and dry over an anhydrous salt (e.g., sodium sulfate).
-
Concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain the final thiophene sulfonamide.
-
-
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Caption: General Synthetic Workflow for Thiophene Sulfonamides.
In Vitro Antibacterial Activity Evaluation
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay to quantify the antibacterial potency of a compound.
Step-by-Step Methodology (Broth Microdilution):
-
Preparation of Bacterial Inoculum:
-
Rationale: A standardized bacterial suspension is crucial for consistent and comparable MIC results.
-
Procedure:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the culture at 37°C with agitation until it reaches the logarithmic growth phase, corresponding to a turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension to the final working concentration (typically 5 x 10⁵ CFU/mL).
-
-
-
Preparation of Compound Dilutions:
-
Rationale: A serial dilution of the test compound allows for the determination of the lowest concentration that inhibits bacterial growth.
-
Procedure:
-
Prepare a stock solution of the thiophene sulfonamide in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the broth medium to achieve a range of desired concentrations.
-
-
-
Inoculation and Incubation:
-
Procedure:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
-
Determination of MIC:
-
Procedure:
-
Visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth.
-
Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of the MIC.
-
-
Data Presentation and Interpretation
Quantitative data from antibacterial assays should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Example of MIC Data for Thiophene Sulfonamide Derivatives
| Compound | Gram-Positive Bacteria (MIC in µg/mL) | Gram-Negative Bacteria (MIC in µg/mL) |
| S. aureus ATCC 29213 | E. coli ATCC 25922 | |
| Thiophene-Sulfonamide A | 8 | 16 |
| Thiophene-Sulfonamide B | 4 | 32 |
| Thiophene-Sulfonamide C | 16 | >64 |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
Thiophene sulfonamides represent a promising class of compounds in the ongoing search for novel antibacterial agents. Their potential for multi-targeted mechanisms of action, coupled with the vast possibilities for synthetic modification, makes them an attractive area for further research and development. Future efforts should focus on:
-
Elucidating secondary mechanisms of action: Investigating interactions with bacterial membranes and other potential enzymatic targets.
-
Expanding SAR studies: Synthesizing and evaluating a broader range of derivatives to refine the understanding of key structural requirements for potent activity.
-
In vivo efficacy and toxicity studies: Progressing lead compounds into animal models to assess their therapeutic potential and safety profiles.
-
Combating resistance: Evaluating the efficacy of thiophene sulfonamides against multidrug-resistant bacterial strains.
By adopting a rigorous and scientifically sound approach, the full therapeutic potential of thiophene sulfonamides can be explored, contributing to the critical pipeline of new treatments to combat the global challenge of antimicrobial resistance.
References
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. ResearchGate. Available at: [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. Available at: [Link]
-
Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. MDPI. Available at: [Link]
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Synthesis and evaluation of sulphonamide clubbed thiophenes as dihydrogen pteroate synthase inhibitors. ScholarWorks @ UTRGV. Available at: [Link]
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Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer. Available at: [Link]
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Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. MDPI. Available at: [Link]
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Dihydropteroate synthase inhibitor. Wikipedia. Available at: [Link]
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Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Drug Design. Available at: [Link]
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Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. PubMed. Available at: [Link]
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The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. Available at: [Link]
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Synthesis, molecular modelling, and antibacterial evaluation of new sulfonamide-dyes based pyrrole compounds. Nature. Available at: [Link]
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Therapeutic importance of synthetic thiophene. PubMed Central (PMC). Available at: [Link]
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(PDF) Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. ResearchGate. Available at: [Link]
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Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PubMed Central (PMC). Available at: [Link]
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Synthesis of thiophenes having the biologically active sulfonamide... ResearchGate. Available at: [Link]
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Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. DovePress. Available at: [Link]
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Synthesis and Biological Evaluation of Novel Sulfonanilide Compounds as Antiproliferative Agents for Breast Cancer. PubMed Central (PMC). Available at: [Link]
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Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. National Institutes of Health (NIH). Available at: [Link]
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Synthesis and Biological Evaluation of Thiophene and Its Derivatives | Request PDF. ResearchGate. Available at: [Link]
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Thiophene synthesis. Organic Chemistry Portal. Available at: [Link]
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Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available at: [Link]
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Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. Available at: [Link]
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An In-depth Technical Guide to the Preclinical Safety and Toxicity Assessment of 5-Ethylthiophene-2-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a scientific audience. It is a predictive and methodological guide based on the analysis of related chemical structures and general toxicological principles. As of the date of this publication, specific safety and toxicity data for 5-Ethylthiophene-2-sulfonamide is not extensively available in the public domain. Therefore, the information presented herein outlines a recommended framework for its preclinical safety evaluation and should not be considered an exhaustive or definitive toxicological profile.
I. Executive Summary
5-Ethylthiophene-2-sulfonamide is a heterocyclic compound of interest in medicinal chemistry, likely as an intermediate or a potential pharmacophore. The presence of both a thiophene ring and a sulfonamide group suggests a spectrum of potential biological activities and, concurrently, a specific set of toxicological considerations. This guide provides a comprehensive framework for the preclinical safety and toxicity assessment of this molecule. We will delve into the rationale behind a tiered testing strategy, from initial in silico and in vitro assays to more complex in vivo studies, to construct a robust safety profile. The overarching goal is to identify potential hazards, understand the dose-response relationship, and establish a preliminary therapeutic window.
II. Physicochemical Properties and Their Toxicological Implications
A thorough understanding of the physicochemical properties of 5-Ethylthiophene-2-sulfonamide is the foundation of its toxicological assessment. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn dictates its potential for systemic toxicity.
| Property | Predicted Value/Information | Toxicological Relevance |
| Molecular Formula | C₆H₉NO₂S₂ | |
| Molecular Weight | 191.27 g/mol | |
| LogP (Octanol/Water Partition Coefficient) | Prediction recommended | Influences membrane permeability and potential for bioaccumulation. |
| Water Solubility | Experimental determination recommended | Affects formulation, route of administration, and bioavailability. |
| pKa (Acid Dissociation Constant) | Prediction recommended | The sulfonamide group is acidic and will influence ionization state at physiological pH, affecting absorption and distribution. |
III. Core Toxicological Assessment Strategy
A tiered and integrated approach to toxicity testing is recommended to efficiently and ethically evaluate the safety of 5-Ethylthiophene-2-sulfonamide.
Caption: Tiered approach to preclinical toxicity assessment.
IV. In Vitro Toxicity Evaluation
A. Cytotoxicity Assessment
The initial evaluation of toxicity should be performed using in vitro cell-based assays to determine the concentration at which 5-Ethylthiophene-2-sulfonamide induces cell death.
Experimental Protocol: MTT Assay for Cytotoxicity [1]
-
Cell Seeding: Plate human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a stock solution of 5-Ethylthiophene-2-sulfonamide in a suitable solvent (e.g., DMSO) and create serial dilutions in the cell culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals. Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50% compared to the vehicle control.
B. Genotoxicity Assessment
It is crucial to assess the potential of 5-Ethylthiophene-2-sulfonamide to induce genetic mutations or chromosomal damage.
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)
The Ames test utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay detects the ability of a test compound to cause mutations that revert the bacteria to a histidine-producing state.
-
Strains and Metabolic Activation: Use a panel of at least five different Salmonella strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA). The assay should be conducted with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be genotoxic.
-
Exposure: Expose the bacterial strains to a range of concentrations of 5-Ethylthiophene-2-sulfonamide using the plate incorporation or pre-incubation method.
-
Incubation and Colony Counting: Incubate the plates for 48-72 hours. Count the number of revertant colonies and compare it to the number of spontaneous revertants in the negative control plates.
-
Interpretation: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous revertant) count.
V. Potential Mechanisms of Toxicity
A. Thiophene Metabolism and Bioactivation
A significant concern with thiophene-containing compounds is their potential for metabolic activation by cytochrome P450 (CYP) enzymes to reactive intermediates.[2] This can lead to hepatotoxicity or nephrotoxicity.[2] The metabolism of the thiophene ring can proceed via two main pathways: S-oxidation and epoxidation.[2] The formation of reactive metabolites can lead to covalent binding to cellular macromolecules, oxidative stress, and subsequent cellular damage.
Caption: Potential metabolic activation pathways of the thiophene ring.
B. Sulfonamide-Related Hypersensitivity
Sulfonamides are a well-known class of drugs that can cause hypersensitivity reactions.[3][4] These reactions are thought to be mediated by the formation of reactive metabolites, particularly hydroxylamines, which can act as haptens and trigger an immune response.[5] While the incidence varies, it is a critical aspect to consider in the safety assessment.
VI. In Vivo Toxicity Studies
Based on promising in vitro results, the safety assessment should proceed to in vivo studies in animal models.
A. Acute Oral Toxicity
An acute oral toxicity study provides information on the short-term toxicity of a single high dose of the compound and helps in determining the dose ranges for subsequent studies. The OECD 423 (Acute Toxic Class Method) is a commonly used guideline.
Experimental Protocol: Acute Toxic Class Method (OECD 423)
-
Animal Model: Use a single sex (usually females) of a standard rodent species (e.g., Wistar rats or ICR mice).
-
Dosing: Administer 5-Ethylthiophene-2-sulfonamide orally at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: Perform a gross necropsy on all animals at the end of the observation period.
-
Classification: Based on the observed mortality, the compound is assigned to a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard category.
B. Repeated Dose Toxicity
A 28-day repeated dose oral toxicity study (e.g., OECD 407) in rodents is a cornerstone of preclinical safety assessment. It provides information on the potential adverse effects of repeated exposure and helps to identify target organs of toxicity.
Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD 407)
-
Animal Model: Use both male and female rodents.
-
Dosing: Administer 5-Ethylthiophene-2-sulfonamide daily via oral gavage at three dose levels (low, mid, and high) plus a vehicle control group for 28 days.
-
In-life Monitoring: Conduct regular observations for clinical signs, body weight changes, and food/water consumption. Perform detailed clinical examinations weekly.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis. Collect urine for urinalysis.
-
Pathology: Conduct a full gross necropsy on all animals. Collect and weigh major organs. Preserve a comprehensive set of tissues for histopathological examination.
-
Data Analysis: Analyze all data for dose-related changes. The No-Observed-Adverse-Effect Level (NOAEL) is determined from this study.
VII. Risk Assessment and Safe Handling
Based on the GHS classification for related thiophene sulfonamides, 5-Ethylthiophene-2-sulfonamide should be handled with care.[6][7][8] It is predicted to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[6][7][8]
Recommended Safe Handling Procedures:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Hygiene: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place.
VIII. Conclusion
The preclinical safety and toxicity assessment of 5-Ethylthiophene-2-sulfonamide requires a systematic and multi-faceted approach. While specific data for this compound is currently lacking, a comprehensive evaluation strategy can be designed based on the known toxicological profiles of related thiophene and sulfonamide-containing molecules. The tiered approach outlined in this guide, from in silico and in vitro screening to in vivo studies, provides a robust framework for elucidating the potential hazards and establishing a preliminary safety profile for this promising compound. Such a thorough investigation is essential for making informed decisions in the drug development process.
IX. References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,5-Dichlorothiophene-3-sulfonamide. Retrieved from
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Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259–272. Retrieved from
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National Center for Biotechnology Information. (n.d.). 2-Thiophenesulfonamide. PubChem. Retrieved from
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Riegel, J. M., et al. (1995). N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase. Journal of Medicinal Chemistry, 38(17), 3344–3353. Retrieved from
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Rieder, M. J., et al. (1991). Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites. Annals of Internal Medicine, 115(7), 515–518. Retrieved from
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BenchChem. (n.d.). Comparative In Vitro Cytotoxicity of Sulfonamides: A Guide for Researchers. Retrieved from
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Prasad, V., & Bharatam, P. V. (2010). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology, 23(7), 1235–1244. Retrieved from
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National Center for Biotechnology Information. (n.d.). Thiophene-3-sulfonamide. PubChem. Retrieved from
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National Center for Biotechnology Information. (n.d.). N-methylthiophene-2-sulfonamide. PubChem. Retrieved from
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Methodological & Application
Application Notes and Protocols for 5-Ethylthiophene-2-sulfonamide in In Vitro Assays
Introduction: Unveiling the Potential of 5-Ethylthiophene-2-sulfonamide
The thiophene sulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities.[1] Within this class of compounds, 5-Ethylthiophene-2-sulfonamide emerges as a molecule of significant interest for in vitro investigation. While extensive research has been conducted on its structural analogs, particularly in the realm of carbonic anhydrase inhibition and antimicrobial activity, 5-Ethylthiophene-2-sulfonamide itself presents a frontier for novel discoveries.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the in vitro applications of this promising compound, with a primary focus on its potential as a carbonic anhydrase inhibitor.
The sulfonamide functional group is a well-established pharmacophore known to interact with a variety of enzymes, most notably the zinc-containing carbonic anhydrases (CAs).[4] These enzymes play a critical role in a multitude of physiological processes, and their dysregulation is implicated in several pathologies, including cancer.[5] Specifically, tumor-associated isoforms like CA IX are key targets for therapeutic intervention.[1][5] The structural characteristics of 5-Ethylthiophene-2-sulfonamide, combining the thiophene ring with the sulfonamide moiety, suggest a strong potential for interaction with the active site of these enzymes.
This document will provide detailed protocols for the initial characterization of 5-Ethylthiophene-2-sulfonamide, from fundamental solubility and stability assessments to advanced in vitro enzyme inhibition assays. The methodologies are designed to be robust and self-validating, empowering researchers to generate high-quality, reproducible data.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of 5-Ethylthiophene-2-sulfonamide is paramount for its effective use in in vitro assays. While specific experimental data for this compound is not extensively available, we can infer its properties from closely related analogs.
| Property | Estimated Value/Information | Source/Justification |
| Molecular Formula | C₆H₉NO₂S₂ | Based on chemical structure |
| Molecular Weight | 191.27 g/mol | Calculated from the molecular formula |
| Appearance | Likely a solid at room temperature | Based on related thiophene sulfonamides |
| Solubility | Expected to have limited aqueous solubility, but soluble in organic solvents like DMSO and methanol.[6] | Inferred from the properties of similar sulfonamides. |
| Storage | Store in a cool, dry, and well-ventilated area in a tightly sealed container. | General laboratory practice for sulfonamide compounds.[7] |
Safety and Handling:
5-Ethylthiophene-2-sulfonamide, like other thiophene sulfonamide derivatives, should be handled with appropriate laboratory precautions.
-
Hazard Statements: Based on data for related compounds, it may cause skin, eye, and respiratory irritation.[8][9]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[7]
-
Refer to the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.
-
Core Application: Carbonic Anhydrase Inhibition Assays
The primary and most promising in vitro application of 5-Ethylthiophene-2-sulfonamide is the investigation of its inhibitory activity against various isoforms of carbonic anhydrase. The following protocols provide a step-by-step guide to determine the potency of this compound as a CA inhibitor.
Workflow for Assessing Carbonic Anhydrase Inhibition
Caption: Workflow for in vitro carbonic anhydrase inhibition assay.
Protocol 1: Preparation of Stock Solutions
Rationale: Accurate and consistent preparation of stock solutions is fundamental to obtaining reliable and reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for sulfonamides due to their often-limited aqueous solubility.
Materials:
-
5-Ethylthiophene-2-sulfonamide powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh a precise amount of 5-Ethylthiophene-2-sulfonamide powder.
-
Dissolution: Dissolve the powder in a calculated volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary, but care should be taken to avoid degradation.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Determination of IC50 for Carbonic Anhydrase Inhibition
Rationale: The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor. This protocol utilizes a colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA) by carbonic anhydrase, which produces the chromophore p-nitrophenol.
Materials:
-
Recombinant human carbonic anhydrase isoforms (e.g., CA I, II, IX, XII)
-
5-Ethylthiophene-2-sulfonamide stock solution (from Protocol 1)
-
p-Nitrophenyl acetate (p-NPA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well clear, flat-bottom microplates
-
Multichannel pipette
-
Microplate reader capable of kinetic measurements at 405 nm
-
Acetazolamide (as a positive control inhibitor)
Procedure:
-
Prepare Serial Dilutions:
-
Perform a serial dilution of the 5-Ethylthiophene-2-sulfonamide stock solution in the Assay Buffer to create a range of concentrations (e.g., from 100 µM to 0.1 nM).
-
Also, prepare a serial dilution of the positive control, Acetazolamide.
-
Include a vehicle control (Assay Buffer with the same final concentration of DMSO as the inhibitor wells).
-
-
Enzyme Preparation:
-
Dilute the stock solution of the desired carbonic anhydrase isoform in cold Assay Buffer to the working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate during the assay period.
-
-
Assay Plate Setup:
-
Add a specific volume of the diluted enzyme solution to each well of the 96-well plate (except for the blank wells).
-
Add the corresponding concentrations of the serially diluted 5-Ethylthiophene-2-sulfonamide, Acetazolamide, or vehicle control to the appropriate wells.
-
Add Assay Buffer to the blank wells.
-
The final volume in each well should be consistent.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Substrate Preparation:
-
Prepare the p-NPA substrate solution in a suitable solvent (e.g., acetonitrile) and then dilute it in the Assay Buffer to the final working concentration.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the p-NPA solution to all wells.
-
Immediately place the plate in the microplate reader and begin kinetic measurements of the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-15 minutes).
-
-
Data Analysis:
-
For each concentration of the inhibitor, calculate the rate of the reaction (V) by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Interpreting the Results: A Mechanistic Perspective
The sulfonamide moiety of 5-Ethylthiophene-2-sulfonamide is hypothesized to interact with the zinc ion at the active site of carbonic anhydrases, leading to inhibition. The thiophene ring and the ethyl group will likely occupy adjacent hydrophobic pockets, influencing the compound's affinity and selectivity for different CA isoforms.
Signaling Pathway Context
Caption: Inhibition of CA IX by 5-Ethylthiophene-2-sulfonamide.
By inhibiting tumor-associated carbonic anhydrases like CA IX, 5-Ethylthiophene-2-sulfonamide can disrupt the pH regulation mechanisms of cancer cells.[5] This can lead to an increase in the acidity of the intracellular environment, ultimately inducing apoptosis and inhibiting cell proliferation.[5]
Future Directions and Advanced Assays
Following the initial determination of IC50 values, further in vitro studies can be conducted to gain a deeper understanding of the inhibitory mechanism and biological effects of 5-Ethylthiophene-2-sulfonamide.
-
Enzyme Kinetics: Perform kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
-
Isoform Selectivity Profiling: Test the compound against a broader panel of carbonic anhydrase isoforms to assess its selectivity.
-
Cell-Based Assays: Investigate the effects of 5-Ethylthiophene-2-sulfonamide on cancer cell lines that overexpress specific CA isoforms. This could involve assays for cell viability, proliferation, and apoptosis.
Conclusion
5-Ethylthiophene-2-sulfonamide represents a valuable tool for in vitro research, particularly in the exploration of novel carbonic anhydrase inhibitors. The protocols and guidelines presented in this document provide a solid foundation for its characterization. By employing these methodologies, researchers can effectively unlock the therapeutic and scientific potential of this intriguing molecule.
References
- Ajeet, Kumar, A., & Mishra, A. K. (2018). Design, molecular docking, synthesis, characterization, biological activity evaluation (against MES model), in-silico biological activity spectrum (PASS analysis)
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,5-Dichlorothiophene-3-sulfonamide. Retrieved from [Link]
- Demir, Y., et al. (2018). Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1143-1154.
- Khan, M. A., et al. (2024). Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. Macromolecular Research.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1241301, 5-Chlorothiophene-2-sulfonamide. Retrieved from [Link]
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- Raza, A., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 2943–2958.
- Vullo, D., et al. (2013). inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with benzo[b]thiophene 1,1-dioxide sulfonamides. Bioorganic & Medicinal Chemistry Letters, 23(5), 1341-1345.
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Application Notes & Protocol: Evaluating Carbonic Anhydrase Inhibition by 5-Ethylthiophene-2-sulfonamide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for testing the inhibitory activity of 5-Ethylthiophene-2-sulfonamide against carbonic anhydrase (CA). Carbonic anhydrases are a vital class of metalloenzymes, and their inhibition is a key therapeutic strategy for various diseases. This guide details the scientific principles of a colorimetric CA inhibition assay, provides step-by-step experimental procedures for determining the half-maximal inhibitory concentration (IC50), and explains the rationale behind critical experimental choices to ensure data integrity and reproducibility.
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are ubiquitous zinc-containing metalloenzymes (EC 4.2.1.1) that play a crucial role in fundamental physiological processes.[1][2] They catalyze the rapid and reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺), a reaction essential for pH regulation, CO₂ transport, respiration, and various metabolic pathways.[1][3] Given their involvement in numerous physiological and pathological states, CAs have emerged as significant therapeutic targets.[4]
The inhibition of specific CA isoforms is a validated strategy for treating a range of conditions, including glaucoma, epilepsy, and certain types of cancer.[5][6][7] Sulfonamides (compounds containing an SO₂NH₂ group) are the cornerstone class of CA inhibitors.[6][8] Their mechanism of action involves the coordination of the sulfonamide moiety to the catalytic Zn(II) ion in the enzyme's active site, effectively blocking its function.[2][8][9]
5-Ethylthiophene-2-sulfonamide belongs to the five-membered heterocyclic sulfonamide class of compounds, which have demonstrated potent and, in some cases, isoform-selective inhibitory activity against CAs.[7][10] This application note provides a robust protocol to quantify the inhibitory potency of this specific compound.
Assay Principle: Leveraging Esterase Activity
While the native function of carbonic anhydrase is CO₂ hydration, the enzyme also exhibits esterase activity.[1][4] This secondary function provides the basis for a convenient and high-throughput colorimetric assay. The protocol described herein utilizes an ester substrate, such as 4-nitrophenyl acetate (pNPA), which is hydrolyzed by CA to produce the chromophore 4-nitrophenol (pNP).
The rate of 4-nitrophenol production is directly proportional to the CA activity and can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 405 nm.[4] When an inhibitor like 5-Ethylthiophene-2-sulfonamide is present, it binds to the enzyme's active site, reducing its catalytic efficiency. This leads to a decreased rate of pNPA hydrolysis and a corresponding reduction in the absorbance signal, allowing for the quantification of inhibitory potency.
Caption: Experimental workflow for the carbonic anhydrase inhibition assay.
Step-by-Step Plate Setup:
-
Add Assay Components: To each well of a 96-well plate, add the components in the order specified in the table below. It is critical to add the substrate last to initiate the reaction simultaneously in all wells.
-
Pre-incubation: After adding the enzyme, gently tap the plate to mix and pre-incubate at 25°C for 10-15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced. [4]3. Initiate Reaction: Add the Substrate Working Solution to all wells.
-
Measure Absorbance: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm. Readings can be taken in kinetic mode (every 60 seconds for 10-15 minutes) or as an endpoint reading after a fixed time (e.g., 10 minutes), provided the reaction is still in the linear phase for the uninhibited control.
Table 1: 96-Well Plate Layout Example
| Well Type | Reagent | Volume (µL) | Purpose |
| Blank | Assay Buffer | 198 | Background absorbance of buffer and substrate. |
| DMSO (2% of Inhibitor Vol) | 2 | ||
| Enzyme Control | Assay Buffer | 178 | Represents 100% enzyme activity (0% inhibition). |
| (100% Activity) | DMSO (2% of Inhibitor Vol) | 2 | |
| Enzyme Working Solution | 20 | ||
| Solvent Control | Assay Buffer | 178 | Checks for any inhibitory effect of the solvent (DMSO). |
| DMSO (Highest Conc. Used) | 2 | ||
| Enzyme Working Solution | 20 | ||
| Test Inhibitor | Assay Buffer | 178 | Measures enzyme activity at various inhibitor concentrations. |
| (e.g., 10 points) | 5-Ethylthiophene-2-sulfonamide | 2 | |
| Enzyme Working Solution | 20 | ||
| Positive Control | Assay Buffer | 178 | Validates the assay using a known inhibitor. |
| (e.g., Acetazolamide) | Acetazolamide Dilution | 2 | |
| Enzyme Working Solution | 20 |
Note: After the addition of the above components, 20 µL of Substrate Working Solution is added to all wells (except for a "no substrate" blank if desired) for a final volume of 200 µL.
Data Analysis and Interpretation
The primary goal of this experiment is to determine the IC50 value, which is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. [11][12]
5.1. Calculation of Reaction Rate (Activity)
If using kinetic mode, the rate of reaction is the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min). For endpoint assays, subtract the blank absorbance from all other readings.
5.2. Calculation of Percent Inhibition
For each inhibitor concentration, calculate the percent inhibition using the following formula:
% Inhibition = [ (RateEnzyme Control - RateInhibitor) / RateEnzyme Control ] x 100
-
RateEnzyme Control is the activity of the enzyme in the absence of the inhibitor.
-
RateInhibitor is the activity of the enzyme in the presence of 5-Ethylthiophene-2-sulfonamide.
5.3. IC50 Determination
-
Plot the calculated Percent Inhibition values against the logarithm of the corresponding inhibitor concentrations.
-
Fit the data to a non-linear regression model (sigmoidal dose-response curve with variable slope).
-
The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on this curve.
Table 2: Example Data for IC50 Curve Generation
| [Inhibitor] (nM) | log([Inhibitor]) | Avg. Rate (ΔAbs/min) | % Inhibition |
| 0 (Control) | - | 0.050 | 0.0 |
| 1 | 0 | 0.045 | 10.0 |
| 3 | 0.48 | 0.041 | 18.0 |
| 10 | 1 | 0.033 | 34.0 |
| 30 | 1.48 | 0.024 | 52.0 |
| 100 | 2 | 0.015 | 70.0 |
| 300 | 2.48 | 0.009 | 82.0 |
| 1000 | 3 | 0.005 | 90.0 |
This is hypothetical data for illustrative purposes.
Trustworthiness and Self-Validation
To ensure the reliability of your results, incorporate the following checks into your protocol:
-
Positive Control: The IC50 value obtained for the known inhibitor (Acetazolamide) should be consistent with literature values, confirming that the assay is performing correctly.
-
Solvent Control: The activity in the solvent control wells should be nearly identical to the enzyme control (100% activity) wells. Significant inhibition indicates a problem with the solvent concentration or quality.
-
Z'-factor: For high-throughput screening, calculating the Z'-factor is recommended to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Substrate Concentration: Be aware that the measured IC50 value can be dependent on the substrate concentration, especially for competitive inhibitors. [12][13]For consistency, it is best to use a substrate concentration at or below its Michaelis-Menten constant (Km).
By adhering to this detailed protocol and its integrated validation steps, researchers can confidently and accurately determine the inhibitory potency of 5-Ethylthiophene-2-sulfonamide against carbonic anhydrase.
References
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Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
-
Koch, J., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. Protocols.io. Retrieved from [Link]
-
Fasching, W., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Applied Sciences. Retrieved from [Link]
-
Taylor, P. W., & Burgen, A. S. (1971). Kinetics of carbonic anhydrase-inhibitor complex formation. a comparison of anion- and sulfonamide-binding mechanisms. Biochemistry. Retrieved from [Link]
-
DavidsonX. (n.d.). IC50 Determination. edX. Retrieved from [Link]
-
Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology. Retrieved from [Link]
-
Zalubovskis, R., et al. (2017). 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Taylor, P. W., & Burgen, A. S. (1971). Kinetics of carbonic anhydrase-inhibitor complex formation. Comparison of anion- and sulfonamide-binding mechanisms. Biochemistry. Retrieved from [Link]
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Ladds, G., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Kernohan, J. C. (1966). A method for studying the kinetics of the inhibition of carbonic anhydrase by sulphonamides. Biochimica et Biophysica Acta. Retrieved from [Link]
-
Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
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Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. Retrieved from [Link]
-
De Simone, G., et al. (2013). Inhibition of the β-carbonic anhydrase from the protozoan pathogen Trichomonas vaginalis with sulphonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (2023). Substrate for carbonic anhydrase 2?. Retrieved from [Link]
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Nocentini, A., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. Retrieved from [Link]
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Khan, I., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. National Institutes of Health. Retrieved from [Link]
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Matulienė, J., et al. (2017). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. National Institutes of Health. Retrieved from [Link]
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Angaphy, G., et al. (2021). New Sulfanilamide Derivatives Incorporating Heterocyclic Carboxamide Moieties as Carbonic Anhydrase Inhibitors. Molecules. Retrieved from [Link]
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Application Notes & Protocols: Antibacterial Susceptibility Testing for 5-Ethylthiophene-2-sulfonamide
Abstract
This comprehensive guide provides detailed methodologies for determining the in vitro antibacterial susceptibility of the novel synthetic compound, 5-Ethylthiophene-2-sulfonamide. Recognizing the critical need for standardized testing in the evaluation of new antimicrobial candidates, this document outlines protocols based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a framework for generating reliable and reproducible data. The protocols detailed herein include broth microdilution for Minimum Inhibitory Concentration (MIC) determination, and disk diffusion and agar dilution as alternative methods. Emphasis is placed on the rationale behind experimental choices, quality control measures, and data interpretation to ensure the scientific integrity of the findings.
Introduction: 5-Ethylthiophene-2-sulfonamide and the Imperative for Standardized Susceptibility Testing
5-Ethylthiophene-2-sulfonamide belongs to the sulfonamide class of compounds, which were the first effective systemic chemotherapeutic agents for bacterial infections.[3] Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria.[4][5] This disruption of the folic acid pathway ultimately inhibits the production of purines and thymidine, which are necessary for DNA synthesis, leading to a bacteriostatic effect.[4][6] The thiophene scaffold is a common moiety in many biologically active compounds, and its inclusion in a sulfonamide structure presents a promising avenue for novel antibacterial drug discovery.[7][8]
The evaluation of any new potential antimicrobial agent requires a rigorous and standardized assessment of its activity against a range of clinically relevant bacteria. Antimicrobial Susceptibility Testing (AST) is the cornerstone of this evaluation, providing quantitative data to guide further development.[9] This document provides the necessary protocols to conduct such testing for 5-Ethylthiophene-2-sulfonamide, ensuring that the generated data is comparable and credible.
Foundational Principles of Antimicrobial Susceptibility Testing
The primary goal of AST is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[10] This is a critical parameter in assessing the potential efficacy of a new compound. The methods described in this guide are based on established and validated techniques that ensure reproducibility and accuracy.[11] Key factors that must be standardized across these methods include the bacterial inoculum preparation, the composition of the growth medium, incubation conditions, and the use of quality control strains.[11]
The Role of CLSI and EUCAST
The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are international organizations that develop and publish standardized methods and interpretive criteria for AST.[1][2] Adherence to these guidelines is paramount for ensuring that data generated in different laboratories is comparable and for the potential future establishment of clinical breakpoints. This guide will reference and adapt protocols from both CLSI and EUCAST documents.
Preparation of 5-Ethylthiophene-2-sulfonamide for Testing
A critical first step in AST is the preparation of a stock solution of the compound to be tested. The solubility and stability of 5-Ethylthiophene-2-sulfonamide will dictate the choice of solvent and storage conditions.
Stock Solution Preparation
-
Solvent Selection : Due to the sulfonamide structure, 5-Ethylthiophene-2-sulfonamide is likely to have poor solubility in water. A suitable organic solvent, such as dimethyl sulfoxide (DMSO), should be used to prepare a high-concentration stock solution (e.g., 10 mg/mL or 12.8 mg/mL, which corresponds to 100x the highest desired test concentration of 128 µg/mL).
-
Procedure :
-
Accurately weigh a small amount of 5-Ethylthiophene-2-sulfonamide powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration.
-
Gently warm and vortex the solution to ensure complete dissolution.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.
-
-
Storage : Store the stock solution in small aliquots at -20°C or lower to prevent degradation. Avoid repeated freeze-thaw cycles.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid growth medium.[10] It involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a 96-well microtiter plate.[12]
Workflow for Broth Microdilution
Caption: Workflow for the Broth Microdilution Method.
Detailed Protocol for Broth Microdilution
-
Preparation of Reagents and Materials :
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well U-bottom microtiter plates.
-
Standardized bacterial inoculum (see Section 7).
-
5-Ethylthiophene-2-sulfonamide stock solution.
-
Positive control (growth control, no compound).
-
Negative control (sterility control, no bacteria).
-
Quality control (QC) strain with a known antimicrobial agent (see Section 8).
-
-
Preparation of Serial Dilutions :
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a microtiter plate row.
-
Add 100 µL of the working solution of 5-Ethylthiophene-2-sulfonamide (diluted from the stock to twice the highest desired final concentration) to well 1.
-
Perform a serial twofold dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
-
Inoculation :
-
Prepare the final bacterial inoculum in CAMHB to a concentration of approximately 1 x 10^6 CFU/mL.
-
Add 50 µL of this final inoculum to wells 1 through 11. This will result in a final inoculum concentration of 5 x 10^5 CFU/mL and the desired final concentrations of the compound.
-
Add 50 µL of sterile CAMHB to well 12.
-
-
Incubation :
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[13]
-
-
Reading and Interpreting Results :
Disk Diffusion Method (Kirby-Bauer)
The disk diffusion method is a qualitative or semi-quantitative test where paper disks impregnated with a known concentration of an antimicrobial agent are placed on an agar plate inoculated with the test organism.[14][15] The agent diffuses into the agar, creating a concentration gradient.[16] If the organism is susceptible, a zone of growth inhibition will appear around the disk.[14]
Workflow for Disk Diffusion
Caption: Workflow for the Kirby-Bauer Disk Diffusion Method.
Detailed Protocol for Disk Diffusion
-
Preparation of Materials :
-
Mueller-Hinton Agar (MHA) plates (4 mm depth).
-
Sterile paper disks (6 mm diameter).
-
5-Ethylthiophene-2-sulfonamide solution for impregnating disks.
-
Standardized bacterial inoculum (see Section 7).
-
-
Preparation of Antimicrobial Disks :
-
Since commercial disks will not be available, they must be prepared in-house.
-
Apply a precise volume (e.g., 20 µL) of a known concentration of 5-Ethylthiophene-2-sulfonamide in a volatile solvent (e.g., ethanol) to each sterile paper disk.
-
Allow the solvent to evaporate completely in a sterile environment. The amount of compound per disk should be determined through preliminary experiments.
-
-
Inoculation of Agar Plate :
-
Dip a sterile cotton swab into the standardized bacterial inoculum.
-
Remove excess fluid by pressing the swab against the inside of the tube.[17]
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[9]
-
-
Application of Disks :
-
Within 15 minutes of inoculation, place the prepared disks on the agar surface using sterile forceps.[17]
-
Gently press each disk to ensure complete contact with the agar.
-
-
Incubation :
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpreting Results :
-
Measure the diameter of the zones of complete growth inhibition to the nearest millimeter using a caliper or ruler.[9]
-
Interpretation as susceptible, intermediate, or resistant requires correlation with MIC data and the establishment of breakpoints, which is beyond the scope of a single experiment.[16]
-
Agar Dilution Method
Agar dilution is considered a reference method for MIC determination.[11] It involves incorporating serial dilutions of the antimicrobial agent into molten agar, which is then poured into petri dishes.[18] A standardized inoculum of the test organism is then spotted onto the surface of the plates.[11]
Detailed Protocol for Agar Dilution
-
Preparation of Agar Plates :
-
Prepare serial twofold dilutions of 5-Ethylthiophene-2-sulfonamide in a small volume of sterile water or buffer.
-
For each concentration, add 2 mL of the antimicrobial dilution to 18 mL of molten MHA (kept at 45-50°C).[19]
-
Mix well and pour into sterile petri dishes. Allow the agar to solidify.
-
Prepare a growth control plate containing no antimicrobial agent.
-
-
Inoculation :
-
Prepare the bacterial inoculum to a concentration of approximately 1 x 10^7 CFU/mL.
-
Using an inoculum-replicating apparatus, spot a defined volume (1-2 µL) of the bacterial suspension onto the surface of each agar plate.[11] This allows for the testing of multiple isolates simultaneously.
-
-
Incubation :
-
Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpreting Results :
-
The MIC is the lowest concentration of 5-Ethylthiophene-2-sulfonamide that prevents the visible growth of the organism.[18]
-
Standardization of Bacterial Inoculum
Accurate and reproducible AST results are critically dependent on the use of a standardized bacterial inoculum.[11] The most common method is the McFarland turbidity standard.
-
Preparation :
-
Select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) agar plate.
-
Transfer the colonies to a tube of sterile saline or broth.
-
Vortex the suspension to ensure it is homogenous.[20]
-
-
Standardization :
-
Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (an absorbance of 0.08 to 0.13 at 625 nm).
-
A 0.5 McFarland standard corresponds to a bacterial concentration of approximately 1.5 x 10^8 CFU/mL.[21] This suspension is then further diluted for use in the broth microdilution and agar dilution methods.
-
Quality Control (QC)
The use of reference strains with known susceptibility profiles is essential to ensure the accuracy and reproducibility of AST.[10][22]
Recommended QC Strains
A panel of QC strains should be tested alongside 5-Ethylthiophene-2-sulfonamide. These strains can be obtained from culture collections such as the American Type Culture Collection (ATCC).[23]
| QC Strain | Gram Stain | Significance |
| Escherichia coli ATCC 25922 | Gram-negative | Commonly used for QC of tests with non-fastidious Gram-negative bacilli.[24] |
| Staphylococcus aureus ATCC 29213 | Gram-positive | Commonly used for MIC QC of tests with non-fastidious Gram-positive cocci.[23] |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | Represents a common and often resistant nosocomial pathogen.[24] |
| Enterococcus faecalis ATCC 29212 | Gram-positive | Represents an important Gram-positive pathogen. |
QC Procedure
-
For each experiment, test the appropriate QC strain against a standard antimicrobial agent with established acceptable ranges (e.g., ciprofloxacin for E. coli ATCC 25922).
-
The results for the QC strain must fall within the published acceptable ranges for the test to be considered valid.[25]
-
While there are no established QC ranges for 5-Ethylthiophene-2-sulfonamide, consistent testing of QC strains with this new compound will help establish internal, laboratory-specific ranges over time.
Data Interpretation and Reporting
For a novel compound like 5-Ethylthiophene-2-sulfonamide, the initial output of these tests will be the MIC values or zone diameters.
-
MIC : Report the MIC in µg/mL.
-
Zone Diameter : Report the zone of inhibition in mm.
The categorization of an isolate as susceptible (S), intermediate (I), or resistant (R) requires the establishment of clinical breakpoints.[26] This process involves correlating MIC data with pharmacokinetic/pharmacodynamic (PK/PD) parameters and clinical outcomes, which is a long-term goal in the drug development process.
Conclusion
The protocols outlined in this guide provide a robust framework for the initial in vitro evaluation of the antibacterial activity of 5-Ethylthiophene-2-sulfonamide. By adhering to the standardized methodologies of CLSI and EUCAST, researchers can generate high-quality, reproducible data that is essential for the continued development of this and other novel antimicrobial agents. The principles of meticulous preparation, standardized procedures, and rigorous quality control are the cornerstones of trustworthy and authoritative antibacterial susceptibility testing.
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Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. [Link]
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Clinical and Laboratory Standards Institute (CLSI). (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
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European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2026). Clinical Breakpoint Tables. [Link]
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Al-Bayati, F. A., & Amin, H. H. (2012). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
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Clinical and Laboratory Standards Institute (CLSI). (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
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Khan, A., et al. (2018). A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds. ResearchGate. [Link]
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- 18. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. youtube.com [youtube.com]
- 21. asm.org [asm.org]
- 22. microbiologyclass.net [microbiologyclass.net]
- 23. bsac.org.uk [bsac.org.uk]
- 24. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.asm.org [journals.asm.org]
- 26. EUCAST: Clinical Breakpoint Tables [eucast.org]
Application Note & Protocols: Strategic Derivatization of 5-Ethylthiophene-2-sulfonamide for Novel Drug Discovery Candidates
Executive Summary
The thiophene-sulfonamide scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its bioisosteric relationship with carboxylic acids and its ability to engage in critical hydrogen bonding interactions make it a highly valuable pharmacophore.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic development of novel chemical entities derived from 5-Ethylthiophene-2-sulfonamide. We move beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into synthetic strategy, reaction optimization, purification, and characterization. Detailed, self-validating protocols for N-alkylation and advanced Suzuki cross-coupling reactions are presented, alongside a framework for preliminary biological screening.
Introduction: The Thiophene-Sulfonamide Scaffold
Thiophene and its derivatives are cornerstones of heterocyclic chemistry, renowned for their vast range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[3][4][5] When combined with a sulfonamide group—a dominant motif in pharmaceuticals—the resulting scaffold offers a unique combination of structural rigidity, metabolic stability, and electronic properties conducive to potent and selective biological activity.[1][6]
5-Ethylthiophene-2-sulfonamide serves as an ideal starting point for a discovery program. The ethyl group at the C5 position provides a lipophilic anchor and can influence binding selectivity, while the sulfonamide moiety at the C2 position presents a versatile handle for chemical modification. The primary objective of derivatization is to systematically explore the chemical space around this core to identify novel compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles.
Core Scaffold: Properties and Reactivity Analysis
Before embarking on synthesis, understanding the starting material is critical.
-
Structure: 5-Ethylthiophene-2-sulfonamide
-
Key Reactive Sites:
-
Sulfonamide Nitrogen (N-H): The two protons on the sulfonamide nitrogen are acidic and can be readily deprotonated by a suitable base, creating a potent nucleophile for substitution reactions. This is the most common and direct site for derivatization.
-
Thiophene Ring (C-H): The aromatic thiophene ring can undergo electrophilic aromatic substitution. However, this often requires harsh conditions and can lead to mixtures of regioisomers. A more controlled approach involves pre-functionalizing the ring (e.g., with a halogen) to enable cross-coupling reactions.
-
Synthetic Strategies for Derivatization
A successful derivatization campaign relies on robust and versatile chemical reactions. We present two high-impact strategies that allow for the creation of diverse compound libraries from the core scaffold.
Strategy A: N-Substitution of the Sulfonamide Moiety
This is the most direct approach to introduce diversity. By reacting the deprotonated sulfonamide with various electrophiles (e.g., alkyl or aryl halides), a wide range of substituents can be installed. This strategy is fundamental for probing the steric and electronic requirements of the target binding pocket.
-
Causality: The choice of base is crucial. A strong, non-nucleophilic base like Lithium Hydride (LiH) or a moderately strong base like Potassium Carbonate (K₂CO₃) is ideal.[7][8] LiH ensures complete deprotonation, driving the reaction to completion, especially with less reactive electrophiles.[7] The reaction is typically performed in a polar aprotic solvent like Dimethylformamide (DMF) to solubilize the sulfonamide salt and promote an Sₙ2 reaction mechanism.[7]
Strategy B: C4-Arylation via Suzuki Cross-Coupling
To explore modifications on the thiophene ring itself, a more advanced strategy is required. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[7][9] This requires a halogenated precursor, such as 4-Bromo-5-ethylthiophene-2-sulfonamide, which can be synthesized from 2-ethylthiophene. Reacting this precursor with a variety of boronic acids or esters in the presence of a palladium catalyst allows for the introduction of diverse aryl and heteroaryl groups at the C4 position.
-
Causality: The Suzuki reaction is a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst (e.g., Pd(PPh₃)₄), ligand, and base are all critical for reaction efficiency and can be screened to optimize yield for different substrates. This method dramatically expands the accessible chemical diversity beyond what is possible with N-substitution alone.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, incorporating in-process checks and clear endpoints.
Protocol 4.1: General Procedure for N-Alkylation of 5-Ethylthiophene-2-sulfonamide
This protocol describes the synthesis of N-substituted derivatives via reaction with an alkyl or benzyl halide.
Materials:
-
5-Ethylthiophene-2-sulfonamide
-
Alkyl/Benzyl Halide (e.g., Benzyl Bromide) (1.1 eq)
-
Lithium Hydride (LiH) (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
TLC plates (Silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-Ethylthiophene-2-sulfonamide (1.0 eq).
-
Solubilization: Add anhydrous DMF to dissolve the starting material (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add LiH (1.2 eq) portion-wise. Causality: LiH reacts with the acidic N-H protons to form the lithium salt of the sulfonamide, a potent nucleophile. The reaction is exothermic and produces H₂ gas, requiring careful addition.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes.
-
Electrophile Addition: Add the desired alkyl/benzyl halide (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 30% EtOAc in Hexane). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Quenching: Once the reaction is complete, carefully quench by slowly adding saturated aq. NaHCO₃ solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3x).
-
Washing: Wash the combined organic layers with water and then brine. Causality: This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 4.2: General Procedure for Suzuki Cross-Coupling
This protocol describes the C-C bond formation on a pre-halogenated thiophene ring.
Materials:
-
4-Bromo-5-ethylthiophene-2-sulfonamide (1.0 eq)
-
Arylboronic Acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flask, combine 4-Bromo-5-ethylthiophene-2-sulfonamide (1.0 eq), the arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).
-
Inerting: Evacuate and backfill the flask with an inert gas (N₂ or Argon) three times.
-
Catalyst and Solvent Addition: Add the Pd(PPh₃)₄ catalyst (0.05 eq) followed by the degassed dioxane/water solvent mixture. Causality: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Heating: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting bromide is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with EtOAc (3x).
-
Washing and Drying: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to isolate the desired coupled product.
Purification and Characterization Workflow
Rigorous purification and unambiguous characterization are essential for ensuring data integrity in subsequent biological assays.
Caption: Workflow for compound purification and validation.
Characterization Rationale:
-
Thin-Layer Chromatography (TLC): A rapid, qualitative method to assess reaction completion and fraction purity during chromatography.[10]
-
Nuclear Magnetic Resonance (NMR): The primary tool for unambiguous structure elucidation. ¹H NMR confirms the presence of expected proton signals and their connectivity, while ¹³C NMR confirms the carbon framework.
-
High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, confirming the elemental composition of the new derivative.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the presence of key functional groups, such as the S=O stretches of the sulfonamide (~1350 and 1160 cm⁻¹).[8]
Application: Preliminary Biological Screening
Once a library of pure, characterized derivatives has been synthesized, the next step is to assess their biological activity. Given the well-established antibacterial properties of sulfonamides, a Minimum Inhibitory Concentration (MIC) assay is a logical starting point.[7]
Protocol 6.1: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol uses a broth microdilution method to determine the lowest concentration of a compound that inhibits visible bacterial growth.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Synthesized derivatives (stock solutions in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (DMSO vehicle)
Procedure:
-
Bacterial Inoculum Preparation: Culture bacteria overnight, then dilute in fresh MHB to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in MHB. Final concentrations might range from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include wells with bacteria and DMSO (growth control), wells with media only (sterility control), and wells with a standard antibiotic (positive control).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Data Reading: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Data Presentation
Results from a hypothetical screening can be summarized for clear comparison.
| Compound ID | Modification | Target Strain | MIC (µg/mL) |
| Parent | 5-Ethylthiophene-2-sulfonamide | S. aureus | >128 |
| DEV-001 | N-Benzyl | S. aureus | 32 |
| DEV-002 | N-(4-Fluorobenzyl) | S. aureus | 16 |
| DEV-003 | C4-(Phenyl) | S. aureus | 64 |
| Cipro | (Positive Control) | S. aureus | 1 |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield (N-Alkylation) | Incomplete deprotonation; Inactive halide; Steric hindrance. | Use a stronger base (e.g., NaH); Check halide quality or use a more reactive leaving group (e.g., iodide, triflate); Increase reaction temperature or time. |
| Low or No Yield (Suzuki Coupling) | Catalyst deactivation; Poor boronic acid quality. | Ensure all solvents are rigorously degassed; Use a different palladium source/ligand combination; Use freshly purchased boronic acid. |
| Multiple Products on TLC | Side reactions; Incomplete reaction; Decomposition. | Lower reaction temperature; Monitor carefully and stop before side products dominate; Ensure inert atmosphere is maintained. |
| Difficulty in Purification | Product co-elutes with starting material or impurities. | Adjust solvent polarity for chromatography; Try a different stationary phase (e.g., Alumina); Consider recrystallization. |
Conclusion
The systematic derivatization of 5-Ethylthiophene-2-sulfonamide is a proven strategy for the generation of novel molecular entities with significant therapeutic potential. By employing robust synthetic methods such as N-alkylation and Suzuki cross-coupling, researchers can efficiently build and test diverse chemical libraries. The protocols and workflows detailed in this note provide a validated framework for synthesis, purification, characterization, and preliminary screening, enabling research teams to accelerate their drug discovery programs with confidence and scientific rigor.
References
-
ResearchGate. Synthesis of 5-arylthiophene-2-sulfonamide (3a-k). Available from: [Link]
-
Javaid, K., et al. (2024-07-11). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. National Institutes of Health (NIH). Available from: [Link]
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Verma, P. K., & Shah, R. (2018). Therapeutic importance of synthetic thiophene. National Institutes of Health (NIH). Available from: [Link]
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Demirayak, Ş., et al. (2017). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. National Institutes of Health (NIH). Available from: [Link]
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Food Safety and Inspection Service. (2009-09-25). Determination and Confirmation of Sulfonamides. United States Department of Agriculture. Available from: [Link]
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Mishra, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance. Available from: [Link]
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ResearchGate. Synthesis of thiophenes having the biologically active sulfonamide.... Available from: [Link]
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Khan, M. A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH). Available from: [Link]
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ResearchGate. (2024-03-15). Sulfonamide derivatives: Synthesis and applications. Available from: [Link]
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Khan, M. E., et al. (2024). Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. ResearchGate. Available from: [Link]
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Al-Warhi, T., et al. (2023-02-20). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Institutes of Health (NIH). Available from: [Link]
-
National Center for Biotechnology Information. 2-Thiophenesulfonamide. PubChem. Available from: [Link]
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Wu, M., Wu, C., & Zhao, L. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc. Available from: [Link]
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Uddin, M. J., et al. (2021). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. National Institutes of Health (NIH). Available from: [Link]
-
Drug Hunter. (2025-03-24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available from: [Link]
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YMER. ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Available from: [Link]
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Application Notes & Protocols: The Role of 5-Ethylthiophene-2-sulfonamide in Modern Drug Discovery
Introduction
The heterocyclic sulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of clinically essential drugs. Within this class, thiophene-based sulfonamides have emerged as particularly versatile pharmacophores. 5-Ethylthiophene-2-sulfonamide and its derivatives represent a key area of investigation, primarily due to their potent and often selective inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological and pathological processes.[1][2] This guide provides an in-depth exploration of 5-Ethylthiophene-2-sulfonamide as a lead compound, detailing its mechanism of action, applications in drug design, and robust protocols for its synthesis, in vitro evaluation, and in vivo testing.
The primary value of this scaffold lies in its ability to interact with the zinc ion at the active site of carbonic anhydrases, making it a powerful tool for designing inhibitors targeting diseases characterized by aberrant CA activity, such as glaucoma, epilepsy, and certain types of cancer.[1][3] These application notes are designed for researchers and drug development professionals, offering both the theoretical underpinnings and the practical methodologies required to harness the therapeutic potential of this promising chemical entity.
Part 1: Mechanism of Action - Carbonic Anhydrase Inhibition
Carbonic anhydrases are ubiquitous enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[4] This reaction is fundamental to processes ranging from pH regulation and fluid secretion to cellular respiration. In pathologies like glaucoma, the activity of CA II in the ciliary body leads to the secretion of aqueous humor, and its inhibition can lower intraocular pressure (IOP).[1] In hypoxic tumors, transmembrane isoforms like CA IX and CA XII are overexpressed, helping to maintain a neutral intracellular pH in an acidic microenvironment, thus promoting cancer cell survival and proliferation.[5][6]
Sulfonamides, including 5-Ethylthiophene-2-sulfonamide, function as potent CA inhibitors. The deprotonated sulfonamide nitrogen (R-SO₂-NH⁻) acts as a strong zinc-binding group, coordinating directly to the Zn(II) ion in the enzyme's active site. This binding displaces the catalytic zinc-bound hydroxide ion, effectively shutting down the enzyme's catalytic cycle. The thiophene ring and its substituents, such as the 5-ethyl group, engage in further interactions with hydrophobic and hydrophilic residues within the active site cavity, which dictates the inhibitor's potency and isoform selectivity.[3][4]
Caption: Mechanism of Carbonic Anhydrase inhibition by sulfonamides.
Part 2: Applications in Drug Design
The structural features of 5-Ethylthiophene-2-sulfonamide make it an attractive starting point for rational drug design. The thiophene ring serves as a rigid scaffold, while the sulfonamide provides the critical zinc-binding function. The ethyl group at the 5-position can be modified to enhance potency, selectivity, and pharmacokinetic properties.
Anti-Glaucoma Agents
Glaucoma is a leading cause of irreversible blindness, characterized by elevated intraocular pressure (IOP).[7] Topical CA inhibitors reduce IOP by decreasing the secretion of aqueous humor. Derivatives of thiophene-2-sulfonamide have been extensively studied for this purpose.[8][9] The design strategy often involves introducing substituents at the 5-position to optimize water solubility for topical formulation and pKa to minimize binding to iris pigments.[9]
Anticancer Agents
The discovery of tumor-associated CA isoforms IX and XII has opened a new front for cancer therapy.[5] These enzymes are crucial for tumor survival in hypoxic conditions and are considered validated targets for anticancer drugs. Thiophene-2-sulfonamides have shown potent inhibition of these isoforms.[3] Drug design efforts focus on exploiting structural differences between the active sites of tumor-associated isoforms and the ubiquitous off-target isoforms (hCA I and II) to achieve selectivity and reduce side effects.[6]
Antibacterial Agents
The sulfonamide group is historically significant in the development of antibacterial drugs, which act by inhibiting dihydropteroate synthase, an enzyme in the bacterial folic acid synthesis pathway.[10][11] While this is a different mechanism from CA inhibition, the thiophene sulfonamide scaffold has also been explored for direct antibacterial activity. Recent studies on related 5-bromo-N-alkylthiophene-2-sulfonamides have shown efficacy against multidrug-resistant bacteria like Klebsiella pneumoniae.[10] This suggests a potential dual-action or repurposing strategy for derivatives.
Inhibitory Activity of Thiophene-2-Sulfonamide Derivatives against Human CA Isoforms
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| 5-(Phenylsulfanyl)-thiophene-2-sulfonamide | 1050 | 12.1 | 4.5 | 6.2 | [3] |
| 5-(4-Methylbenzylsulfanyl)-thiophene-2-sulfonamide | 894 | 0.8 | 3.2 | 5.3 | [3] |
| 5-(4-Chlorobenzylsulfanyl)-thiophene-2-sulfonamide | 683 | 1.1 | 2.5 | 4.8 | [3] |
| Acetazolamide (Reference Drug) | 250 | 12 | 25 | 5.7 | [3] |
Note: Data is for related 5-substituted thiophene-2-sulfonamides to illustrate the scaffold's potential. Kᵢ represents the inhibition constant.
Part 3: Experimental Protocols
The following protocols provide standardized methods for the synthesis, in vitro characterization, and in vivo evaluation of 5-Ethylthiophene-2-sulfonamide and its derivatives.
Caption: Overall workflow for the discovery of thiophene sulfonamide drugs.
Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol measures the esterase activity of CA, where the enzyme hydrolyzes a substrate to produce a colored product. An inhibitor will reduce the rate of this reaction. This method is adapted from established colorimetric assays.[12]
Causality: The choice of a colorimetric assay provides a high-throughput, sensitive, and reproducible method to screen compounds and determine their inhibitory potency (IC₅₀). Acetazolamide is used as a positive control because it is a well-characterized, potent CA inhibitor, validating the assay's performance.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA II, hCA IX)
-
CA Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
4-Nitrophenyl acetate (NPA) as substrate (stock in acetonitrile)
-
Test compound (e.g., 5-Ethylthiophene-2-sulfonamide) dissolved in DMSO
-
Acetazolamide (positive control) dissolved in DMSO
-
96-well clear flat-bottom plates
-
Spectrophotometer (plate reader) capable of reading at 405 nm
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the purified CA isoform in CA Assay Buffer to a final concentration that yields a linear reaction rate (e.g., 0.1-0.5 µg/mL).
-
Compound Plating:
-
Prepare serial dilutions of the test compound and acetazolamide in CA Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Add 10 µL of each compound dilution to the wells of the 96-well plate.
-
Include "No Inhibitor" control wells (containing buffer with DMSO) and "Blank" wells (containing buffer only).
-
-
Enzyme Addition: Add 80 µL of the diluted CA solution to each well (except the "Blank" wells).
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the NPA substrate solution (e.g., 10 mM stock diluted to 1 mM working solution) to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the absorbance at 405 nm every 60 seconds for 10-15 minutes at 25°C.
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percent inhibition for each compound concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: In Vivo Ocular Hypotensive Activity in a Rabbit Model
This protocol establishes a model of ocular hypertension (OHT) in rabbits to test the efficacy of topical formulations of thiophene sulfonamides in lowering intraocular pressure (IOP). Steroid-induced OHT is a common and clinically relevant model.[13][14]
Causality: Rabbits are chosen for their large eyes, which facilitate IOP measurements and topical drug administration. Inducing hypertension with a steroid like triamcinolone creates a sustained elevation in IOP, providing a stable baseline against which to measure the hypotensive effects of the test compound.[13] Comparing the treated eye to the contralateral vehicle-treated eye allows each animal to serve as its own control, reducing variability.
Materials:
-
New Zealand White rabbits (male, 2.5-3.0 kg)
-
Test compound formulated as a 0.1% aqueous solution or suspension (sterile, pH adjusted)[7]
-
Vehicle control (formulation buffer)
-
Triamcinolone acetonide suspension (40 mg/mL) for OHT induction
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)
-
Tonometer (e.g., Tono-Pen, iCare)
-
General anesthetic for induction procedure (e.g., ketamine/xylazine)
Procedure:
-
Animal Acclimatization: House rabbits under standard conditions for at least one week before the experiment.
-
Induction of Ocular Hypertension:
-
Anesthetize the rabbits.
-
Under sterile conditions, perform an intravitreal injection of 0.1 mL (4 mg) of triamcinolone suspension into one eye of each rabbit.[13] The contralateral eye remains untreated.
-
Allow 2-3 weeks for IOP to elevate and stabilize. Monitor IOP twice weekly. Select animals with a stable IOP of >25 mmHg for the study.
-
-
Baseline IOP Measurement: On the day of the experiment, measure the baseline IOP (T₀) in both eyes of the selected hypertensive rabbits after applying a topical anesthetic.
-
Topical Drug Administration:
-
Administer one 50 µL drop of the test compound formulation to the hypertensive eye.
-
Administer one 50 µL drop of the vehicle control to the contralateral (normotensive) eye.
-
-
Post-Treatment IOP Measurement: Measure IOP in both eyes at regular intervals post-administration (e.g., 1, 2, 4, 6, and 8 hours).
-
Data Analysis:
-
Calculate the change in IOP (ΔIOP) from baseline at each time point for both the treated and control eyes.
-
Determine the maximum IOP reduction and the duration of action.
-
Compare the ΔIOP in the treated group to the vehicle group using appropriate statistical tests (e.g., t-test or ANOVA). A statistically significant reduction in IOP indicates efficacy.
-
Protocol 3: Synthesis of 5-Aryl-Thiophene-2-Sulfonamide via Suzuki-Miyaura Cross-Coupling
This protocol describes a common method for derivatizing the thiophene scaffold, which is crucial for structure-activity relationship (SAR) studies. It involves a palladium-catalyzed cross-coupling of a bromo-precursor with an aryl boronic acid.[15][16]
Causality: The Suzuki-Miyaura reaction is chosen for its reliability, functional group tolerance, and mild reaction conditions, making it ideal for medicinal chemistry applications.[15] The use of a palladium catalyst and a base is essential for the catalytic cycle that forms the new carbon-carbon bond.
Caption: General scheme for Suzuki-Miyaura cross-coupling reaction.
Materials:
-
5-Bromothiophene-2-sulfonamide
-
Aryl boronic acid or ester (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄)
-
Solvent system (e.g., 4:1 Dioxane/Water)
-
Nitrogen or Argon gas supply
-
Standard glassware for reflux reaction
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask, add 5-bromothiophene-2-sulfonamide (1.0 eq), the aryl boronic acid (1.1 eq), K₃PO₄ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane/H₂O) via syringe.
-
Reaction: Heat the reaction mixture to 95°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-30 hours. [15]5. Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure 5-aryl-thiophene-2-sulfonamide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Directions
5-Ethylthiophene-2-sulfonamide and its analogs remain a highly productive scaffold in drug discovery. Their well-defined mechanism as carbonic anhydrase inhibitors provides a solid foundation for rational design targeting a range of diseases. The protocols detailed herein offer a roadmap for researchers to synthesize, evaluate, and advance these compounds.
Future research should focus on developing isoform-selective inhibitors, particularly for CA IX and XII, to create more effective and safer anticancer agents. This will involve leveraging high-resolution crystal structures of inhibitor-enzyme complexes to guide the design of derivatives with optimized interactions in the target's active site. [3][17]Furthermore, exploring novel formulations for topical delivery in glaucoma and investigating the scaffold's potential in other therapeutic areas, such as antibacterial and antiviral applications, will continue to expand the utility of this versatile chemical class.
References
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ResearchGate. (n.d.). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene... Available at: [Link]
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EPO. (n.d.). THIOPHENE DERIVATIVES USEFUL AS MEDICAMENTS FOR TREATING OCULAR HYPERTENSION - Patent 2125773. Available at: [Link]
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Scheie Eye Institute. (2020). Researchers Discover Two Drugs That Can Protect Against Glaucoma in Preclinical Models. University of Pennsylvania. Available at: [Link]
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National Institutes of Health. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Available at: [Link]
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PubMed Central. (2021). New Sulfanilamide Derivatives Incorporating Heterocyclic Carboxamide Moieties as Carbonic Anhydrase Inhibitors. Available at: [Link]
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ResearchGate. (2018). Synthesis of thiophenes having the biologically active sulfonamide... Available at: [Link]
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PubChem. (n.d.). 5-(Thiophene-2-sulfonyl)thiophene-2-sulfonamide. Available at: [Link]
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In-vitro In-vivo In-silico Journal. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Available at: [Link]
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PubMed Central. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Available at: [Link]
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PubMed. (2017). 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations. Available at: [Link]
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MDPI. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Available at: [Link]
-
PubMed. (1996). New isomeric classes of topically active ocular hypotensive carbonic anhydrase inhibitors: 5-substituted thieno[2,3-b]thiophene-2-sulfonamides and 5-substituted thieno[3,2-b]thiophene-2-sulfonamides. Available at: [Link]
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National Institutes of Health. (n.d.). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Available at: [Link]
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Research Results in Pharmacology. (2023). View of Modeling experimental glaucoma for screening studies of antiglaucomatous activity. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 5-arylthiophene-2-sulfonamide (3a-k). Available at: [Link]
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PubMed Central. (2019). Experimental Models of Glaucoma: A Powerful Translational Tool for the Future Development of New Therapies for Glaucoma in Humans—A Review of the Literature. Available at: [Link]
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PubMed. (2023). Carbonic anhydrase inhibition by antiviral drugs in vitro and in silico. Available at: [Link]
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Journal of Young Investigators. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Available at: [Link]
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Annals of Eye Science. (n.d.). In vivo murine models for the study of glaucoma pathophysiology: procedures, analyses, and typical outcomes. Available at: [Link]
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Sci-Hub. (2018). Synthesis of different thio-scaffolds bearing sulfonamide with subnanomolar carbonic anhydrase II and IX inhibitory properties and X-ray investigations for their inhibitory mechanism. Available at: [Link]
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ResearchGate. (2024). Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. Available at: [Link]
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PubMed. (n.d.). Topical treatment of glaucoma: established and emerging pharmacology. National Institutes of Health. Available at: [Link]
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Application Notes and Protocols: 5-Ethylthiophene-2-sulfonamide as a Chemical Probe for Carbonic Anhydrase IX
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Role of Carbonic Anhydrase IX in Hypoxic Tumors with a Novel Chemical Probe
The tumor microenvironment is a complex and dynamic landscape, frequently characterized by regions of low oxygen, or hypoxia. A key protein upregulated in response to hypoxia is Carbonic Anhydrase IX (CA IX), a transmembrane enzyme that plays a pivotal role in pH regulation, tumor progression, and metastasis.[1][2] Its expression is largely restricted to tumor tissues, with minimal presence in normal physiological conditions, making it an attractive therapeutic target.[1][2] To dissect the intricate functions of CA IX and to screen for potential therapeutic agents, highly specific and potent chemical probes are indispensable.
This guide introduces 5-Ethylthiophene-2-sulfonamide , a novel small molecule designed as a chemical probe to investigate the biology of Carbonic Anhydrase IX. While extensive characterization of this specific molecule is ongoing, its structural similarity to other thiophene-based sulfonamides suggests a strong potential for potent and selective inhibition of carbonic anhydrases.[3] Sulfonamides are a well-established class of carbonic anhydrase inhibitors, with their mechanism of action involving the coordination of the deprotonated sulfonamide nitrogen to the zinc ion within the enzyme's active site.[4][5]
These application notes provide a comprehensive framework for utilizing 5-Ethylthiophene-2-sulfonamide to study CA IX. We will detail its proposed mechanism of action, provide step-by-step protocols for target engagement and validation in cellular models, and offer methods for quantitative assessment of its binding affinity.
The Hypoxia-CA IX Signaling Axis in Cancer
Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized and activates the transcription of numerous genes, including CA9.[1] The resulting CA IX protein localizes to the cell membrane and, through its enzymatic activity, catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This contributes to the acidification of the extracellular space while maintaining a more alkaline intracellular pH, a condition that favors tumor cell survival, proliferation, and invasion.[6][7]
Caption: The Hypoxia-CA IX signaling pathway and the inhibitory action of 5-Ethylthiophene-2-sulfonamide.
Target Engagement and Validation: The Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify the direct binding of a compound to its target protein in a cellular environment.[8][9] The principle is based on the ligand-induced thermal stabilization of the target protein.[10]
CETSA Experimental Workflow
Caption: Workflow for determining target engagement using the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol for CETSA
1. Cell Culture and Treatment:
-
Culture a human cell line known to express CA IX, for example, the renal cell carcinoma line RCC4 stably transfected with VHL (RCC4-VHL), which expresses CA IX under hypoxic conditions.
-
Induce CA IX expression by incubating cells in a hypoxic chamber (1% O2) for 16-24 hours.
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension and treat with varying concentrations of 5-Ethylthiophene-2-sulfonamide (e.g., 1 µM, 10 µM, 50 µM) or vehicle (DMSO) for 1-2 hours at 37°C.[11]
2. Heating and Lysis:
-
Transfer the treated cell suspensions into PCR tubes.
-
Heat the tubes in a thermal cycler to a range of temperatures (e.g., 46°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[12]
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[12]
3. Separation and Analysis:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[8]
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
Analyze the amount of soluble CA IX in each sample by Western blotting using a specific anti-CA IX antibody.
4. Data Interpretation:
-
Quantify the band intensities from the Western blot.
-
For each treatment group, plot the percentage of soluble CA IX (relative to the unheated control) against the temperature.
-
A positive result is indicated by a rightward shift in the melting curve for the drug-treated samples compared to the vehicle control, signifying thermal stabilization of CA IX upon probe binding.
| Parameter | Vehicle (DMSO) | 10 µM 5-Ethylthiophene-2-sulfonamide |
| Apparent Tagg (°C) | 54.2 | 59.8 |
| Thermal Shift (ΔTagg) | - | +5.6°C |
| Hypothetical CETSA data showing thermal stabilization of CA IX. |
Unbiased Target Identification: A Chemoproteomics Approach
To confirm CA IX as the primary target and to identify potential off-targets of 5-Ethylthiophene-2-sulfonamide, a chemoproteomics workflow can be employed.[13][14] This involves creating an affinity probe version of the compound to pull down its binding partners from cell lysates.
Chemoproteomics Experimental Workflow
Caption: A typical chemoproteomics workflow for identifying the protein targets of a small molecule.
Detailed Protocol for Chemoproteomics
1. Affinity Probe Synthesis:
-
Synthesize a derivative of 5-Ethylthiophene-2-sulfonamide that incorporates a linker and a biotin tag. The linker should be attached at a position that does not interfere with binding to the target.
2. Cell Lysis and Probe Incubation:
-
Prepare a protein lysate from a relevant cell line (e.g., RCC4-VHL grown under hypoxia).
-
Incubate the lysate with the biotinylated affinity probe.
-
As a negative control, pre-incubate a separate aliquot of the lysate with an excess of the free, unmodified 5-Ethylthiophene-2-sulfonamide before adding the affinity probe. This will competitively block the binding of the probe to its specific targets.
3. Affinity Purification:
-
Add streptavidin-coated magnetic beads to the lysates to capture the biotinylated probe and its interacting proteins.
-
Thoroughly wash the beads with a series of buffers to remove non-specifically bound proteins.
4. Protein Elution and Digestion:
-
Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).
-
Perform in-gel or in-solution tryptic digestion of the eluted proteins to generate peptides.
5. Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]
-
Use a proteomics software suite to identify and quantify the proteins in each sample.
-
True binding partners of 5-Ethylthiophene-2-sulfonamide will be significantly enriched in the affinity probe sample compared to the competition control.
| Protein Identified | Enrichment (Probe vs. Competition) | Function |
| Carbonic Anhydrase IX | > 10-fold | pH regulation, Tumor progression |
| Carbonic Anhydrase II | ~2-fold | Cytosolic pH regulation |
| Protein X | No significant enrichment | Off-target |
| Hypothetical chemoproteomics data identifying CA IX as the primary target. |
Quantitative Binding Analysis: Fluorescence Polarization (FP) Assay
Fluorescence Polarization (FP) is a solution-based, homogeneous technique that can be used to quantify the binding affinity of a small molecule to a protein.[16] The assay relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein.
Fluorescence Polarization Assay Principle
Caption: The principle of fluorescence polarization for measuring protein-ligand binding.
Detailed Protocol for Competitive FP Assay
1. Reagents and Assay Setup:
-
Fluorescent Probe: A fluorescently labeled sulfonamide with known binding to CA IX (e.g., a fluorescein-conjugated analog of acetazolamide).
-
Protein: Purified recombinant human CA IX (extracellular domain).
-
Test Compound: 5-Ethylthiophene-2-sulfonamide.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl.
-
Perform the assay in a low-volume, black microplate (e.g., 384-well).
2. Assay Procedure:
-
Prepare a solution of CA IX and the fluorescent probe at concentrations optimized for a robust assay window (typically, protein concentration at or below the Kd of the fluorescent probe).
-
Serially dilute the 5-Ethylthiophene-2-sulfonamide in the assay buffer.
-
Add the CA IX/fluorescent probe mixture to the wells of the microplate.
-
Add the serial dilutions of 5-Ethylthiophene-2-sulfonamide to the wells.
-
Include controls for high polarization (CA IX + fluorescent probe, no competitor) and low polarization (fluorescent probe only).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
3. Data Acquisition and Analysis:
-
Measure the fluorescence polarization on a suitable plate reader.
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
The IC50 value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which requires knowledge of the Kd of the fluorescent probe.
| Concentration of 5-Ethylthiophene-2-sulfonamide (nM) | Fluorescence Polarization (mP) |
| 0.1 | 250 |
| 1 | 248 |
| 10 | 235 |
| 100 | 150 |
| 1000 | 75 |
| 10000 | 60 |
| Hypothetical competitive FP data for determining the binding affinity of 5-Ethylthiophene-2-sulfonamide to CA IX. |
Conclusion and Future Directions
5-Ethylthiophene-2-sulfonamide represents a promising chemical probe for the study of Carbonic Anhydrase IX. The protocols outlined in these application notes provide a robust framework for its characterization and use in a research setting. By confirming its direct target engagement in cells using CETSA, identifying its binding partners through chemoproteomics, and quantifying its affinity via fluorescence polarization, researchers can confidently employ this probe to investigate the role of CA IX in cancer biology and to aid in the development of novel therapeutics targeting the hypoxic tumor microenvironment.
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Synthesis of 5-arylthiophene-2-sulfonamide (3a-k). (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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CA9 carbonic anhydrase 9 [Homo sapiens (human)]. (2025, November 25). NCBI. Retrieved January 25, 2026, from [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI. Retrieved January 25, 2026, from [Link]
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O'Connell, K., & Tierno, M. B. (2014). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Assay and Drug Development Technologies, 12(3), 133–151. [Link]
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Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12503. [Link]
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Svastova, E., et al. (2012). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Frontiers in Physiology, 3, 432. [Link]
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Cravatt, B. F., & Sieber, S. A. (2007). How chemoproteomics can enable drug discovery and development. Nature Reviews Drug Discovery, 6(11), 866–879. [Link]
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Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024, July 11). NIH. Retrieved January 25, 2026, from [Link]
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Giatromanolaki, A., et al. (2020). Targeting Carbonic Anhydrase IX Activity and Expression. Cancers, 12(2), 485. [Link]
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Fluorescence polarization assays to study carbohydrate–protein interactions. (2025, January 23). Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]
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Bantscheff, M., & Drewes, G. (2012). Chemoproteomic approaches to drug target identification and drug profiling. Bioorganic & Medicinal Chemistry, 20(6), 1973–1978. [Link]
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Pastorekova, S., & Gillies, R. J. (2019). Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors. Frontiers in Physiology, 10, 14. [Link]
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De Vita, D., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 25(22), 12503. [Link]
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Cellular Thermal Shift Assay (CETSA). (n.d.). Bio-protocol. Retrieved January 25, 2026, from [Link]
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Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. (2024, May 17). MDPI. Retrieved January 25, 2026, from [Link]
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A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. (2018, August 2). ACS Publications. Retrieved January 25, 2026, from [Link]
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Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.net. Retrieved January 25, 2026, from [Link]
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Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(12), 6520–6537. [Link]
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Chemoproteomic strategies for drug target identification. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (2024, May 17). MDPI. Retrieved January 25, 2026, from [Link]
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Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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Svastova, E., et al. (2004). Carbonic anhydrase IX: a hypoxia-controlled “catalyst” of cell migration. Cell Cycle, 3(11), 1393–1395. [Link]
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Koutnik, P., et al. (2017). A Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271–282. [Link]
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Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2013, February 27). NCBI. Retrieved January 25, 2026, from [Link]
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Robertson, N., et al. (2004). Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. Cancer Research, 64(17), 6271–6275. [Link]
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Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. (2019, May 10). ResearchGate. Retrieved January 25, 2026, from [Link]
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Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. (2022, January 31). ACS Publications. Retrieved January 25, 2026, from [Link]
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Application Notes & Protocols: A Framework for the In Vivo Evaluation of 5-Ethylthiophene-2-sulfonamide
Introduction
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, giving rise to a vast array of drugs with activities spanning antibacterial, anti-inflammatory, diuretic, hypoglycemic, and antiviral applications.[1][2] The incorporation of a thiophene ring, a sulfur-containing heterocycle, often imparts unique pharmacological properties and has been a successful strategy in the development of novel therapeutics, including anti-inflammatory, antimicrobial, and anti-cancer agents.[3] 5-Ethylthiophene-2-sulfonamide is a novel chemical entity that merges these two privileged scaffolds. While specific biological data for this compound is not yet widely published, its structural motifs suggest a high potential for therapeutic activity.
This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on designing and executing a robust in vivo experimental plan to characterize the efficacy, pharmacokinetics, and safety profile of 5-Ethylthiophene-2-sulfonamide. The protocols herein are designed to be self-validating systems, incorporating necessary controls and endpoints to ensure data integrity and reproducibility.
Part 1: Preclinical Efficacy Assessment: Investigating Anti-Inflammatory Potential
Causality Behind Experimental Choice: The initial and most critical phase of in vivo investigation is to establish a clear, reproducible biological effect. Given that many novel sulfonamide derivatives have shown promise in modulating inflammatory pathways, a logical starting point is to evaluate 5-Ethylthiophene-2-sulfonamide in a well-established model of acute inflammation.[4] We hypothesize that the compound may interfere with key inflammatory signaling cascades, such as the NF-κB pathway, leading to a reduction in cytokine production and immune cell infiltration.[4]
Selected Model: Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice
This model is chosen for its high reproducibility, well-characterized inflammatory cascade, and relevance to human conditions like Acute Respiratory Distress Syndrome (ARDS). LPS, a component of Gram-negative bacteria cell walls, induces a potent inflammatory response, making it an excellent tool to screen for anti-inflammatory activity.
Experimental Workflow: LPS-Induced ALI Model
Caption: Workflow for a single-dose pharmacokinetic study.
Protocol 2: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model:
-
Species/Strain: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation to facilitate serial blood sampling.
-
Ethical Compliance: All procedures must be approved by the IACUC.
-
-
Dosing and Groups:
-
IV Group (n=3): Administer a single intravenous bolus dose (e.g., 2 mg/kg) via the tail vein. The formulation should be a clear solution (e.g., 10% Solutol HS 15 / 10% Ethanol / 80% Water).
-
PO Group (n=3): Administer a single oral gavage dose (e.g., 10 mg/kg) using the same formulation as in the efficacy study.
-
-
Blood Sampling:
-
Collect blood samples (approx. 150-200 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at the following time points:
-
IV: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
-
Sample Processing and Analysis:
-
Centrifuge blood samples immediately to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Develop and validate a sensitive and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of 5-Ethylthiophene-2-sulfonamide in plasma.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data.
-
Calculate the key PK parameters listed in the table below.
Parameter Description Importance Cmax Maximum observed plasma concentration Indicates rate of absorption and potential for acute toxicity. Tmax Time to reach Cmax Indicates rate of absorption. AUC(0-t) Area under the curve from time 0 to the last measurement Represents total drug exposure over time. t1/2 Elimination half-life Determines dosing interval and time to reach steady state. CL Clearance Measures the body's efficiency in eliminating the drug. Vd Volume of distribution Indicates the extent of drug distribution into tissues. F% Absolute Bioavailability The fraction of the oral dose that reaches systemic circulation. -
Part 3: Preliminary Safety and Toxicology Assessment
Causality Behind Experimental Choice: Early assessment of a compound's safety profile is crucial to de-risk a drug development program. [5]An acute dose-range finding study helps identify the maximum tolerated dose (MTD) and potential target organs of toxicity, guiding dose selection for subsequent studies. [1]Sulfonamides are known to sometimes cause hypersensitivity reactions or hepatotoxicity, making careful observation essential. [6]
Logical Framework: Toxicology Decision Pathway
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- 5. researchgate.net [researchgate.net]
- 6. Sulfonamides - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation of 5-Ethylthiophene-2-sulfonamide for Preclinical Research
Abstract
This document provides a comprehensive guide for the formulation of 5-Ethylthiophene-2-sulfonamide, a novel investigational compound. Recognizing that reproducible and meaningful experimental outcomes are fundamentally dependent on the quality and consistency of the test article's formulation, this guide offers a framework built on rigorous scientific principles. We address the critical pre-formulation characterization, outline rational strategies for overcoming solubility challenges, and provide detailed, step-by-step protocols for preparing formulations suitable for both in vitro and in vivo preclinical research. The methodologies herein are designed to ensure compound stability, homogeneity, and accurate dosing, thereby upholding the integrity of subsequent biological and toxicological assessments.
Foundational Pre-Formulation Characterization
Before any formulation work can commence, a thorough understanding of the physicochemical properties of the Active Pharmaceutical Ingredient (API) is paramount.[1] This pre-formulation stage provides the empirical data necessary to make informed decisions on solvent selection, excipient compatibility, and the overall formulation strategy.
Sulfonamides as a class are often weak organic acids with limited aqueous solubility.[2] Their solubility can be pH-dependent, typically increasing at alkaline pH where the sulfonamide moiety can be deprotonated.[2] While specific experimental data for 5-Ethylthiophene-2-sulfonamide is not publicly available, its structural similarity to other thiophene sulfonamides suggests it is likely a poorly soluble compound.
Table 1: Predicted Physicochemical Properties of Thiophene-Sulfonamide Analogs
| Property | Predicted Value/Characteristic | Formulation Implication |
| Chemical Structure | Thiophene ring with ethyl and sulfonamide substitutions. | The aromatic thiophene ring contributes to lipophilicity, likely reducing aqueous solubility. |
| Molecular Weight | ~191.27 g/mol (Calculated) | Moderate molecular weight, not expected to pose significant barriers to dissolution if solubility can be achieved. |
| Aqueous Solubility | Predicted to be low. | Direct dissolution in aqueous buffers (PBS, Saline) is unlikely to achieve high concentrations. |
| pKa | Estimated range of 8-10 (typical for sulfonamides).[2] | Solubility may be enhanced in alkaline conditions (pH > pKa), though this is often not physiologically compatible. |
| LogP (Lipophilicity) | Predicted to be moderate to high. | Indicates a preference for organic solvents and suggests potential for good membrane permeability. |
| Physical Form | Likely a crystalline solid at room temperature. | Requires solubilization or suspension for administration. |
Note: These properties are based on general characteristics of the sulfonamide and thiophene chemical classes and should be experimentally verified for 5-Ethylthiophene-2-sulfonamide.
Strategic Approach to Formulation Development
The low aqueous solubility of 5-Ethylthiophene-2-sulfonamide necessitates a strategic approach to formulation. The choice of formulation depends heavily on the intended application (in vitro vs. in vivo), the required dose, and the route of administration.
Causality in Formulation Selection
The primary challenge is to present the compound to the biological system in a solubilized or finely dispersed state to ensure bioavailability. During early drug development, simple liquid formulations or hand-filled capsules are often used for initial studies due to their speed and cost-effectiveness.[1] For preclinical research, solution and suspension formulations are most common.
The decision-making process for selecting an appropriate formulation strategy is outlined below.
Caption: Formulation strategy selection workflow based on compound properties and experimental requirements.
Protocols for In Vitro Formulations
For in vitro experiments, such as cell-based assays, the compound is typically prepared as a high-concentration stock in an organic solvent, which is then diluted into the aqueous cell culture medium.
Protocol 3.1: Preparation of a 10 mM DMSO Stock Solution
Rationale: Dimethyl sulfoxide (DMSO) is a powerful, water-miscible solvent capable of dissolving a wide range of poorly soluble compounds. Preparing a concentrated stock solution minimizes the volume of solvent added to the final assay, thereby reducing the risk of solvent-induced cytotoxicity.
Materials:
-
5-Ethylthiophene-2-sulfonamide (powder)
-
Anhydrous DMSO (cell culture grade)
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Sterile microcentrifuge tubes
-
Pipettors and sterile tips
Procedure:
-
Calculation: Determine the mass of compound needed. For a 10 mM solution in 1 mL:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 191.27 g/mol x 1000 mg/g = 1.91 mg
-
-
Weighing: Accurately weigh approximately 1.91 mg of 5-Ethylthiophene-2-sulfonamide and record the exact mass. Transfer the powder to a clean, amber glass vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial. For example, if 1.95 mg was weighed, add (1.95 mg / 1.91 mg) * 1 mL = 1.02 mL of DMSO.
-
Mixing: Cap the vial securely and vortex for 1-2 minutes. If necessary, gently warm the vial to 37°C or use a sonicating water bath for 5-10 minutes to facilitate complete dissolution.
-
Visual Inspection: Visually inspect the solution against a bright background to ensure no solid particles remain. The solution should be clear and homogenous.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
Quality Control: The final concentration of DMSO in cell culture media should typically not exceed 0.5% (v/v), as higher concentrations can be cytotoxic. Always include a "vehicle control" (media with the same final concentration of DMSO) in your experiments.[3]
Caption: Standard workflow for preparing working solutions for in vitro assays from a DMSO stock.
Protocols for In Vivo Formulations (Preclinical)
Formulations for in vivo use require careful selection of vehicles that are biocompatible, non-toxic at the administered volume, and capable of delivering the drug effectively.[4] The selection of excipients is critical and should be based on the route of administration (e.g., oral, intraperitoneal, intravenous).
Protocol 4.1: Preparation of a Solubilized Formulation for Intraperitoneal (IP) Injection
Rationale: For poorly soluble compounds, a mixed cosolvent and surfactant system can create a clear, stable solution suitable for parenteral administration. This example uses a vehicle composed of DMSO, PEG 400, and Tween® 80, which is a common combination for preclinical toxicology and efficacy studies.[5][6]
Vehicle Composition (Example):
-
10% DMSO
-
40% PEG 400
-
50% Saline + 0.5% Tween® 80
Materials:
-
5-Ethylthiophene-2-sulfonamide (powder)
-
DMSO (endotoxin-free)
-
Polyethylene Glycol 400 (PEG 400)
-
Tween® 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringe filters (0.22 µm, PVDF or other compatible material)
Procedure (to prepare 10 mL of a 5 mg/mL formulation):
-
Weigh Compound: Weigh 50 mg of 5-Ethylthiophene-2-sulfonamide into a sterile 15 mL conical tube.
-
Initial Solubilization: Add 1.0 mL of DMSO to the tube. Vortex vigorously until the compound is completely dissolved. The solution should be clear.
-
Add Cosolvent: Add 4.0 mL of PEG 400. Vortex again until the solution is homogenous.
-
Prepare Surfactant/Aqueous Phase: In a separate sterile tube, prepare the aqueous phase by adding 25 µL of Tween® 80 to 4.975 mL of sterile saline. Mix well.
-
Combine Phases: Slowly add the 5.0 mL of the saline/Tween® 80 mixture to the DMSO/PEG 400 solution while vortexing. Add the aqueous phase dropwise initially to prevent precipitation.
-
Final Homogenization: Vortex the final mixture for at least 2 minutes to ensure it is a clear, homogenous solution.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the final formulation into a sterile vial. This step is critical for parenteral routes to ensure sterility.
-
Pre-Dosing Inspection: Before administration, visually inspect the formulation for any signs of precipitation or phase separation. Gently warm and vortex if needed, but if precipitation persists, the formulation should not be used.
Self-Validation and Trustworthiness: The stability of this formulation should be assessed. Prepare a batch and store it under the intended use conditions (e.g., room temperature on the benchtop) and check for precipitation at several time points (e.g., 0, 1, 2, 4 hours). This ensures the formulation remains viable for the duration of the experiment.
Quality Control and Stability Assessment
Ensuring the quality of a research formulation is a critical, yet often overlooked, step. Stability testing provides evidence on how the quality of a drug product varies over time under the influence of environmental factors.[7]
Key QC Checks:
-
Appearance: The formulation should be visually inspected for clarity (for solutions) or uniform dispersion (for suspensions), color, and absence of particulate matter.
-
pH Measurement: For aqueous formulations, pH should be measured to ensure it is within a physiologically acceptable range (typically pH 6.5-8.0 for parenteral routes).
-
Concentration Verification: While complex, verifying the concentration of the final formulation via an analytical method like High-Performance Liquid Chromatography (HPLC) is the gold standard.[8] This confirms accurate preparation and can detect degradation.
-
Stability: Stability studies are essential to define the usable life of a prepared formulation.[9][10][11] For early-stage research, this may involve short-term stability checks (as described in Protocol 4.1) or more formal studies where the formulation is stored at specific conditions and tested at intervals.[12]
Table 2: Outline for HPLC-Based Concentration Verification
| Step | Description |
| 1. Method Setup | Develop an HPLC method (e.g., C18 column, mobile phase of acetonitrile/water with 0.1% formic acid, UV detection at a relevant wavelength). |
| 2. Standard Curve | Prepare a series of known concentrations of 5-Ethylthiophene-2-sulfonamide in the formulation vehicle to create a standard curve. |
| 3. Sample Prep | Dilute a sample of the final formulation into the mobile phase to fall within the range of the standard curve. |
| 4. Analysis | Inject standards and the sample onto the HPLC system. |
| 5. Calculation | Quantify the concentration in the sample by comparing its peak area to the standard curve. The result should be within ±10% of the target. |
Safety & Handling
As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling 5-Ethylthiophene-2-sulfonamide powder and its formulations. All work should be conducted in a well-ventilated area or a chemical fume hood.
References
-
Scientific Research Publishing. (n.d.). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. Retrieved from [Link]
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Impactfactor. (n.d.). Synthesis and Pharmacological Study of Thiophene Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). A convenient synthetic route to sulfonimidamides from sulfonamides. Retrieved from [Link]
-
PubChem. (n.d.). 5-(Thiophene-2-sulfonyl)thiophene-2-sulfonamide. Retrieved from [Link]
-
NIH. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Retrieved from [Link]
-
Ascendia Pharma. (2022, June 27). Drug Formulation Development: Quick Reference Guide. Retrieved from [Link]
-
PubMed. (2024, October 31). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. Retrieved from [Link]
-
PharmaTutor. (2012, March 17). Stability Testing of Pharmaceutical Products. Retrieved from [Link]
-
YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Retrieved from [Link]
-
Journal of the AOAC. (2020, February 18). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Retrieved from [Link]
-
BioPharma Services Inc. (n.d.). Developing Formulations for Phase 1 Clinical Trials. Retrieved from [Link]
-
ICH. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]
-
ResearchGate. (n.d.). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Retrieved from [Link]
-
Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Bitesize Bio. (2025, April 29). 6 Steps for Successful in vitro Drug Treatment. Retrieved from [Link]
-
Moravek. (n.d.). The Role of Stability Testing in Pharmaceutical Research. Retrieved from [Link]
-
ResearchGate. (2018, March 8). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Retrieved from [Link]
-
FDA. (n.d.). Guidance for Industry. Retrieved from [Link]
-
Agilent. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from [Link]
-
Sci-Hub. (n.d.). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Retrieved from [Link]
-
Sofpromed. (2020, December 7). Drug Formulation Development and Clinical Trials: A Quick Guide for Biotech Companies. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Stability Testing. Retrieved from [Link]
-
Food Safety and Inspection Service. (n.d.). Determination and Confirmation of Sulfonamides. Retrieved from [Link]
-
NIH. (2019, January 28). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Retrieved from [Link]
-
NIH. (2020, August 13). In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chlorothiophene-2-Sulfonamide. Retrieved from [Link]
Sources
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- 3. bitesizebio.com [bitesizebio.com]
- 4. researchgate.net [researchgate.net]
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- 6. researchgate.net [researchgate.net]
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- 8. academic.oup.com [academic.oup.com]
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- 11. moravek.com [moravek.com]
- 12. criver.com [criver.com]
Troubleshooting & Optimization
common challenges in the synthesis of thiophene sulfonamides
Welcome to the technical support center for thiophene sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to this critical synthetic transformation. Thiophene sulfonamides are a privileged scaffold in medicinal chemistry, appearing in numerous clinically important drugs due to their versatile biological activities.[1][2][3] However, their synthesis, particularly the initial sulfonation or halosulfonylation of the thiophene ring, is fraught with challenges that can impede research and development.
This guide moves beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.
The Synthetic Landscape: A Two-Act Play
The most common and direct route to thiophene sulfonamides involves a two-step sequence:
-
Electrophilic Sulfonylation: Formation of a thiophenesulfonyl chloride intermediate via an electrophilic aromatic substitution reaction on the thiophene ring.
-
Nucleophilic Substitution (Amination): Reaction of the activated thiophenesulfonyl chloride with a primary or secondary amine to forge the sulfonamide bond.
While seemingly straightforward, the high reactivity of the electron-rich thiophene ring and the inherent instability of the sulfonyl chloride intermediate present significant practical hurdles.[4][5][6] This guide will dissect these challenges and provide robust, field-proven solutions.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiophene-2-sulfonic acid | 79-84-5 | Benchchem [benchchem.com]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Addressing Stability Issues of 5-Ethylthiophene-2-sulfonamide in Solution
Welcome to the technical support center for 5-Ethylthiophene-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. The inherent chemical functionalities of 5-Ethylthiophene-2-sulfonamide—namely the sulfonamide group and the electron-rich thiophene ring—present specific stability challenges in solution. Understanding and mitigating these instabilities is critical for generating reproducible and reliable experimental data.
This document provides in-depth troubleshooting advice, proactive stabilization strategies, and validated analytical protocols to ensure the integrity of your compound in solution.
Troubleshooting Guide: Investigating Instability
This section addresses common issues encountered during the handling of 5-Ethylthiophene-2-sulfonamide solutions in a direct question-and-answer format.
Q: My freshly prepared solution of 5-Ethylthiophene-2-sulfonamide is showing a rapid loss of potency in my assay. What are the primary factors I should investigate first?
A: Rapid potency loss is almost always linked to chemical degradation. The molecular structure of 5-Ethylthiophene-2-sulfonamide points to four primary environmental culprits you should immediately assess: solution pH, light exposure, presence of oxygen, and storage temperature.
-
pH of the Solution: The sulfonamide linkage is susceptible to both acid- and base-catalyzed hydrolysis[1][2]. The stability of sulfonamides is significantly influenced by pH, with degradation rates often increasing in acidic or alkaline environments[3][4]. Verify the pH of your buffer or solvent system and ensure it is within a stable range, typically near neutral (pH 6-8).
-
Light Exposure: Sulfonamides as a class are known to be susceptible to photodegradation[5][6]. The thiophene ring can also absorb UV light, potentially accelerating this process. Always prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
-
Oxidative Degradation: The sulfur atom in the thiophene ring is prone to oxidation, which can convert it to a thiophene-S-oxide and subsequently to a sulfone, altering its chemical properties[7][8]. Additionally, dissolved oxygen in your solvent can facilitate this process.
-
Temperature: As with most chemical reactions, degradation rates increase with temperature. Ensure your solutions are stored at an appropriate temperature (e.g., 2-8°C for short-term, ≤ -20°C for long-term) and avoid repeated freeze-thaw cycles.
Q: I've noticed a gradual yellowing or color change in my stock solution over time. What does this signify?
A: A visible color change is a strong indicator of degradation. This is often associated with oxidative pathways. For sulfonamides, oxidation can lead to the formation of colored products such as azo or nitro derivatives[3]. The thiophene ring itself, upon oxidation and subsequent reactions, can also lead to colored polymeric byproducts. We recommend immediately quantifying the purity of the solution via HPLC and preparing a fresh stock. This observation underscores the importance of excluding oxygen by using degassed solvents and storing under an inert atmosphere (e.g., nitrogen or argon).
Q: My compound is precipitating from my aqueous buffered solution. Is this a stability or a solubility issue?
A: This could be either, or a combination of both. First, confirm the solubility of 5-Ethylthiophene-2-sulfonamide at the specific pH and concentration of your solution. The sulfonamide group has a pKa, meaning its ionization state and thus its solubility are pH-dependent. If the pH of your solution has shifted, it could cause the compound to fall below its solubility limit.
Alternatively, this could be a sign of degradation. If the compound degrades into a less soluble species (e.g., through dimerization or hydrolysis to a less polar product), that degradant may precipitate. To differentiate, you should:
-
Filter the solution and analyze both the filtrate and the precipitate (if possible, after re-dissolving in a suitable organic solvent) using a method like LC-MS.
-
Compare the identity of the precipitate to the parent compound. If it's different, degradation is the root cause.
Q: How can I definitively identify which degradation pathway (e.g., hydrolysis vs. oxidation) is occurring in my experiment?
A: The most effective method is to use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This technique allows you to separate the parent compound from its degradation products and identify those products by their mass-to-charge ratio (m/z).
-
For Hydrolysis: Look for a product corresponding to the cleavage of the sulfur-nitrogen (S-N) bond. This would yield 5-ethylthiophene-2-sulfonic acid and ammonia (or a primary amine if the sulfonamide were substituted). The key S-N bond cleavage is a known degradation pathway for sulfonamides[2][9].
-
For Oxidation: Look for products with mass increases corresponding to the addition of oxygen atoms. An increase of +16 AMU would indicate the formation of a thiophene-S-oxide (a primary oxidation product), while an increase of +32 AMU would suggest the formation of the sulfone[7][8].
By comparing the observed masses of the degradants to these predicted masses, you can elucidate the primary mechanism of instability in your specific solution environment.
Understanding the Chemistry: Key Degradation Pathways
The instability of 5-Ethylthiophene-2-sulfonamide arises from two key structural motifs. Understanding these vulnerabilities is essential for designing robust formulation and handling procedures.
-
Hydrolysis of the Sulfonamide Moiety: The sulfonamide bond can be cleaved by water, a process that can be significantly accelerated by acidic or basic conditions. This reaction typically involves nucleophilic attack on the sulfur atom, leading to the breaking of the S-N bond[2]. While some sulfonamides are relatively stable, it remains a primary degradation route to consider, especially outside of a neutral pH range[10][11].
-
Oxidation of the Thiophene Ring: The sulfur heteroatom in the thiophene ring is electron-rich and serves as a prime target for oxidation[8]. Common laboratory solvents, if not peroxide-free, or dissolved atmospheric oxygen can provide the oxidizing species. This process converts the sulfur to an S-oxide and then to a more highly oxidized S,S-dioxide (sulfone), fundamentally altering the electronic properties and biological activity of the molecule[7][12].
-
Photodegradation: Many aromatic compounds, including sulfonamides, can absorb UV-visible light. This absorbed energy can promote the molecule to an excited state, making it more susceptible to reaction with other molecules (like oxygen or water) or to undergo rearrangement or cleavage[3][5]. The degradation often follows pseudo-first-order kinetics[5].
Caption: Primary degradation pathways for 5-Ethylthiophene-2-sulfonamide in solution.
Proactive Stabilization Strategies
Preventing degradation is always preferable to troubleshooting it. The following strategies, grounded in the chemical principles discussed above, will help you maintain the stability of your 5-Ethylthiophene-2-sulfonamide solutions.
Summary of Stability Factors and Control Measures
| Influencing Factor | Potential Impact | Recommended Control Measure | Justification |
| pH | Acid/Base catalyzed hydrolysis | Maintain solution pH between 6.0 and 8.0 using a suitable non-reactive buffer system (e.g., phosphate, HEPES). | Sulfonamides generally exhibit greatest stability in the neutral pH range[10][11]. |
| Oxygen | Oxidation of thiophene ring | Use high-purity, degassed solvents (e.g., by sparging with N₂ or Ar). Prepare and store solutions under an inert atmosphere. | Minimizes the primary reactant for oxidative degradation of the electron-rich sulfur atom[7][8]. |
| Light | Photodegradation | Prepare, handle, and store solutions in amber glass vials or light-blocking containers. | Prevents light-induced excitation and subsequent degradation reactions common to sulfonamides[5][6]. |
| Temperature | Increased reaction kinetics | Store stock solutions at ≤ -20°C and working solutions at 2-8°C. Minimize freeze-thaw cycles by aliquoting. | Reduces the rate of all chemical degradation pathways according to the Arrhenius equation. |
| Solvent Purity | Contaminant-driven degradation | Use HPLC-grade or higher purity solvents. Test for and remove peroxides from solvents like THF or dioxane if used. | Contaminants such as metal ions can catalyze degradation, and peroxides are potent oxidizing agents. |
| Excipients | Incompatibility reactions | Conduct compatibility studies with any necessary excipients before preparing bulk formulations. | Excipients can interact with the active pharmaceutical ingredient, affecting its stability[13][14]. |
| Antioxidants | Protection against oxidation | Consider adding a small amount (e.g., 0.01-0.1%) of an antioxidant like Butylated Hydroxytoluene (BHT) or Ascorbic Acid. | Scavenges free radicals and reactive oxygen species, protecting the thiophene ring from oxidation. |
Essential Experimental Protocols
Here we provide standardized workflows for assessing and quantifying the stability of your compound.
Protocol 1: A Workflow for Preliminary Stability Assessment
This protocol outlines a forced degradation study to quickly identify the primary liabilities of your compound in a specific solution.
Caption: Experimental workflow for a forced degradation study.
Protocol 2: Step-by-Step HPLC-UV Method for Quantification
This is a general-purpose Reverse-Phase HPLC method suitable for quantifying 5-Ethylthiophene-2-sulfonamide and separating it from its common degradants. This method should be validated for your specific application.
-
Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 stationary phase, e.g., LiChrospher® 100 RP-18 (5 µm, 250 x 4 mm) or equivalent[15].
-
Mobile Phase:
-
Solvent A: 0.1% Acetic Acid or 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile or Methanol.
-
-
Elution Mode: Isocratic or Gradient.
-
Starting Point (Isocratic): 65% Solvent A, 35% Solvent B[15]. Adjust ratio to achieve a retention time of 3-7 minutes for the parent peak.
-
Gradient (for resolving degradants): Start with 90% A / 10% B, ramp to 10% A / 90% B over 15 minutes.
-
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan for maximal absorbance between 250-280 nm. A wavelength of ~265 nm is a good starting point for many sulfonamides[15].
-
Injection Volume: 5 - 20 µL.
-
Sample Preparation: Dilute samples in the initial mobile phase composition to avoid peak distortion. Ensure the final concentration is within the linear range of the calibration curve.
-
Quantification: Prepare a calibration curve using at least five standards of known concentration. Calculate the concentration of the parent compound in your samples by comparing its peak area to the calibration curve. Degradation is measured as the percentage decrease in the parent peak area relative to a T=0 control sample.
Frequently Asked Questions (FAQs)
Q: What are the expected m/z values for the parent compound and its primary degradants in LC-MS?
A: For 5-Ethylthiophene-2-sulfonamide (C₆H₉NO₂S₂), the monoisotopic mass is approximately 191.00 Da. In mass spectrometry, you should look for:
-
Parent Ion: [M+H]⁺ at m/z ~192.01 or [M-H]⁻ at m/z ~190.00.
-
Oxidation Products: [M+O+H]⁺ at m/z ~208.01 (S-oxide) and [M+2O+H]⁺ at m/z ~224.00 (sulfone).
-
Hydrolysis Product (Sulfonic Acid): The [M-H]⁻ ion for 5-ethylthiophene-2-sulfonic acid would be at m/z ~191.00. Careful chromatographic separation is needed to distinguish this from the parent [M-H]⁻.
Q: Can I use standard deionized water to prepare my aqueous solutions?
A: While high-purity deionized water is a good start, for maximum stability we recommend using HPLC-grade or Milli-Q® water that has been freshly filtered (0.22 µm filter) and degassed immediately before use to remove dissolved oxygen and particulates that could catalyze degradation.
Q: Are there any known excipient incompatibilities I should be aware of?
A: While specific data for 5-Ethylthiophene-2-sulfonamide is limited, general incompatibilities for sulfonamides include strong oxidizing agents and highly acidic or basic excipients. For any new formulation, conducting a formal API-excipient compatibility study as recommended by regulatory guidelines is crucial[13][14].
Q: How long can I expect a stock solution in DMSO to be stable?
A: A stock solution in anhydrous, high-purity DMSO, stored at -20°C or -80°C in a tightly sealed vial, is generally the most stable format for long-term storage. Under these conditions, stability for several months can be expected. However, you must perform your own stability validation, as even trace amounts of water in DMSO can lead to hydrolysis over time.
References
- National Center for Biotechnology Information. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC.
- Boreen, A. L., et al. (2004). Photochemical Fate of Sulfa Drugs in the Aquatic Environment: Sulfa Drugs Containing Five-Membered Heterocyclic Groups. Environmental Science & Technology.
- Louisiana Department of Health. Sulfonamides and Sulfonamide Combinations.
-
Khan, M. E., et al. (2024). Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. ResearchGate. Available from: [Link]
- Kollár, L., et al. (2001). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, ACS Publications.
- Shah, H. N., et al. (2015). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. CORE.
- Wojnárovits, L., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. PMC, NIH.
- Białk-Bielińska, A., et al. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. MDPI.
- Verma, P., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH.
- Lin, Y.-C., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. PubMed.
- Kanagawa, T., & Kelly, D. P. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. PubMed.
- Labinsights. (2023). Regulatory Guidelines for API-Excipient Compatibility Studies.
- Unold, M., et al. (2008). Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil. ResearchGate.
- Delepeleire, C. M., et al. (1984). Acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry, ACS Publications.
- Dansette, P. M., et al. (2012). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC, NIH.
- Wojnárovits, L., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. ResearchGate.
- Gao, Y., et al. (2023). Effect and degradation pathway of sulfamethoxazole removal in MBR by PVDF/DA modified membrane. Frontiers.
- Boreen, A. L., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed.
- Laskaris, G. G., et al. (2012). Development of an HPLC-DAD Method for the Determination of Five Sulfonamides in Shrimps and Validation According to the European Decision 657/2002/EC. ResearchGate.
- Pérez-Estrada, L. A., et al. (2005). Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. PubMed.
- Thiemann, E., et al. (2009). The chemistry of thiophene S-oxides1 and related compounds. Semantic Scholar.
- Bjelak, S., et al. (2019). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, ACS Publications.
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Technical Support Center: Overcoming Poor Solubility of 5-Ethylthiophene-2-sulfonamide
Welcome to the technical support center for 5-Ethylthiophene-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments. This resource provides in-depth technical guidance, explaining the rationale behind experimental choices to empower you to make informed decisions in the laboratory.
Introduction to 5-Ethylthiophene-2-sulfonamide and its Solubility Challenges
Poor solubility is a significant hurdle in drug development, impacting bioavailability and limiting the therapeutic potential of a compound.[1][2] This guide will provide you with a range of strategies to overcome the solubility challenges associated with 5-Ethylthiophene-2-sulfonamide, enabling you to advance your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why is my 5-Ethylthiophene-2-sulfonamide not dissolving in aqueous buffers?
A1: The limited aqueous solubility of 5-Ethylthiophene-2-sulfonamide likely stems from the hydrophobic nature of the ethylthiophene portion of the molecule. While the sulfonamide group can ionize, in its neutral form, the molecule as a whole may have a strong crystal lattice energy that is difficult for water molecules to overcome. For ionic compounds with basic anions, decreasing the pH can increase solubility, while for those with acidic protons, increasing the pH can enhance solubility.[3] Sulfonamides are generally weakly acidic, meaning an increase in pH will favor the ionized, more soluble form.[4]
Q2: What are the initial steps I should take to improve the solubility of 5-Ethylthiophene-2-sulfonamide?
A2: A systematic approach is recommended. Start with simple and readily available methods before moving to more complex techniques. The initial steps should involve:
-
pH Adjustment: Systematically vary the pH of your aqueous buffer to determine the pH at which the compound is most soluble.
-
Co-solvent Screening: Evaluate the solubility in mixtures of water and common, water-miscible organic solvents.
-
Temperature Variation: Assess the effect of temperature on solubility, as many compounds exhibit increased solubility at higher temperatures.
Q3: Are there any safety precautions I should be aware of when working with 5-Ethylthiophene-2-sulfonamide and various solvents?
A3: Always consult the Material Safety Data Sheet (MSDS) for 5-Ethylthiophene-2-sulfonamide and any solvents you use. Work in a well-ventilated fume hood, especially when using volatile organic solvents. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be mindful of the flammability of organic solvents and avoid ignition sources.
Troubleshooting Guides: Step-by-Step Protocols
This section provides detailed protocols for common solubility enhancement techniques.
Technique 1: pH Adjustment
The sulfonamide group in 5-Ethylthiophene-2-sulfonamide is weakly acidic. By increasing the pH of the solution, you can deprotonate the sulfonamide nitrogen, forming a more soluble salt.[5]
Experimental Protocol for pH-Dependent Solubility Profiling:
-
Prepare a series of buffers: Prepare a range of buffers with pH values from 2 to 10 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8, and borate buffers for pH 8-10).
-
Saturated solutions: Add an excess of 5-Ethylthiophene-2-sulfonamide to a fixed volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the samples to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Data Analysis: Plot the solubility as a function of pH to identify the optimal pH for dissolution.
Expected Outcome & Troubleshooting:
You should observe an increase in solubility as the pH increases, particularly above the pKa of the sulfonamide group. If you do not see a significant change, the intrinsic solubility of the ionized form might still be low, or the compound may be degrading at extreme pH values.
Data Presentation: pH vs. Solubility
| pH | Expected Solubility Trend |
| 2-6 | Low |
| 7 | Moderate |
| 8-10 | High |
Technique 2: Co-solvency
Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[6][7]
Common Co-solvents to Screen:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Glycerin
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
Experimental Protocol for Co-solvent Screening:
-
Prepare co-solvent mixtures: Prepare a series of binary solvent mixtures with varying concentrations of the co-solvent in water (e.g., 10%, 20%, 30%, etc., v/v).
-
Determine solubility: Measure the solubility of 5-Ethylthiophene-2-sulfonamide in each co-solvent mixture using the saturation method described in the pH adjustment protocol.
-
Plot data: Plot the solubility of the compound as a function of the co-solvent concentration.
Causality Behind Experimental Choices:
The choice of co-solvents is based on their miscibility with water and their ability to solubilize non-polar compounds. The screening of different concentrations helps to identify the optimal co-solvent and its concentration to achieve the desired solubility with the minimum amount of organic solvent.
Visualization of Co-solvency Workflow
Caption: Workflow for determining optimal co-solvent conditions.
Technique 3: Solid Dispersions
Solid dispersions involve dispersing the drug in a hydrophilic carrier matrix at the molecular level.[8][9] This can enhance solubility by reducing particle size, improving wettability, and converting the drug to an amorphous form.[9][10]
Common Carriers for Solid Dispersions:
-
Polyvinylpyrrolidone (PVP)
-
Polyethylene Glycols (PEGs)
-
Hydroxypropyl Methylcellulose (HPMC)
Experimental Protocol for Preparing Solid Dispersions (Solvent Evaporation Method):
-
Dissolve drug and carrier: Dissolve both 5-Ethylthiophene-2-sulfonamide and the chosen carrier in a common volatile solvent (e.g., methanol, ethanol, or a mixture).
-
Solvent evaporation: Remove the solvent under vacuum using a rotary evaporator. This will result in a solid mass.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.
-
Dissolution testing: Perform dissolution studies on the prepared solid dispersion to evaluate the enhancement in dissolution rate compared to the pure drug.
Trustworthiness of the Protocol:
This is a well-established technique for solubility enhancement.[1] The characterization steps (DSC and XRPD) are crucial for validating the formation of an amorphous solid dispersion, which is key to its effectiveness.
Visualization of Solid Dispersion Principle
Caption: Conversion from crystalline to amorphous state via solid dispersion.
Technique 4: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule and increasing its apparent solubility.[11][12]
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Experimental Protocol for Preparing Cyclodextrin Complexes (Kneading Method):
-
Mix drug and cyclodextrin: Mix 5-Ethylthiophene-2-sulfonamide and the chosen cyclodextrin in a mortar in a specific molar ratio (e.g., 1:1).
-
Knead: Add a small amount of a hydroalcoholic solution (e.g., 50% ethanol in water) to the mixture and knead thoroughly for 30-60 minutes to form a paste.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a dry powder is obtained.
-
Sieve: Pass the dried complex through a sieve to obtain a uniform particle size.
-
Characterization and Dissolution: Characterize the complex using DSC and XRPD and perform dissolution studies.
Authoritative Grounding:
The formation of inclusion complexes with cyclodextrins is a widely recognized and effective method for enhancing the solubility and bioavailability of poorly soluble drugs.[13][14]
Data Presentation: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Potential Fold Increase in Solubility |
| pH Adjustment | Ionization of the sulfonamide group | 10-100x |
| Co-solvency | Reducing solvent polarity | 10-1000x |
| Solid Dispersion | Amorphization, increased surface area | 10-1000x |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic moiety | 10-500x |
Note: The fold increase is an estimate and will depend on the specific compound and experimental conditions.
Conclusion
Overcoming the poor solubility of 5-Ethylthiophene-2-sulfonamide is achievable through a systematic and logical approach. By starting with simple methods like pH adjustment and co-solvency and progressing to more advanced techniques such as solid dispersions and cyclodextrin complexation, researchers can significantly improve the dissolution characteristics of this compound. The key to success lies in understanding the underlying principles of each technique and carefully designing and executing the experiments. This guide provides the foundational knowledge and practical protocols to enable you to successfully address the solubility challenges of 5-Ethylthiophene-2-sulfonamide in your research.
References
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Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. (2018). Journal of Chemical & Engineering Data, 63(7), 2685-2696. [Link]
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Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). Scientific Reports, 13(1), 2919. [Link]
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5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceuticals. [Link]
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Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. (1982). Journal of Pharmaceutical Sciences, 71(8), 849-855. [Link]
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Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics, 2012, 834497. [Link]
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5-(Thiophene-2-sulfonyl)thiophene-2-sulfonamide. PubChem. [Link]
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pH-induced Solubility Transition of Sulfonamide-Based Polymers. (2002). Journal of Controlled Release, 80(1-3), 145-155. [Link]
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Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2021). Pharmaceutics, 13(9), 1486. [Link]
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Improvement in solubility of poor water-soluble drugs by solid dispersion. (2014). International Journal of Pharmaceutical Investigation, 4(2), 87-95. [Link]
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Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. (2018). Journal of Chemical & Engineering Data, 63(7), 2685-2696. [Link]
-
Formulation strategies for poorly soluble drugs. (2016). International Journal of Pharmaceutics, 511(1), 441-454. [Link]
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Cosolvent. Wikipedia. [Link]
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Techniques for Improving Solubility. (2021). International Journal of Medical Science and Dental Research, 4(6), 1-8. [Link]
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2021). Pharmaceutics, 13(6), 849. [Link]
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The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. (2023). Pharmaceutics, 15(11), 2536. [Link]
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Solid dispersion technique for improving solubility of some poorly soluble drugs. (2012). Der Pharmacia Lettre, 4(5), 1574-1586. [Link]
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Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. (2022). Journal of the Iranian Chemical Society, 19(11), 4785-4801. [Link]
- Thiophene derivatives and process for preparation thereof.
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Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. (2011). International Journal of Pharmaceutical Sciences Review and Research, 11(1), 8-16. [Link]
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Experiment stands corrected: accurate prediction of the aqueous p K a values of sulfonamide drugs using equilibrium bond lengths. (2019). Chemical Science, 10(24), 6175-6182. [Link]
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Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). Expert Opinion on Drug Delivery, 8(10), 1327-1342. [Link]
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Co-solvency: Significance and symbolism. (2022). Asian Journal of Pharmaceutics, 16(2). [Link]
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Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (2014). Touro College. [Link]
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Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery. (2022). Pharmaceutical Sciences and Research, 9(2), 103-112. [Link]
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Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2023). Journal of Drug Delivery and Therapeutics, 13(7), 123-129. [Link]
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Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences, 13(3), 073-085. [Link]
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Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (2018). Purdue University. [Link]
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Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012). Journal of Applied Pharmaceutical Science, 2(10), 170-175. [Link]
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Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (2007). University of the Witwatersrand. [Link]
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Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (2014). International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 235-238. [Link]
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A review on solubility enhancement technique for pharmaceutical drugs. (2024). GSC Biological and Pharmaceutical Sciences, 26(2), 241-250. [Link]
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Application of Solid Dispersion in Improving Solubility (P1). (2023). SEN Pharma. [Link]
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Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. (2021). Journal of Molecular Structure, 1239, 130522. [Link]
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Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. (2022). International Journal of Molecular Sciences, 23(21), 13203. [Link]
-
Solubility Enhancement of Rifabutin by Co-solvency Approach. (2022). Journal of Pharmaceutical Negative Results, 13(2), 1-5. [Link]
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Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. (2022). Bulletin of Environment, Pharmacology and Life Sciences, 11(3), 392-396. [Link]
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pH and solubility. Khan Academy. [Link]
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2-ethyl thiophene. The Good Scents Company. [Link]
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optimizing reaction conditions for synthesizing 5-Ethylthiophene-2-sulfonamide derivatives
Welcome to the technical support center for the synthesis of 5-ethylthiophene-2-sulfonamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic workflows. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of 5-ethylthiophene-2-sulfonamide and its derivatives.
Q1: What is the general synthetic strategy for 5-Ethylthiophene-2-sulfonamide?
The most common and direct approach involves a two-step process:
-
Chlorosulfonation of 2-Ethylthiophene: This initial step introduces the sulfonyl chloride group onto the thiophene ring. 2-Ethylthiophene is reacted with a chlorosulfonating agent, typically chlorosulfonic acid, to yield 5-ethylthiophene-2-sulfonyl chloride. Careful control of reaction conditions is crucial to favor the desired 2-position substitution and minimize side reactions.
-
Amination of the Sulfonyl Chloride: The resulting 5-ethylthiophene-2-sulfonyl chloride is then reacted with ammonia or a primary/secondary amine to form the corresponding sulfonamide derivative. This is a nucleophilic substitution reaction where the amine displaces the chloride on the sulfonyl group.
Below is a general workflow diagram for this synthetic route.
Caption: General synthetic workflow for 5-Ethylthiophene-2-sulfonamide derivatives.
Q2: What are the critical parameters to control during the chlorosulfonation of 2-ethylthiophene?
The chlorosulfonation step is often the most challenging. Key parameters to control include:
-
Temperature: This reaction is highly exothermic. Maintaining a low temperature, typically between -10°C and 0°C, is essential to prevent over-sulfonation, polysubstitution, and degradation of the thiophene ring.
-
Stoichiometry: A slight excess of the chlorosulfonating agent is generally used to ensure complete conversion of the starting material. However, a large excess can lead to the formation of undesired byproducts.
-
Addition Rate: Slow, dropwise addition of the chlorosulfonating agent to the 2-ethylthiophene solution helps to control the reaction temperature and minimize localized overheating.
-
Solvent: The choice of an inert solvent, such as dichloromethane or carbon tetrachloride, can help to dissipate heat and control the reaction rate.[1][2] Some procedures also utilize neat (solvent-free) conditions, which require even more stringent temperature control.
Q3: How can I purify the final 5-Ethylthiophene-2-sulfonamide derivatives?
Purification strategies depend on the physical properties of the synthesized derivative. Common methods include:
-
Recrystallization: This is a widely used technique for solid derivatives. The choice of solvent is critical and may require some experimentation. Common solvent systems include ethanol/water, methanol, or mixtures of ethyl acetate and hexanes.
-
Column Chromatography: For non-crystalline or difficult-to-purify products, silica gel column chromatography is effective.[3] The eluent system will vary based on the polarity of the derivative, but mixtures of ethyl acetate and hexanes or dichloromethane and methanol are common starting points.[4]
-
Acid-Base Extraction: If the sulfonamide has an acidic proton (on a primary or secondary sulfonamide), it can be deprotonated with a base (e.g., NaOH) to form a water-soluble salt. This allows for the removal of non-acidic organic impurities by extraction. The sulfonamide can then be re-protonated with acid and extracted back into an organic solvent.
II. Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during the synthesis.
Problem 1: Low Yield of 5-Ethylthiophene-2-sulfonyl chloride in the Chlorosulfonation Step
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time or low temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending the stirring time at the same low temperature. |
| Degradation of Starting Material/Product | The thiophene ring is susceptible to degradation under harsh acidic conditions, especially at elevated temperatures. | Ensure strict temperature control throughout the addition of the chlorosulfonating agent and the subsequent reaction. Use a cryostat or an ice-salt bath for better temperature management. |
| Side Reactions | The formation of isomeric sulfonyl chlorides (e.g., at the 3- or 4-position) or di-sulfonated products can reduce the yield of the desired product. The regiochemistry of the reaction can be influenced by the solvent.[1][2] | The use of dichloromethane as a solvent has been shown to favor the formation of the 2-chlorosulfonated isomer in some cases.[1][2] Consider performing the reaction in an inert solvent if using neat conditions. |
| Hydrolysis of the Sulfonyl Chloride | 5-Ethylthiophene-2-sulfonyl chloride is sensitive to moisture and can hydrolyze back to the corresponding sulfonic acid during workup. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During the aqueous workup, use ice-cold water and perform extractions quickly. |
Problem 2: Difficulty in Isolating the Product After Amination
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Product is Highly Soluble in the Reaction Solvent | The sulfonamide derivative may be soluble in the solvent used for the amination reaction, making precipitation difficult. | After the reaction is complete, try removing the solvent under reduced pressure. The resulting residue can then be subjected to recrystallization or column chromatography. Alternatively, adding a non-polar solvent (an "anti-solvent") like hexanes or heptanes can sometimes induce precipitation. |
| Formation of an Emulsion During Workup | The presence of both organic and aqueous layers with similar densities, or the presence of surfactants, can lead to the formation of a stable emulsion, making phase separation difficult. | Add a saturated brine solution (NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help to break the emulsion. Filtering the mixture through a pad of celite can also be effective. |
| Product is an Oil Instead of a Solid | Not all sulfonamide derivatives are crystalline solids at room temperature. | If the product is an oil, purification by column chromatography is the most appropriate method. Attempting to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal (if available) may be successful. |
Problem 3: Presence of Impurities in the Final Product
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Unreacted Starting Materials | Incomplete conversion in either the chlorosulfonation or amination step will result in the presence of starting materials in the final product. | Monitor each reaction step by TLC to ensure complete consumption of the starting material before proceeding to the next step or workup. |
| Side Products from Chlorosulfonation | As mentioned previously, isomeric or di-sulfonated byproducts can form. | Optimize the chlorosulfonation reaction conditions (temperature, solvent) to maximize the yield of the desired isomer. Purification by column chromatography may be necessary to separate these closely related compounds. |
| Hydrolyzed Sulfonyl Chloride | The presence of 5-ethylthiophene-2-sulfonic acid as an impurity. | During the workup of the amination reaction, a basic wash (e.g., with dilute NaHCO3 or NaOH solution) can remove the acidic sulfonic acid impurity. |
Below is a troubleshooting decision tree to guide your experimental approach when encountering issues.
Caption: Troubleshooting decision tree for synthesizing 5-Ethylthiophene-2-sulfonamide derivatives.
III. Experimental Protocols
Protocol 1: Synthesis of 5-Ethylthiophene-2-sulfonyl chloride
Materials:
-
2-Ethylthiophene
-
Chlorosulfonic acid
-
Dichloromethane (anhydrous)
-
Ice
-
Sodium chloride
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-ethylthiophene (1.0 eq) and anhydrous dichloromethane.
-
Cool the flask to -10°C in an ice-salt bath.
-
Slowly add chlorosulfonic acid (1.1 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above 0°C.
-
After the addition is complete, stir the reaction mixture at 0°C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer. Wash the organic layer with cold water, followed by a cold saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-ethylthiophene-2-sulfonyl chloride. This product is often used in the next step without further purification.
Protocol 2: Synthesis of 5-Ethylthiophene-2-sulfonamide
Materials:
-
5-Ethylthiophene-2-sulfonyl chloride
-
Aqueous ammonia (concentrated) or desired amine
-
Dichloromethane or other suitable solvent
Procedure:
-
Dissolve the crude 5-ethylthiophene-2-sulfonyl chloride (1.0 eq) in a suitable solvent like dichloromethane in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia (or a solution of the desired amine, ~2.2 eq) to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as indicated by TLC.
-
If a precipitate forms, collect it by filtration, wash with cold water, and dry.
-
If no precipitate forms, separate the organic layer. Wash the organic layer with water, dilute HCl (if a primary or secondary amine was used and is in excess), and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
Purify the crude product by recrystallization or column chromatography.
IV. References
-
ResearchGate. Synthesis of 5-arylthiophene-2-sulfonamide (3a-k). [Link]
-
Google Patents. US2745843A - Process for the purification of thiophene.
-
Google Patents. US2480465A - Thiophene sulfonic acid preparation.
-
Google Patents. EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation.
-
Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
-
National Institutes of Health. Modular Two-Step Route to Sulfondiimidamides. [Link]
-
Research and Reviews. Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]
-
ResearchGate. 2,5-dihalothiophenes in the reaction with chlorosulfonic acid | Request PDF. [Link]
-
National Institutes of Health. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. [Link]
-
ResearchGate. Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry | Request PDF. [Link]
-
bioRxiv. Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. [Link]
-
ResearchGate. Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene.... [Link]
-
The Good Scents Company. 2-ethyl thiophene, 872-55-9. [Link]
-
Organic Chemistry Portal. Thiophene synthesis. [Link]
-
PubChem. 2-Ethylthiophene | C6H8S | CID 13388. [Link]
-
UCL Discovery. The Synthesis of Functionalised Sulfonamides. [Link]
-
World Journal of Advanced Research and Reviews. Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]
-
MDPI. Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method. [Link]
-
Sci-Hub. Chlorosulfonation of 2-acylthiophenes: an examination on the reaction regiochemistry. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]
-
CABI Digital Library. Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. [Link]
-
Teledyne ISCO. Purine and Related Compound Purification Strategies. [Link]
-
PubMed. Synthesis of new 2-thiouracil-5-sulfonamide derivatives with biological activity. [Link]
Sources
Technical Support Center: 5-Ethylthiophene-2-sulfonamide Bioassays
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Ethylthiophene-2-sulfonamide. Here, you will find troubleshooting advice and frequently asked questions to navigate the complexities of your bioassays and ensure the generation of robust and reproducible data.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 5-Ethylthiophene-2-sulfonamide. The solutions provided are based on established principles of enzyme kinetics, compound handling, and assay development.
Problem 1: Inconsistent or Non-Reproducible Inhibition Data
Q: I am observing significant variability in my IC50 values for 5-Ethylthiophene-2-sulfonamide across different experimental runs. What could be the cause?
A: Inconsistent IC50 values are a common challenge in bioassays involving small molecules. The root cause often lies in one or more of the following areas:
-
Compound Solubility and Aggregation: 5-Ethylthiophene-2-sulfonamide, like many heterocyclic compounds, may have limited aqueous solubility.[1] If the compound precipitates in your assay buffer, the effective concentration will be lower and variable. At higher concentrations, it may form aggregates, which can lead to non-specific inhibition and steep, variable dose-response curves.[2][3]
-
Solution:
-
Visually inspect your compound dilutions for any signs of precipitation.
-
Determine the aqueous solubility of 5-Ethylthiophene-2-sulfonamide in your specific assay buffer.
-
Include a non-ionic detergent , such as Triton X-100 or Tween-20 (typically at 0.01-0.1%), in your assay buffer to prevent aggregation.[2]
-
Ensure your DMSO concentration is consistent across all wells and does not exceed a final concentration of 0.5-1%, as higher concentrations can affect enzyme activity and compound solubility.[4][5]
-
-
-
Compound Stability: The stability of 5-Ethylthiophene-2-sulfonamide in your assay buffer and under your experimental conditions (e.g., temperature, pH, light exposure) can impact its effective concentration.[6]
-
Solution:
-
Prepare fresh stock solutions of the compound for each experiment.
-
Avoid repeated freeze-thaw cycles of stock solutions. Aliquot your stock solution into single-use volumes.
-
Protect from light if the compound is known to be light-sensitive.
-
Evaluate the stability of the compound in your assay buffer over the time course of your experiment.
-
-
-
Assay Conditions: Variations in incubation times, temperature, or reagent concentrations can lead to inconsistent results.
-
Solution:
-
Use a standardized protocol with precise incubation times and temperatures.
-
Ensure all reagents are properly equilibrated to the assay temperature before use.
-
Verify the accuracy of your pipettes and liquid handling equipment.
-
-
Problem 2: High Background Signal in Fluorescence-Based Assays
Q: My fluorescence-based assay is showing high background, which is masking the signal from my enzyme reaction. How can I reduce this?
A: High background in fluorescence assays can originate from multiple sources, including the test compound itself, the assay components, or the microplate.
-
Compound Autofluorescence: 5-Ethylthiophene-2-sulfonamide, containing a thiophene ring, may exhibit intrinsic fluorescence at the excitation and emission wavelengths of your assay.
-
Solution:
-
Run a control plate containing only the compound in assay buffer to quantify its autofluorescence.
-
Subtract the background fluorescence of the compound from your experimental wells.
-
If autofluorescence is very high, consider using a different fluorescent probe with excitation and emission wavelengths that do not overlap with those of the compound.
-
-
-
Assay Buffer Components: Components in your assay buffer, such as phenol red or supplements in cell media, can be fluorescent.[7]
-
Solution:
-
Use a buffer system that is known to have low background fluorescence.
-
If using cell-based assays, switch to a phenol red-free medium for the final assay steps.[7]
-
-
-
Microplate Choice: The type of microplate used can significantly impact background fluorescence.
-
Solution:
-
Use black, opaque-walled microplates for fluorescence assays to minimize well-to-well crosstalk and background.
-
Ensure the plate material is compatible with your assay components and does not adsorb the compound or enzyme.
-
-
Problem 3: Unexpected Dose-Response Curve Shape
Q: My dose-response curve for 5-Ethylthiophene-2-sulfonamide is not a classic sigmoidal shape. It's either very steep (high Hill slope) or biphasic. What does this indicate?
A: Deviations from the ideal sigmoidal dose-response curve can provide valuable mechanistic insights but also indicate potential assay artifacts.
-
Steep Dose-Response Curve (High Hill Slope): This can be indicative of several phenomena:
-
Compound Aggregation: As mentioned, aggregation can lead to a sharp increase in inhibition over a narrow concentration range.[2]
-
Tight-Binding Inhibition: If the inhibitor concentration is close to the enzyme concentration and the Ki is very low, it can result in a steep curve.[8]
-
Positive Cooperativity: The binding of one inhibitor molecule facilitates the binding of subsequent molecules.
-
Solution:
-
Re-evaluate for aggregation as described in Problem 1.
-
If tight-binding is suspected, vary the enzyme concentration in your assay. The IC50 value for a tight-binding inhibitor will be dependent on the enzyme concentration.[8]
-
-
-
Biphasic Dose-Response Curve: This suggests a more complex interaction:
-
Multiple Binding Sites or Targets: The compound may be interacting with more than one site on the enzyme or with multiple enzymes in your system, each with a different affinity.
-
Off-Target Effects: At higher concentrations, the compound may be inhibiting other cellular processes that indirectly affect your primary target.
-
Solution:
-
Consider if your biological system contains multiple enzyme isoforms that could be inhibited by the compound.
-
If possible, use a purified enzyme system to confirm direct inhibition of your target.
-
Employ orthogonal assays with different detection methods to validate the inhibition.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for 5-Ethylthiophene-2-sulfonamide?
A: Based on its chemical structure, 5-Ethylthiophene-2-sulfonamide belongs to the sulfonamide class of compounds. Many sulfonamides are known to be inhibitors of carbonic anhydrases (CAs).[9][10] The sulfonamide moiety can coordinate with the zinc ion in the active site of carbonic anhydrases, leading to inhibition of the enzyme's catalytic activity.[10] Thiophene-based sulfonamides have been shown to be potent inhibitors of various CA isoforms.[11][12] Therefore, a likely mechanism of action for 5-Ethylthiophene-2-sulfonamide is the inhibition of one or more carbonic anhydrase isoforms. It is also possible that it inhibits other enzymes, and its activity profile should be determined experimentally.
Q2: How should I prepare and store stock solutions of 5-Ethylthiophene-2-sulfonamide?
A: Proper handling and storage are crucial for maintaining the integrity of your compound.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of small molecules.[4] However, it's essential to determine the solubility of 5-Ethylthiophene-2-sulfonamide in DMSO and other organic solvents like ethanol or methanol.
-
Stock Solution Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6]
Q3: What are the potential off-target effects of 5-Ethylthiophene-2-sulfonamide?
A: Thiophene and sulfonamide moieties are present in a wide range of biologically active molecules.[13][14] Therefore, off-target effects are possible. Potential off-target activities could include:
-
Inhibition of other metalloenzymes: The sulfonamide group could potentially interact with other zinc-containing enzymes.
-
Interaction with kinases: Some sulfonamide-containing compounds have been shown to inhibit protein kinases.[15]
-
Antibacterial activity: The sulfonamide functional group is a well-known pharmacophore in antibacterial drugs.[16]
-
Quorum sensing inhibition: Thiophenesulfonamides have been identified as inhibitors of bacterial quorum sensing.[17]
It is crucial to perform selectivity profiling against a panel of relevant enzymes or receptors to assess the specificity of 5-Ethylthiophene-2-sulfonamide.
Q4: How do I validate a "hit" from a high-throughput screen with 5-Ethylthiophene-2-sulfonamide?
A: Validating a hit is a multi-step process to ensure the observed activity is real and specific to your target.
-
Confirm the Hit: Re-test the compound from a fresh stock solution to confirm the initial activity.
-
Dose-Response Curve: Generate a full dose-response curve to determine the IC50 and assess the shape of the curve.
-
Orthogonal Assays: Use a different assay format or detection method to confirm the inhibition. For example, if your primary screen was fluorescence-based, use a luminescence or absorbance-based assay for confirmation.[2]
-
Counter-Screens: Test the compound in an assay that lacks the target enzyme to identify non-specific effects or assay interference.
-
Assess for Promiscuous Inhibition: Perform assays to rule out common modes of non-specific inhibition, such as aggregation. This can be done by including a non-ionic detergent in the assay buffer.[2]
Data Presentation
Table 1: Recommended Solvent and Storage Conditions for 5-Ethylthiophene-2-sulfonamide
| Parameter | Recommendation | Rationale |
| Primary Solvent | 100% Dimethyl Sulfoxide (DMSO) | High dissolving power for many organic compounds.[4] |
| Stock Concentration | 10-50 mM | Provides a concentrated stock for serial dilutions. |
| Storage Temperature | -20°C or -80°C | Minimizes degradation over time. |
| Aliquoting | Single-use volumes | Avoids repeated freeze-thaw cycles which can degrade the compound.[6] |
| Final Assay [DMSO] | < 0.5 - 1% | High concentrations of DMSO can inhibit or activate enzymes.[18][19] |
Experimental Protocols
Detailed Protocol: Carbonic Anhydrase II Inhibition Assay
This protocol provides a step-by-step method for assessing the inhibitory activity of 5-Ethylthiophene-2-sulfonamide against human Carbonic Anhydrase II (hCA II) using a colorimetric assay based on the hydrolysis of 4-nitrophenyl acetate (NPA).
1. Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl, pH 7.4.
-
hCA II Enzyme Stock: Reconstitute lyophilized hCA II in the assay buffer to a concentration of 1 mg/mL. Store in aliquots at -80°C.
-
4-Nitrophenyl Acetate (NPA) Substrate: Prepare a 10 mM stock solution in acetonitrile.
-
5-Ethylthiophene-2-sulfonamide Stock: Prepare a 10 mM stock solution in 100% DMSO.
-
Positive Control: Acetazolamide (a known CA inhibitor), 10 mM stock in DMSO.
2. Assay Procedure:
-
Prepare Serial Dilutions: Perform a serial dilution of the 5-Ethylthiophene-2-sulfonamide stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 10 nM). Also, prepare serial dilutions of acetazolamide.
-
Prepare Assay Plate:
-
Add 2 µL of each compound dilution (or DMSO for the no-inhibitor control) to the wells of a clear, flat-bottom 96-well plate.
-
Add 178 µL of assay buffer to each well.
-
Add 10 µL of a diluted hCA II solution (e.g., to achieve a final concentration of 10 nM) to each well, except for the "no enzyme" control wells.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 10 µL of the 10 mM NPA substrate to all wells to initiate the enzyme reaction. The final volume in each well will be 200 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes. The product, 4-nitrophenol, absorbs at this wavelength.
3. Data Analysis:
-
Calculate Reaction Rates: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time plot.
-
Normalize Data: Express the reaction rates as a percentage of the no-inhibitor (DMSO) control.
-
Generate Dose-Response Curve: Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine IC50: Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Visualizations
Diagrams
Caption: Troubleshooting workflow for inconsistent bioassay results.
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
Caption: Workflow for the carbonic anhydrase inhibition assay.
References
-
Kumar, A., & Gupta, G. (2018). Therapeutic importance of synthetic thiophene. PMC. Retrieved from [Link]
-
Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. Retrieved from [Link]
-
El-Metwaly, N. M., El-Gazzar, M. G., & El-Gamil, M. M. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. Retrieved from [Link]
-
Nocentini, A., & Supuran, C. T. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PMC. Retrieved from [Link]
-
Zaidi, S. A., et al. (2022). Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide. Semantic Scholar. Retrieved from [Link]
-
Boztaş, M., et al. (2020). Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. PubMed. Retrieved from [Link]
-
PubChem. 5-Chlorothiophene-2-Sulfonamide. Retrieved from [Link]
-
Khan, M. E., et al. (2024). Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. ResearchGate. Retrieved from [Link]
-
PubChem. 5-(Thiophene-2-sulfonyl)thiophene-2-sulfonamide. Retrieved from [Link]
-
Misuri, L., et al. (2017). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. PMC. Retrieved from [Link]
-
Martin, A., & Jones, K. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today: Technologies. Retrieved from [Link]
-
Dahlin, J. L., & Walters, M. A. (2014). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC. Retrieved from [Link]
-
Copeland, R. A. (2016). Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. ACS Publications. Retrieved from [Link]
-
Jain, P., et al. (2010). Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases. PubMed. Retrieved from [Link]
-
Richards, A. M., et al. (2021). Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. bioRxiv. Retrieved from [Link]
-
Trewavas, A. (2013). Interpreting 'Dose-Response' Curves Using Homeodynamic Data: With an Improved Explanation for Hormesis. PMC. Retrieved from [Link]
-
Kavlock, R., et al. (2012). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PMC. Retrieved from [Link]
-
Olas, B., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. MDPI. Retrieved from [Link]
-
Durham E-Theses. Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Retrieved from [Link]
-
Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]
-
Schutzer de Godoy, A. (2020). Dose-response on non-Michaelian response enzymes, how?. ResearchGate. Retrieved from [Link]
-
Edmondson, D. E. (2020). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate. Retrieved from [Link]
-
Hartman, G. D., et al. (1992). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Tamura, J., et al. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. PMC. Retrieved from [Link]
-
ResearchGate. Effect of DMSO on aldose reductase activity. Inhibition data of DMSO on.... Retrieved from [Link]
-
MDPI. Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Retrieved from [Link]
-
Borges, A., et al. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. Retrieved from [Link]
-
National Academies of Sciences, Engineering, and Medicine. (2016). Interpreting and Validating Results from High-Throughput Screening Approaches. In Next Steps for Functional Genomics. National Academies Press (US). Retrieved from [Link]
-
Angeli, A., et al. (2023). Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. FLORE. Retrieved from [Link]
-
The University of Bath's research portal. (2021). Steady- state enzyme kinetics. Retrieved from [Link]
-
Al-Hayali, A., & El-Elimat, T. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. Retrieved from [Link]
-
ResearchGate. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]
-
Simons, S. S. (2011). Inferring mechanisms from dose-response curves. PMC. Retrieved from [Link]
-
Assay Guidance Manual. (2025). Interference and Artifacts in High-content Screening. NCBI. Retrieved from [Link]
-
Homework.Study.com. How does DMSO affect enzyme activity?. Retrieved from [Link]
-
Sittampalam, G. S., et al. (2015). Assay Validation in High Throughput Screening – from Concept to Application. Science and Technology. Retrieved from [Link]
Sources
- 1. etheses.dur.ac.uk [etheses.dur.ac.uk]
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- 3. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 11. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. flore.unifi.it [flore.unifi.it]
- 13. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios | bioRxiv [biorxiv.org]
- 18. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. homework.study.com [homework.study.com]
Technical Support Center: Purification of 5-Ethylthiophene-2-sulfonamide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-Ethylthiophene-2-sulfonamide. The following content, structured in a question-and-answer format, addresses common issues and offers practical, field-proven solutions to streamline your purification workflow and ensure the high purity of your final compound.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section tackles the most common purification hurdles for 5-Ethylthiophene-2-sulfonamide, from initial workup to final polishing.
Recrystallization Challenges
Question 1: My 5-Ethylthiophene-2-sulfonamide is "oiling out" during recrystallization instead of forming crystals. What's causing this and how can I fix it?
Answer: "Oiling out" is a common issue where the compound separates from the cooling solvent as a liquid phase rather than a solid crystal lattice. This is often due to a high concentration of impurities or a solvent choice where the compound's melting point is lower than the solution's temperature during cooling. Oiled-out products are generally impure.
Causality & Solutions:
-
High Impurity Load: A significant presence of impurities can depress the melting point of your compound and interfere with crystal lattice formation.
-
Solution: Before recrystallization, consider a preliminary purification step like a silica gel plug filtration or even a quick column chromatography to remove the bulk of the impurities.[1]
-
-
Inappropriate Solvent Choice: The solvent may be too nonpolar for the sulfonamide.
-
Solution 1: Adjust Solvent Polarity: Add a more polar "anti-solvent" dropwise to the hot, oiled solution until turbidity persists, then add a few drops of the original solvent to redissolve and allow for slow cooling. Common and effective solvent systems for sulfonamides include ethanol-water or isopropanol-water mixtures.[1][2]
-
Solution 2: Re-dissolve and Cool Slowly: Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool much more slowly. Insulating the flask can promote gradual cooling and encourage crystal formation.[1]
-
-
Induce Crystallization: If the solution is supersaturated but reluctant to crystallize, you can:
-
Scratch the inside of the flask at the meniscus with a glass rod.
-
Add a seed crystal of pure 5-Ethylthiophene-2-sulfonamide.[1]
-
Question 2: I'm experiencing very low recovery after recrystallization. What are the likely causes and how can I improve my yield?
Answer: Low recovery is a frequent problem in recrystallization and can often be attributed to using an excessive amount of solvent or choosing a solvent in which the compound has significant solubility even at low temperatures.
Causality & Solutions:
-
Excessive Solvent: Using too much hot solvent to dissolve the crude product is a primary cause of low yield, as the solution may not become saturated enough upon cooling for efficient precipitation.[1]
-
Suboptimal Solvent System: The chosen solvent might be too effective at keeping the compound in solution, even when cold.
-
Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, the product can crystallize in the funnel.
-
Solution: Use pre-heated glassware (funnel and receiving flask) and perform the filtration as quickly as possible.[1]
-
-
Incomplete Precipitation: The solution may not have been cooled sufficiently to maximize crystal formation.
Column Chromatography Hurdles
Question 3: What is a good starting mobile phase for purifying 5-Ethylthiophene-2-sulfonamide by silica gel column chromatography?
Answer: Based on the purification of structurally similar thiophene sulfonamides, a mobile phase system of n-hexane and ethyl acetate is an excellent starting point.[5] The polarity of this system can be adjusted to achieve optimal separation.
Rationale:
-
n-Hexane: A nonpolar solvent that helps to adsorb the compound onto the polar silica gel.
-
Ethyl Acetate: A more polar solvent that competes with the compound for adsorption sites on the silica, thus moving it down the column.
Workflow for Optimization:
-
TLC Analysis: Begin by running Thin Layer Chromatography (TLC) plates with varying ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a system that gives your product a retention factor (Rf) of approximately 0.3-0.4.
-
Gradient Elution: For column chromatography, start with a less polar mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate to elute your compound and then any more polar impurities.
Question 4: My compound is streaking or tailing on the TLC plate and the column. What is causing this and how can I get sharp bands?
Answer: Tailing is often a sign of interactions between the analyte and the stationary phase, which can be particularly prevalent with polar compounds like sulfonamides on silica gel.
Causality & Solutions:
-
Acidic Nature of Silica: The slightly acidic nature of silica gel can lead to strong interactions with the sulfonamide group, causing tailing.
-
Solution 1: Add a Modifier: Add a small amount of a modifier to your mobile phase to reduce these interactions. For sulfonamides, adding a small percentage of acetic acid (e.g., 0.5-1%) can often lead to sharper peaks.
-
Solution 2: Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina.
-
-
Compound Overload: Applying too much sample to the TLC plate or column can lead to tailing.
-
Solution: Use a more dilute sample solution for spotting on the TLC plate. For column chromatography, ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight).
-
-
Inappropriate Mobile Phase Polarity: If the mobile phase is not polar enough to effectively move the compound, it can lead to streaking.
-
Solution: Gradually increase the polarity of your mobile phase.
-
Question 5: How can I visualize 5-Ethylthiophene-2-sulfonamide on a TLC plate?
Answer: 5-Ethylthiophene-2-sulfonamide, containing an aromatic thiophene ring, should be visible under UV light at 254 nm. For enhanced or alternative visualization, especially if the compound has poor UV absorbance, various staining methods can be employed.
Visualization Techniques:
-
UV Light (254 nm): As a primary, non-destructive method, aromatic compounds like this will typically appear as dark spots on a fluorescent green background.
-
Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized.
-
Recipe: 3g KMnO₄, 20g K₂CO₃, 5mL 5% NaOH in 300mL water.
-
Procedure: Dip the dried TLC plate in the solution and gently heat with a heat gun. Your compound should appear as a yellow-brown spot on a purple background.
-
-
Iodine Chamber: A simple and often effective method.
-
Procedure: Place the dried TLC plate in a sealed chamber containing a few crystals of iodine. The iodine vapor will stain many organic compounds, often appearing as brown spots. The spots may fade over time, so it's important to circle them promptly.[6]
-
II. Detailed Purification Protocols
This section provides step-by-step protocols for the most common purification techniques for 5-Ethylthiophene-2-sulfonamide.
Protocol 1: Recrystallization from an Ethanol/Water System
This protocol is a good starting point for obtaining highly pure crystalline material.
Step-by-Step Methodology:
-
Dissolution: In an Erlenmeyer flask, add the crude 5-Ethylthiophene-2-sulfonamide. Add a minimal amount of hot ethanol to dissolve the solid completely. It is crucial to use the smallest volume of solvent necessary.[1][2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.
-
Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. To encourage the formation of large, pure crystals, do not disturb the flask during this initial cooling phase.[2]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[2]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This method is ideal for separating the target compound from starting materials and byproducts with different polarities.
Step-by-Step Methodology:
-
TLC Analysis: Determine the optimal mobile phase composition by TLC, aiming for an Rf value of ~0.3 for 5-Ethylthiophene-2-sulfonamide in an n-hexane/ethyl acetate system.
-
Column Packing: Pack a glass column with silica gel (60-120 mesh) as a slurry in the initial, least polar mobile phase (e.g., 95:5 n-hexane:ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica. Once dry, carefully add the solid to the top of the packed column.
-
Elution: Begin eluting the column with the initial nonpolar mobile phase.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This can be done in a stepwise or continuous gradient.
-
Fraction Collection: Collect fractions and monitor the elution of your compound by TLC.
-
Combine and Concentrate: Combine the pure fractions containing 5-Ethylthiophene-2-sulfonamide and remove the solvent under reduced pressure using a rotary evaporator.
III. Understanding Impurities and Stability
A key aspect of successful purification is understanding the potential impurities and the stability of your target compound.
Potential Impurities in Synthesis
-
Unreacted Starting Materials: Residual 2-ethylthiophene and the sulfonating agent (e.g., chlorosulfonic acid) or the amine source.
-
Sulfonic Acid: Hydrolysis of the intermediate sulfonyl chloride will lead to the corresponding 5-ethylthiophene-2-sulfonic acid. This is a common side product if reaction conditions are not strictly anhydrous.[2]
-
Bis-sulfonated Product: If a primary amine is used in the final step, there is a possibility of forming a bis-sulfonated product where two sulfonyl groups react with the amine.[2]
Table 1: Common Impurities and Their Characteristics
| Impurity | Structure | Polarity | Removal Strategy |
| 2-Ethylthiophene | Thiophene ring with an ethyl group | Less Polar | Easily removed by column chromatography. |
| 5-Ethylthiophene-2-sulfonic acid | Thiophene ring with ethyl and sulfonic acid groups | More Polar | Can be removed by an aqueous wash during workup or by column chromatography. |
| Bis-sulfonated amine | Two thiophene sulfonyl groups on an amine | Varies | Typically more polar and can be separated by column chromatography. |
Stability and Degradation
Sulfonamides can be susceptible to degradation under certain conditions. Understanding these will help in choosing appropriate purification, handling, and storage conditions.
-
pH Stability: Sulfonamides are generally more stable in acidic to neutral conditions. They are known to be susceptible to hydrolysis under strongly basic conditions.[7]
-
Oxidative Stability: The sulfonamide functional group can be sensitive to strong oxidizing agents.[7]
-
Photostability: As with many aromatic compounds, prolonged exposure to UV light could potentially lead to degradation. It is advisable to store the compound in amber vials or protected from light.
IV. Visualizing the Purification Workflow
A logical approach is key to efficient purification. The following diagram outlines a general decision-making workflow.
Caption: A decision workflow for the purification of 5-Ethylthiophene-2-sulfonamide.
V. References
-
Gao, C., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. [Link]
-
Google Patents. (1957). Sulfonamide purification process - US2777844A.
-
Capitán-Vallvey, L. F., et al. (2011). Stress degradation study on sulfadimethoxine and development of a validated stability-indicating HPLC assay. PubMed. [Link]
-
The Sarpong Group. Dyeing Reagents for Thin-Layer and Paper Chromatography. [Link]
-
Al-Ghouti, M. A., et al. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Arabian Journal of Geosciences.
-
Zhou, Y., et al. (2023). Degradation of sulfanilamide in aqueous solution by ionizing radiation: Performance and mechanism. PubMed. [Link]
-
Khan, M. E., et al. (2024). Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. ResearchGate. [Link]
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
ResearchGate. (2014). Studies on sulfonamide degradation products. [Link]
-
Google Patents. (1986). Substituted thiophene-2-sulfonamides and their preparation - EP0182691A1.
-
Nanayakkara, C., et al. (2025). Thin-layer Chromatographic Method for Quantification of Sulfonamides in Chicken Meat. Research Journal of Pharmacy and Technology.
-
ResearchGate. (2023). Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. [Link]
-
Arslan, O., et al. (2005). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. PubMed. [Link]
-
Camí, G. E., et al. (2011). Synthesis, growth and characterization of new 1,3,4 -thiadiazole-5-(n-substituted)-sulfonamides cristals. SciELO Argentina. [Link]
-
University of Rochester. Troubleshooting Flash Column Chromatography. [Link]
-
Jiang, B., et al. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. PubMed. [Link]
-
Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]
-
ResearchGate. (2020). Solubility determination and thermodynamic properties calculation of macitentan in mixtures of ethyl acetate and alcohols. [Link]
-
Khan, M. A., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. NIH. [Link]
-
Singh, R., et al. (2013). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
-
University of Bari Aldo Moro. (2018). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. [Link]
-
University of Rochester. Troubleshooting Flash Column Chromatography. [Link]
-
ACS Publications. (2025). Hit-Identification to Novel Antileishmanial Agents from a β‐Pinene Scaffold: from Synthesis to In Vitro. [Link]
-
ResearchGate. (2016). Synthesis of 5-arylthiophene-2-sulfonamide (3a-k). [Link]
-
Iraqi National Journal of Chemistry. (2018). Synthesis and Spectral Identification of N-[5-(pyridin-4- yl)-1,3,4-thiadiazol-2-yl] benzenesulfonamide. [Link]
-
ResearchGate. (2024). Deciphering the degradation of sulfonamides by UV/chlorination in aqueous solution: kinetics, reaction pathways, and toxicological evolution. [Link]
-
Eurofins. A competitive enzyme immunoassay for screening and quantitative analysis of a broad range of sulfonamides in various matrices. [Link]
-
ResearchGate. (2011). Synthesis, growth and characterization of new 1, 3, 4-thiadiazole-5-(N-substituted)-sulfonamides crystals. [Link]
-
IVT Network. (2013). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Organic Chemistry. TLC stains. [Link]
-
Axion Labs. (2023). HPLC problems with very polar molecules. [Link]
-
EPFL. TLC Visualization Reagents. [Link]
-
ResearchGate. (2012). TLC of Sulfonamides. [Link]
-
PubMed. (1993). Solubility behavior of polymorphs I and II of mefenamic acid in solvent mixtures. [Link]
-
ResearchGate. (2007). Solubility of Triethylenediamine in Methanol, Ethanol, Isopropanol, 1-Butanol, and Ethyl Acetate between 276.15 K and 363.15 K. [Link]
-
Neliti. (2019). Identification of Active Compounds on ! "Leaves using Different Polarity Solvents. [Link]
Sources
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- 5. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TLC stains [reachdevices.com]
- 7. Stress degradation study on sulfadimethoxine and development of a validated stability-indicating HPLC assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in 5-Ethylthiophene-2-sulfonamide Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Ethylthiophene-2-sulfonamide. This guide is designed to provide expert insights and practical solutions to common challenges arising from steric hindrance in reactions involving this versatile heterocyclic compound. Our goal is to equip you with the knowledge to troubleshoot and optimize your synthetic strategies.
Understanding the Challenge: The Impact of Steric Hindrance
5-Ethylthiophene-2-sulfonamide possesses two key functional groups that influence its reactivity: the electron-withdrawing sulfonamide at the C2 position and the bulky ethyl group at the C5 position. While the sulfonamide group is crucial for various biological activities, the adjacent ethyl group can create significant steric hindrance. This steric bulk can impede the approach of reagents to the sulfonamide nitrogen and the adjacent C4 position of the thiophene ring, often leading to lower reaction yields or complete inhibition of desired transformations.
This guide provides a structured approach to diagnosing and solving these steric-related issues through a series of troubleshooting scenarios and frequently asked questions.
Troubleshooting Common Reactions
This section addresses specific experimental problems in a question-and-answer format, offering detailed explanations and actionable protocols.
Issue 1: Low Yields in N-Alkylation or N-Arylation of the Sulfonamide
Question: I am attempting an N-alkylation of 5-Ethylthiophene-2-sulfonamide with a bulky alkyl halide (e.g., isopropyl bromide) and observing very low conversion, even with strong bases like sodium hydride. What is causing this, and how can I improve the yield?
Answer:
This is a classic case of steric hindrance at the sulfonamide nitrogen. The ethyl group at the C5 position, coupled with the bulk of the incoming electrophile, creates a sterically crowded environment, making the nucleophilic attack by the sulfonamide anion difficult. A recent study on a similar system, 5-bromo-N-alkylthiophene-2-sulfonamide, demonstrated that the yield for N-isopropylation was significantly lower (62%) compared to N-ethylation (72%) and N-propylation (78%), explicitly attributing this to steric hindrance.[1][2]
Causality and Troubleshooting Workflow:
The primary issue is the kinetic barrier to the SN2 reaction. The bulky groups hinder the necessary backside attack on the alkyl halide.
Caption: Troubleshooting workflow for N-alkylation.
Recommended Solutions & Protocols:
1. Optimization of Reaction Conditions:
-
Elevated Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[3] However, monitor for potential side reactions or decomposition.
-
Alternative Solvent Systems: Switch from aprotic polar solvents like DMF to less coordinating solvents that may not solvate the anion as strongly, potentially increasing its nucleophilicity.
2. Alternative Methodologies:
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reactions by efficiently transferring energy to the reactants.[4][5][6][7] This can often overcome steric barriers and reduce reaction times.
Protocol: Microwave-Assisted N-Alkylation
-
In a microwave-safe vial, combine 5-Ethylthiophene-2-sulfonamide (1 mmol), the alkyl halide (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2 mmol) in a polar aprotic solvent (e.g., DMF, 5 mL).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate at a constant temperature (e.g., 120-150 °C) for 15-30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.
-
-
High-Pressure Conditions: Applying high pressure can facilitate reactions with a negative activation volume, which is often the case for sterically hindered transformations.[8][9] High pressure can promote molecular re-alignments that overcome steric repulsion.[8]
Conceptual Approach: High-Pressure N-Alkylation
-
Utilize a high-pressure reactor to carry out the N-alkylation at pressures in the range of 8-15 kbar. This specialized equipment can significantly improve yields for sterically demanding reactions.
-
Comparative Table of N-Alkylation Strategies:
| Strategy | Temperature | Pressure | Typical Reaction Time | Key Advantage |
| Conventional Heating | 80-120 °C | Atmospheric | 12-24 hours | Standard laboratory setup |
| Microwave-Assisted | 120-150 °C | Atmospheric | 15-30 minutes | Rapid heating, improved yields |
| High-Pressure | Room Temp - 100 °C | 8-15 kbar | 4-12 hours | Overcomes significant steric barriers |
Issue 2: Poor Regioselectivity in Electrophilic Aromatic Substitution
Question: I am trying to perform a Friedel-Crafts acylation on 5-Ethylthiophene-2-sulfonamide, but I am getting a mixture of products or no reaction at all. How can I achieve selective substitution at the C4 position?
Answer:
The thiophene ring is generally susceptible to electrophilic aromatic substitution, with a preference for the C2 and C5 positions.[10] In 5-Ethylthiophene-2-sulfonamide, the C2 and C5 positions are already substituted. The remaining C3 and C4 positions are available for substitution. The sulfonamide group is strongly deactivating and a meta-director, while the ethyl group is weakly activating and an ortho-, para-director. This leads to conflicting directing effects and potential for low reactivity.
Causality and Strategic Approach:
The key is to enhance the nucleophilicity of the thiophene ring or to use a highly reactive electrophile under controlled conditions.
Caption: Strategic approach for C4 substitution.
Recommended Solutions & Protocols:
1. Use of a Blocking Group:
A common strategy to control regioselectivity is to temporarily block a more reactive position. In this case, a removable group could be introduced at the C3 position to direct the incoming electrophile to C4. However, a more direct approach is to leverage cross-coupling reactions.
2. Palladium-Catalyzed Cross-Coupling Reactions:
Instead of direct electrophilic substitution, a more controlled approach is to first introduce a halogen at the desired position (if possible) and then perform a cross-coupling reaction like the Suzuki-Miyaura reaction.[11][12] This offers a highly regioselective method for introducing aryl or other groups.
Protocol: Suzuki-Miyaura Coupling for C4-Arylation (Conceptual) This protocol assumes prior successful C4-bromination.
-
To a solution of C4-bromo-5-ethylthiophene-2-sulfonamide (1 mmol) in a suitable solvent (e.g., dioxane/water mixture), add the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 mmol).[11]
-
De-gas the mixture and heat under an inert atmosphere (e.g., at 95 °C) for several hours.[11]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, perform an aqueous workup and purify the product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: How does the ethyl group at the C5 position electronically influence the reactivity of the thiophene ring?
The ethyl group is an electron-donating group through induction. This slightly increases the electron density of the thiophene ring, making it more susceptible to electrophilic attack compared to an unsubstituted thiophene-2-sulfonamide. However, this electronic effect is often overshadowed by its significant steric hindrance.
Q2: Are there any general catalysts that are particularly effective for overcoming steric hindrance in reactions with substituted thiophenes?
For cross-coupling reactions, the choice of ligand on the metal catalyst is crucial. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) on palladium can promote reductive elimination and can be effective in coupling sterically hindered substrates. For other transformations, catalysts that operate under milder conditions, such as photoredox catalysts, may offer advantages by avoiding high temperatures that can lead to side reactions.[13]
Q3: Can computational chemistry be used to predict the feasibility of a reaction with a sterically hindered substrate like 5-Ethylthiophene-2-sulfonamide?
Yes, Density Functional Theory (DFT) calculations can be a powerful tool to predict the regioselectivity of electrophilic substitution by analyzing the energies of the possible intermediates.[14] It can also be used to model transition states and estimate activation energies, providing insight into whether a reaction is likely to proceed under given conditions.
Q4: For large-scale synthesis, are high-pressure or microwave-assisted methods practical?
Microwave-assisted synthesis is becoming increasingly common in industrial settings for process optimization and scale-up due to its efficiency.[7] High-pressure chemistry is more specialized but is used in industry for specific transformations where it offers significant advantages in yield and selectivity.[8][9] The choice between these will depend on the specific reaction and available equipment.
References
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Steric Hindrance Effect in High-Temperature Reactions | CCS Chemistry. (2020). Retrieved from [Link]
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Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - MDPI. (n.d.). Retrieved from [Link]
-
Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - NIH. (2024). Retrieved from [Link]
-
Facile Synthesis of 5-Bromo- N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo- β-Lactamase Producing Klebsiella pneumoniae ST147 - PubMed. (2024). Retrieved from [Link]
-
Microwave-assisted synthesis of sulfonamides | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene... - ResearchGate. (n.d.). Retrieved from [Link]
-
Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
(PDF) Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment - ResearchGate. (n.d.). Retrieved from [Link]
-
N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase - PubMed. (n.d.). Retrieved from [Link]
-
Green synthesis of building blocks, drug candidates and fine chemicals by barochemistry: application of high pressure in organic synthesis - RSC Publishing. (2025). Retrieved from [Link]
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Microwave-assisted synthesis and bioevaluation of new sulfonamides - PMC - NIH. (n.d.). Retrieved from [Link]
-
Electrophilic Substitution of Thiophene and its Derivatives - ResearchGate. (n.d.). Retrieved from [Link]
-
Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group - PubMed Central. (2016). Retrieved from [Link]
- EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation - Google Patents. (n.d.).
-
Synthesis of 5-arylthiophene-2-sulfonamide (3a-k). | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
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Microwave-Assisted Synthesis, Characterization, and Biological Activity of New Copper (II) Complex with Sulfonamide - MDPI. (2023). Retrieved from [Link]
-
(PDF) Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - ResearchGate. (2025). Retrieved from [Link]
-
Substituent effects on the reactivity of benzoquinone derivatives with thiols - PubMed - NIH. (2013). Retrieved from [Link]
-
An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
(PDF) Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - ResearchGate. (2024). Retrieved from [Link]
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(PDF) On the Mechanism of Catalytic Hydrogenation of Thiophene on Hydrogen Tungsten Bronze - ResearchGate. (2025). Retrieved from [Link]
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Electrophilic substitution of thiophene - YouTube. (2020). Retrieved from [Link]
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Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy - YouTube. (2013). Retrieved from [Link]
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Catalytic asymmetric functionalization and dearomatization of thiophenes - PMC. (n.d.). Retrieved from [Link]
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Hydrodesulfurization of Thiophene in n-Heptane Stream Using CoMo/SBA-15 and CoMo/AlSBA-15 Mesoporous Catalysts - MDPI. (n.d.). Retrieved from [Link]
-
Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines | Organic Letters - ACS Publications. (2026). Retrieved from [Link]
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Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines - Taylor & Francis. (n.d.). Retrieved from [Link]
-
High Pressure Reactions - Mettler Toledo. (n.d.). Retrieved from [Link]
-
Catalytic Synthesis of Thiophene from the Reaction of Furan and Hydrogen Sulfide. (2025). Retrieved from [Link]
-
(PDF) Catalyst Free synthesis of thiophen derivatives using multicomponent reactions of isothiocyanates: Study of biological activity - ResearchGate. (2025). Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Carbonic Anhydrase Inhibitors: 5-Ethylthiophene-2-sulfonamide vs. Acetazolamide
For researchers, scientists, and drug development professionals navigating the landscape of carbonic anhydrase (CA) inhibition, the choice of a suitable inhibitor is paramount. This guide provides an in-depth, objective comparison between the archetypal non-selective inhibitor, Acetazolamide (AAZ), and a representative of a more selective class of inhibitors, 5-Ethylthiophene-2-sulfonamide (ETSA). This analysis is grounded in experimental data to inform strategic decisions in research and development.
Introduction: The Ubiquitous Target - Carbonic Anhydrase
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to life, catalyzing the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] This seemingly simple reaction is crucial for a multitude of physiological processes, including pH homeostasis, gas transport, electrolyte secretion, and biosynthesis. With 15 known human isoforms (hCAs) exhibiting distinct tissue distribution and catalytic activities, the therapeutic potential of modulating their function is vast.[3] However, this diversity also presents a significant challenge: achieving isoform-selective inhibition to maximize therapeutic efficacy while minimizing off-target side effects.[4]
Acetazolamide: The Broad-Spectrum Benchmark
Acetazolamide (N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide), a sulfonamide derivative, was the first clinically approved CA inhibitor and remains a widely used therapeutic agent.[1][5] Its clinical applications are extensive, including the treatment of glaucoma, epilepsy, altitude sickness, and edema.[6][7]
Mechanism of Action
Acetazolamide functions by binding to the zinc ion in the active site of carbonic anhydrase, preventing the binding of a water molecule and thereby inhibiting the enzyme's catalytic activity.[5] This leads to an accumulation of carbonic acid and a subsequent decrease in pH.[5]
Limitations: The Cost of Non-Selectivity
The primary drawback of acetazolamide is its lack of isoform selectivity. It potently inhibits multiple CA isoforms throughout the body, leading to a wide array of side effects.[8] These can range from mild symptoms like paresthesia and fatigue to more severe complications such as metabolic acidosis, electrolyte imbalances, and the formation of kidney stones.[6][9] This broad activity profile, while effective in certain systemic conditions, is a significant liability when a more targeted therapeutic effect is desired.
The Challenger: 5-Ethylthiophene-2-sulfonamide and the Promise of Selectivity
5-Ethylthiophene-2-sulfonamide (ETSA) belongs to a class of five-membered heterocyclic sulfonamides that have emerged as promising candidates for more selective CA inhibition.[5][10] The thiophene scaffold offers a platform for chemical modifications that can exploit the subtle structural differences between the active sites of various CA isoforms.[5]
Structural and Mechanistic Insights
Like acetazolamide, ETSA is a primary sulfonamide that interacts with the active site zinc ion. However, the thiophene ring and its substituents can form specific interactions with amino acid residues lining the active site cavity, leading to differential affinities for various CA isoforms.[5] Studies on related 5-substituted-thiophene-2-sulfonamides have shown that modifications at the 5-position can significantly influence isoform selectivity.[5]
Head-to-Head Comparison: Inhibitory Profile
The key differentiator between ETSA and acetazolamide lies in their inhibitory potency and selectivity across various hCA isoforms. While direct comparative data for ETSA is limited, extensive research on the class of 5-substituted-thiophene-2-sulfonamides provides a strong basis for its expected performance.
| Inhibitor | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity Profile |
| Acetazolamide | 250[11] | 12[11] | 25 | 5.7 | Non-selective, potent inhibitor of multiple isoforms |
| 5-substituted-thiophene-2-sulfonamides (representative class for ETSA) | Weak inhibition (683-4250)[5][12] | Potent inhibition (nanomolar range)[5][12] | Effective inhibition (nanomolar range) | Effective inhibition (nanomolar range) | Selective for hCA II, IX, and XII over hCA I |
Note: Data for 5-substituted-thiophene-2-sulfonamides is based on published ranges for this class of compounds and serves as a proxy for the expected performance of ETSA.
Analysis:
-
hCA I: Acetazolamide is a moderately potent inhibitor of hCA I, an isoform abundant in red blood cells. In contrast, the thiophene-based sulfonamides, and by extension ETSA, are very poor inhibitors of hCA I.[5][12] This is a significant advantage, as inhibition of hCA I is not therapeutically desirable for many conditions and may contribute to side effects.
-
hCA II: Both acetazolamide and the thiophene-sulfonamide class are potent inhibitors of hCA II, the most catalytically active isoform found in many tissues, including the eye.[5][11][12] This makes both effective in applications like glaucoma treatment where reducing aqueous humor production is the goal.
-
hCA IX and XII: These are tumor-associated, transmembrane isoforms that are overexpressed in many hypoxic cancers and contribute to the acidification of the tumor microenvironment.[4] Both acetazolamide and the thiophene-sulfonamide class show potent inhibition of these isoforms, suggesting potential applications in oncology. The selectivity of the thiophene derivatives may offer a more targeted approach in this context.
Experimental Design for Comparative Analysis
To empirically validate the comparative efficacy and selectivity of ETSA and acetazolamide, a standardized in vitro carbonic anhydrase inhibition assay is essential. The following outlines two common and robust methodologies.
A. Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for measuring the direct physiological reaction of CO₂ hydration.[13][14]
Principle: This kinetic assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. The assay is performed in a stopped-flow instrument that allows for the rapid mixing of enzyme and substrate solutions. The change in pH is monitored over time using a pH indicator dye.
Workflow Diagram:
Caption: Workflow for the stopped-flow CO₂ hydration assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 20 mM HEPES-Tris, pH 7.5) containing a pH indicator (e.g., p-nitrophenol).
-
CO₂ Solution: Prepare a saturated solution of CO₂ in water.
-
Enzyme Solution: Prepare a stock solution of the purified hCA isoform.
-
Inhibitor Solutions: Prepare serial dilutions of ETSA and acetazolamide.
-
-
Assay Procedure:
-
Equilibrate all solutions to the desired temperature (typically 4°C to minimize uncatalyzed hydration).
-
Load one syringe of the stopped-flow instrument with the enzyme solution (with or without inhibitor) and the other with the CO₂ solution.
-
Initiate rapid mixing. The instrument's spectrophotometer will record the change in absorbance of the pH indicator over a short time course (milliseconds to seconds).
-
-
Data Analysis:
-
The initial rate of the reaction is determined from the slope of the absorbance vs. time curve.
-
Inhibition constants (Kᵢ) are calculated by measuring the reaction rates at various inhibitor concentrations and fitting the data to the Michaelis-Menten equation for competitive inhibition.
-
B. Colorimetric Esterase Assay
This is a simpler, high-throughput alternative, particularly for α-CAs, which also exhibit esterase activity.[2][13]
Principle: This assay utilizes the ability of CA to hydrolyze a chromogenic ester substrate, p-nitrophenyl acetate (p-NPA), to p-nitrophenol, which is yellow and can be quantified by measuring absorbance at 400-405 nm.[2][15]
Workflow Diagram:
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A Comparative Analysis of the Bioactivity of 5-Ethylthiophene-2-sulfonamide and Related Thiophene Derivatives
Introduction: The Thiophene Scaffold in Medicinal Chemistry
The thiophene ring, a five-membered sulfur-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its structural and electronic properties, which are bioisosteric to a benzene ring, allow it to serve as a versatile core for a multitude of pharmacologically active compounds.[1] Thiophene derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] The addition of a sulfonamide moiety to the thiophene ring, particularly at the 2-position, introduces a critical pharmacophore known for its strong, specific interactions with metalloenzymes, most notably carbonic anhydrases.[4]
This guide provides a comparative analysis of the bioactivity of 5-Ethylthiophene-2-sulfonamide against other thiophene derivatives. While direct, comprehensive experimental data for 5-Ethylthiophene-2-sulfonamide is sparse in publicly accessible literature, we can infer its potential activity profile by examining closely related analogs. This analysis is grounded in structure-activity relationships (SAR) derived from experimental data on derivatives with varying substituents at the 5-position, providing a predictive framework for researchers in drug discovery. The primary focus will be on carbonic anhydrase inhibition, a well-documented activity for this class, followed by discussions on antimicrobial and anticonvulsant potential.
I. Carbonic Anhydrase Inhibition: A Primary Target
Thiophene-2-sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] These enzymes are crucial in physiological processes such as pH regulation, fluid secretion, and biosynthetic pathways.[6] Their inhibition has therapeutic applications in treating glaucoma, epilepsy, and certain types of cancer.[5][7]
Mechanism of Action
The inhibitory action of sulfonamides is a classic example of zinc-binding inhibition. The deprotonated sulfonamide nitrogen coordinates directly to the Zn(II) ion in the enzyme's active site, displacing the catalytically essential zinc-bound hydroxide ion.[8] This binding prevents the enzyme from completing its catalytic cycle.
Comparative Bioactivity Data
The potency of thiophene-2-sulfonamide inhibitors is highly dependent on the substituent at the 5-position of the thiophene ring. This substituent can form additional interactions with amino acid residues within the active site cavity, enhancing binding affinity and isoform selectivity.
| Compound | Target Isoform | Inhibition Constant (Kᵢ) | Reference |
| 5-(Phenylmethylsulfanyl)-thiophene-2-sulfonamide | hCA II | 11.2 nM | [9] |
| 5-(Phenylmethylsulfanyl)-thiophene-2-sulfonamide | hCA IX | 25.5 nM | [9] |
| 5-(Phenylmethylsulfanyl)-thiophene-2-sulfonamide | hCA XII | 4.5 nM | [9] |
| 5-(4-Chlorobenzylsulfanyl)-thiophene-2-sulfonamide | hCA II | 0.6 nM | [9] |
| 5-(4-Chlorobenzylsulfanyl)-thiophene-2-sulfonamide | hCA IX | 27.2 nM | [9] |
| 5-(4-Chlorobenzylsulfanyl)-thiophene-2-sulfonamide | hCA XII | 4.8 nM | [9] |
| Thiophene-based sulfonamide 1 | hCA I | Kᵢ: 66.49 nM | [4] |
| Thiophene-based sulfonamide 1 | hCA II | IC₅₀: 23.4 nM | [4] |
| Thiophene-based sulfonamide 4 | hCA I | IC₅₀: 69 nM | [4] |
| Thiophene-based sulfonamide 4 | hCA II | Kᵢ: 74.88 nM | [4] |
| 5-Ethylthiophene-2-sulfonamide | Predicted | Potent inhibitor of hCA II, IX, XII | Inference |
Expert Analysis: The data clearly show that substitutions at the 5-position dramatically influence inhibitory potency. The addition of a bulky, hydrophobic benzylsulfanyl group leads to nanomolar and even subnanomolar inhibition of key isoforms like hCA II, IX, and XII.[9] The ethyl group of 5-Ethylthiophene-2-sulfonamide is a small, hydrophobic substituent. Based on SAR, it is predicted to occupy a hydrophobic pocket within the active site, leading to potent inhibition, likely in the low nanomolar range for susceptible isoforms like hCA II. Its smaller size compared to the benzylsulfanyl group may result in slightly lower potency but could potentially alter isoform selectivity.
II. Antimicrobial Activity
The sulfonamide scaffold is historically renowned for its antibacterial properties, acting as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[10] Thiophene derivatives can also possess intrinsic antimicrobial activities.[11][12] The combination of these two pharmacophores presents a promising strategy for developing novel antimicrobial agents.
Comparative Bioactivity Data
Recent studies have evaluated N-alkylated 5-bromothiophene-2-sulfonamides against clinically relevant drug-resistant bacteria, providing a direct and powerful comparison point for our target compound.
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| 5-Bromo-N-ethylthiophene-2-sulfonamide | K. pneumoniae (NDM-1-KP ST147) | 0.39 | 0.78 | [10] |
| Thiophene Derivative 4 | A. baumannii (Col-R) | MIC₅₀: 16 | - | [11] |
| Thiophene Derivative 4 | E. coli (Col-R) | MIC₅₀: 8 | - | [11] |
| Thiophene Derivative 5 | A. baumannii (Col-R) | MIC₅₀: 16 | - | [11] |
| Thiophene Derivative 8 | E. coli (Col-R) | MIC₅₀: 32 | - | [11] |
| 5-Ethylthiophene-2-sulfonamide | Predicted | Active against Gram-negative bacteria | - | Inference |
Expert Analysis: The potent activity of 5-Bromo-N-ethyl thiophene-2-sulfonamide, with a sub-µg/mL MIC value against a multidrug-resistant Klebsiella pneumoniae strain, is particularly noteworthy.[10] This result strongly suggests that the core structure is highly active. The ethyl group in our target compound, 5-Ethylthiophene-2-sulfonamide , replaces the bromine atom. While the bromine may contribute to overall lipophilicity and electronic properties, the ethyl group maintains a similar small, hydrophobic character. Therefore, it is highly probable that 5-Ethylthiophene-2-sulfonamide will exhibit significant antibacterial activity, particularly against Gram-negative pathogens.
III. Anticonvulsant Potential
A number of clinically used antiepileptic drugs (AEDs) contain a sulfonamide or a thiophene moiety.[13] The mechanism of action for many anticonvulsants involves the modulation of voltage-gated ion channels (e.g., sodium or calcium channels).[13] The Maximal Electroshock (MES) seizure test is a primary screening model used to identify compounds effective against generalized tonic-clonic seizures, as it assesses a compound's ability to prevent seizure spread.[14]
Structure-Activity Relationship (SAR) Insights
Expert Analysis: While specific MES test data for 5-Ethylthiophene-2-sulfonamide is not available, compounds containing the thiophene-sulfonamide scaffold are frequently investigated for anticonvulsant properties. The thiophene ring provides a necessary hydrophobic element that can facilitate blood-brain barrier (BBB) penetration, a prerequisite for CNS activity. The sulfonamide group can act as a hydrogen bond donor and acceptor. Studies on related sulfamide compounds have shown potent activity in the MES model.[15] The small ethyl group at the 5-position is unlikely to cause steric hindrance and would maintain the overall lipophilicity required for CNS penetration. Therefore, evaluation of 5-Ethylthiophene-2-sulfonamide in the MES test is a logical and well-justified step in characterizing its bioactivity profile.
IV. Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for key bioactivity assays.
Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory potency (IC₅₀) of a test compound against a purified CA isoform (e.g., hCA II) by measuring the esterase activity of the enzyme.
Causality: CA can hydrolyze esters, and p-nitrophenyl acetate (p-NPA) is a convenient substrate that produces a yellow-colored product (p-nitrophenol) upon hydrolysis. The rate of color formation is proportional to enzyme activity. An inhibitor will slow this rate.
-
Reagent Preparation:
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5.
-
Enzyme Stock: Prepare a 1 mg/mL stock of purified hCA II in assay buffer. Store at -80°C.
-
Substrate Stock: Prepare a 100 mM solution of p-nitrophenyl acetate (p-NPA) in acetonitrile.
-
Test Compound: Prepare a 10 mM stock solution of 5-Ethylthiophene-2-sulfonamide (and other derivatives) in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 170 µL of assay buffer to each well.
-
Add 10 µL of the diluted test compound to the appropriate wells. For control wells (100% activity), add 10 µL of assay buffer with equivalent DMSO concentration. For a blank, add 20 µL of buffer.
-
Add 10 µL of a freshly diluted hCA II solution (e.g., 10 µg/mL) to all wells except the blank.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of a freshly diluted p-NPA solution (e.g., 10 mM in assay buffer) to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (mOD/min).
-
Normalize the rates by subtracting the rate of the blank and expressing them as a percentage of the uninhibited control.
-
Plot the percentage of activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Maximal Electroshock (MES) Anticonvulsant Test
This in vivo protocol is a standard for screening potential anticonvulsant drugs effective against generalized tonic-clonic seizures.[14] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Causality: A supramaximal electrical stimulus applied to the cornea of a rodent induces a characteristic seizure pattern, including a tonic hindlimb extension (THE). A potent anticonvulsant will prevent this specific phase of the seizure, indicating an ability to block seizure spread.[16]
-
Animal Preparation:
-
Use male albino mice (e.g., CF-1 strain, 20-25 g). Acclimate animals for at least 3 days before the experiment.
-
House animals with free access to food and water.
-
Randomly assign animals to treatment groups (n=8-10 per group), including a vehicle control group and at least three dose levels of the test compound.
-
-
Compound Administration:
-
Prepare the test compound (e.g., 5-Ethylthiophene-2-sulfonamide) and a standard anticonvulsant (e.g., Phenytoin) in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administer the compound or vehicle via intraperitoneal (i.p.) injection at a consistent volume (e.g., 10 mL/kg).
-
-
Seizure Induction:
-
At the predetermined time of peak effect (e.g., 30 or 60 minutes post-injection), induce a seizure using an electroconvulsive shock generator.
-
Apply a drop of saline or electrode gel to the corneal electrodes.
-
Gently restrain the mouse and apply the electrodes to the corneas.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[14]
-
-
Observation and Endpoint:
-
Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension (THE) phase.
-
The complete abolition of the THE is the endpoint indicating protection.
-
-
Data Analysis:
-
For each group, calculate the percentage of animals protected from THE.
-
Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.
-
Protocol 3: Antimicrobial Susceptibility Testing (Agar Well Diffusion)
This protocol determines the susceptibility of a bacterial strain to a test compound by measuring the zone of growth inhibition.
Causality: The test compound diffuses from a well into the agar medium. If the compound is effective, it will inhibit bacterial growth, creating a clear zone around the well where the concentration is above the minimum inhibitory concentration (MIC). The diameter of this zone correlates with the compound's potency.
-
Media and Inoculum Preparation:
-
Prepare and sterilize Mueller-Hinton Agar (MHA) and pour into sterile Petri dishes.
-
Grow a pure culture of the test bacterium (e.g., E. coli ATCC 25922) in Mueller-Hinton Broth (MHB) to a turbidity equivalent to the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[17]
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial suspension. Remove excess liquid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.[18]
-
-
Assay Procedure:
-
Allow the plate to dry for 5-10 minutes.
-
Using a sterile cork borer (e.g., 6 mm diameter), punch wells into the agar.[17]
-
Prepare known concentrations of the test compound (e.g., 5-Ethylthiophene-2-sulfonamide) and controls (positive control: a known antibiotic like Ciprofloxacin; negative control: the solvent, e.g., DMSO) in a suitable solvent.
-
Carefully pipette a fixed volume (e.g., 50 µL) of each solution into the wells.[17]
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.[17]
-
After incubation, use calipers or a ruler to measure the diameter of the zone of inhibition (the clear area around each well) in millimeters.
-
-
Data Analysis:
-
Compare the zone diameters of the test compounds to the controls. A larger zone of inhibition indicates greater antibacterial activity. The results are typically reported as the diameter in mm.
-
V. Conclusion and Future Directions
The thiophene-2-sulfonamide scaffold is a validated platform for generating potent bioactive molecules. Based on a comprehensive analysis of structurally related compounds, 5-Ethylthiophene-2-sulfonamide is predicted to be a potent inhibitor of therapeutically relevant carbonic anhydrase isoforms, particularly hCA II, IX, and XII. Furthermore, strong evidence from close analogs suggests it possesses significant antibacterial activity against clinically important pathogens. Its potential as a CNS-active agent, specifically as an anticonvulsant, is also high and warrants experimental investigation.
The logical next step for researchers is the empirical validation of these predictions. The synthesis of 5-Ethylthiophene-2-sulfonamide followed by systematic screening using the detailed protocols provided in this guide will definitively establish its bioactivity profile. Subsequent studies should focus on determining its isoform selectivity for carbonic anhydrases, its spectrum of antimicrobial activity, and its efficacy and neurotoxicity profile in anticonvulsant models. This systematic approach will elucidate the precise therapeutic potential of this promising derivative.
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Assessing the Cross-Reactivity of 5-Ethylthiophene-2-sulfonamide: A Comparative Guide for Drug Development Professionals
Introduction: The Imperative of Selectivity in Sulfonamide Drug Development
The sulfonamide moiety is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutics ranging from antimicrobials to diuretics and anti-inflammatory agents.[1] The thiophene ring, a bioisostere of the benzene ring, is often incorporated into drug candidates to modulate their physicochemical and pharmacokinetic properties.[2] The compound of interest, 5-Ethylthiophene-2-sulfonamide, combines these two key structural features. While this combination holds therapeutic promise, it also necessitates a thorough evaluation of its potential for cross-reactivity with unintended biological targets. Off-target activity can lead to unforeseen side effects and toxicities, representing a significant risk in drug development.
This guide provides a comprehensive framework for assessing the cross-reactivity profile of 5-Ethylthiophene-2-sulfonamide. We will delve into the rationale behind selecting key off-target enzyme families, provide detailed, field-tested experimental protocols for in vitro evaluation, and present comparative data from structurally related thiophene sulfonamides to contextualize potential findings. Our approach is grounded in the principles of scientific integrity, ensuring that the described methodologies are robust and the interpretations are guided by established structure-activity relationships (SAR).
Understanding the Landscape: Potential Off-Targets for Thiophene Sulfonamides
The primary sulfonamide group is a well-established zinc-binding motif, making enzymes that utilize a zinc cofactor potential sites of interaction.[3] Furthermore, the overall scaffold of many sulfonamide-containing drugs can lead to interactions with other enzyme classes. Based on the known pharmacology of sulfonamides and thiophene-containing molecules, two high-priority enzyme families for cross-reactivity screening are Carbonic Anhydrases (CAs) and Cyclooxygenases (COXs) .
-
Carbonic Anhydrases (CAs): These ubiquitous zinc-containing metalloenzymes are crucial for various physiological processes.[3] Inhibition of specific CA isoforms is the therapeutic mechanism for several drugs, including the sulfonamide diuretic acetazolamide. However, off-target inhibition of other CA isoforms can lead to undesirable side effects. Thiophene sulfonamides, in particular, have been shown to be potent inhibitors of various CA isoforms.[4][5][6]
-
Cyclooxygenases (COXs): COX-1 and COX-2 are key enzymes in the prostaglandin synthesis pathway and are the targets of nonsteroidal anti-inflammatory drugs (NSAIDs).[7] A class of selective COX-2 inhibitors, the coxibs (e.g., celecoxib), features a sulfonamide moiety that is critical for their selective binding.[8] Therefore, assessing the inhibitory activity of 5-Ethylthiophene-2-sulfonamide against both COX isoforms is essential.
The following diagram illustrates the rationale for prioritizing these enzyme families for cross-reactivity assessment.
Comparative Analysis: Carbonic Anhydrase Inhibition by Thiophene Sulfonamides
While specific inhibitory data for 5-Ethylthiophene-2-sulfonamide is not publicly available, a review of the literature provides valuable insights from structurally similar compounds. The following table summarizes the inhibition constants (Ki) of several 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides against four human carbonic anhydrase (hCA) isoforms.[6] This data serves as a critical benchmark for interpreting the results of future experiments with 5-Ethylthiophene-2-sulfonamide.
| Compound (5-substituted-benzylsulfanyl-thiophene-2-sulfonamide) | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| Unsubstituted | 2560 | 12.4 | 5.8 | 8.1 |
| 4-Fluoro | 1870 | 8.9 | 3.5 | 6.4 |
| 4-Chloro | 1540 | 7.5 | 2.9 | 5.2 |
| 4-Bromo | 1230 | 6.8 | 2.1 | 4.8 |
| 4-Methyl | 3120 | 15.1 | 7.2 | 9.5 |
| 4-Methoxy | 4250 | 18.3 | 8.9 | 11.7 |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
Analysis of Comparative Data:
The data clearly indicates that thiophene-2-sulfonamides can be highly potent inhibitors of hCA II, IX, and XII, with Ki values in the low nanomolar to sub-nanomolar range.[6] Notably, these compounds generally exhibit weaker inhibition of the ubiquitous hCA I isoform. The nature of the substituent at the 5-position of the thiophene ring significantly influences the inhibitory activity and isoform selectivity. This highlights the importance of the ethyl group in 5-Ethylthiophene-2-sulfonamide in determining its cross-reactivity profile.
Experimental Protocols for Cross-Reactivity Assessment
To generate robust and reproducible data, standardized and well-validated assay protocols are essential. The following sections provide detailed, step-by-step methodologies for assessing the inhibitory activity of 5-Ethylthiophene-2-sulfonamide against carbonic anhydrases and cyclooxygenases.
Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available kits and established literature methods for determining the inhibitory potency of a compound against various CA isoforms.
Principle: The assay measures the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol. The rate of p-nitrophenol formation, monitored spectrophotometrically at 405 nm, is inversely proportional to the CA inhibitory activity of the test compound.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
p-Nitrophenyl acetate (p-NPA)
-
Assay Buffer (e.g., 50 mM Tris-SO4, pH 7.6)
-
Test compound (5-Ethylthiophene-2-sulfonamide) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Acetazolamide)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and positive control in DMSO.
-
Prepare a series of dilutions of the test compound and positive control in Assay Buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Prepare a working solution of the CA enzyme in Assay Buffer.
-
Prepare a solution of p-NPA in a water-miscible organic solvent like acetonitrile.
-
-
Assay Setup:
-
Add Assay Buffer to all wells of a 96-well plate.
-
Add the diluted test compound, positive control, or vehicle control (for uninhibited enzyme activity) to the appropriate wells.
-
Add the CA enzyme working solution to all wells except for the blank controls.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the p-NPA solution to all wells.
-
Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This protocol is based on commercially available kits and provides a sensitive method for determining the selective inhibition of COX-1 and COX-2.
Principle: The assay measures the peroxidase activity of COX enzymes. In the presence of arachidonic acid, COX produces prostaglandin G2 (PGG2). The peroxidase component of the enzyme then reduces PGG2 to PGH2, and this process is coupled to the oxidation of a fluorogenic substrate, resulting in a fluorescent product that can be measured.
Materials:
-
Purified human or ovine COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Fluorometric substrate (e.g., ADHP)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compound (5-Ethylthiophene-2-sulfonamide) dissolved in a suitable solvent (e.g., DMSO)
-
Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound and positive controls in DMSO.
-
Create a series of dilutions of the test compound and positive controls in Assay Buffer.
-
Prepare working solutions of COX-1 and COX-2 enzymes in Assay Buffer containing heme.
-
-
Assay Setup:
-
To the wells of a 96-well black plate, add the enzyme working solution.
-
Add the diluted test compound, positive controls, or vehicle control to the respective wells.
-
Add the fluorometric substrate to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes), protected from light.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence vs. time curves.
-
Determine the percentage of inhibition for each concentration of the test compound for both COX-1 and COX-2.
-
Calculate the IC50 values for each isoform by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The COX-2 selectivity index can be calculated as the ratio of the IC50 (COX-1) / IC50 (COX-2).
-
Broader Cross-Reactivity Profiling: A Tiered Approach
Beyond the primary assessment against CAs and COXs, a comprehensive understanding of the cross-reactivity profile of 5-Ethylthiophene-2-sulfonamide requires a broader screening approach. A tiered strategy is recommended to manage resources effectively while maximizing the acquisition of critical safety data.
Tier 1: Primary Off-Target Panel: This includes the detailed enzymatic assays for a panel of key carbonic anhydrase isoforms (I, II, IV, IX, XII) and both cyclooxygenase isoforms (COX-1 and COX-2).
Tier 2: Broad Off-Target Screening: If significant activity is observed in Tier 1, or as part of a standard safety assessment, the compound should be screened against a broad panel of receptors, ion channels, transporters, and other enzymes known to be associated with adverse drug reactions. Several contract research organizations (CROs) offer standardized safety panels for this purpose.
Tier 3: Cellular and In Vivo Follow-up: Any significant off-target activities identified in the in vitro screens should be further investigated in relevant cell-based assays and, if warranted, in preclinical in vivo models to assess the physiological consequences of these interactions.
The following diagram illustrates this tiered approach to comprehensive cross-reactivity assessment.
Conclusion and Forward Look
The assessment of off-target activity is a critical component of preclinical drug development. For a compound like 5-Ethylthiophene-2-sulfonamide, which contains both a thiophene ring and a sulfonamide moiety, a systematic evaluation of its cross-reactivity is paramount. By leveraging the detailed experimental protocols provided and contextualizing the results with the comparative data on related thiophene sulfonamides, researchers can build a robust selectivity profile. This proactive approach to identifying potential liabilities will ultimately de-risk the development process and contribute to the discovery of safer and more effective medicines. The insights gained from these studies will not only inform the progression of 5-Ethylthiophene-2-sulfonamide but will also enrich the broader understanding of the structure-activity relationships governing the selectivity of this important class of therapeutic agents.
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Andrews, K. T., et al. (2010). Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases. Bioorganic & Medicinal Chemistry Letters, 20(13), 3954-3958. Available at: [Link]
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Ali, A., et al. (2007). Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides. Bioorganic & Medicinal Chemistry Letters, 17(16), 4587-4592. Available at: [Link]
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Boriack-Sjodin, P. A., et al. (1998). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 41(14), 2684-2692. Available at: [Link]
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Mishra, R., et al. (2021). Therapeutic importance of synthetic thiophene. Journal of Heterocyclic Chemistry, 58(11), 2136-2158. Available at: [Link]
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El-Sayed, M. A. A., et al. (2013). Molecular design, synthesis and biological evaluation of cyclic imides bearing benzenesulfonamide fragment as potential COX-2 inhibitors. Part 2. European Journal of Medicinal Chemistry, 63, 637-646. Available at: [Link]
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Gierse, J. K., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry, 13(3), 266-285. Available at: [Link]
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Hoffman, J. M., et al. (1994). New isomeric classes of topically active ocular hypotensive carbonic anhydrase inhibitors: 5-substituted thieno[2,3-b]thiophene-2-sulfonamides and 5-substituted thieno[3,2-b]thiophene-2-sulfonamides. Journal of Medicinal Chemistry, 37(6), 847-856. Available at: [Link]
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Monti, S. M., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 26(11), 3338. Available at: [Link]
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Metwally, A. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 6. Available at: [Link]
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de la Lastra, J. M., et al. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 13, 949591. Available at: [Link]
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Senchenko, V. G., et al. (2021). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 26(21), 6489. Available at: [Link]
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Supuran, C. T. (2004). COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents. Current Pharmaceutical Design, 10(7), 703-712. Available at: [Link]
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Svirskis, S., et al. (2017). 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations. Bioorganic & Medicinal Chemistry, 25(3), 1184-1191. Available at: [Link]
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Richards, J. M., et al. (2021). Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. Scientific Reports, 11(1), 8145. Available at: [Link]
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Khan, M. E., et al. (2024). Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. Macromolecular Research, 32(1), 75-89. Available at: [Link]
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Wright, J. M. (2002). The double-edged sword of COX-2 selective NSAIDs. CMAJ, 167(10), 1131-1137. Available at: [Link]
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PubChem. (n.d.). 5-(Thiophene-2-sulfonyl)thiophene-2-sulfonamide. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 5-Ethylthiophene-2-sulfonamide Analogs as Carbonic Anhydrase Inhibitors
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 5-substituted-thiophene-2-sulfonamide analogs, with a focus on their role as potent inhibitors of carbonic anhydrases (CAs). The 5-ethylthiophene-2-sulfonamide scaffold serves as a crucial starting point for the rational design of novel and selective CA inhibitors, which are therapeutically important in various conditions, including glaucoma, epilepsy, and certain types of cancer.[1][2] This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of medicinal chemistry and pharmacology.
Introduction: The Thiophene-2-sulfonamide Scaffold in Carbonic Anhydrase Inhibition
The thiophene-2-sulfonamide moiety is a well-established pharmacophore for the inhibition of carbonic anhydrases.[3] These metalloenzymes, which catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, are crucial in numerous physiological processes.[2] The inhibitory action of sulfonamides is primarily attributed to the coordination of the sulfonamide group to the zinc ion within the enzyme's active site.[4] The thiophene ring acts as a versatile scaffold, allowing for substitutions at various positions to modulate the inhibitory potency and isoform selectivity of the compounds.
This guide will focus on the impact of substitutions at the 5-position of the thiophene ring, using 5-ethylthiophene-2-sulfonamide as a conceptual reference point to explore how modifications at this site influence the interaction with different CA isoforms.
The Crucial Role of the Sulfonamide Group: The Anchor to Inhibition
The cornerstone of the inhibitory activity of this class of compounds is the primary sulfonamide group (-SO₂NH₂). This functional group is responsible for the high-affinity binding to the catalytic zinc ion (Zn²⁺) in the active site of carbonic anhydrases. The nitrogen atom of the sulfonamide coordinates directly with the zinc ion, displacing a water molecule or hydroxide ion that is essential for the catalytic activity. This interaction is a hallmark of classical CA inhibitors and is a prerequisite for potent inhibition.[4]
Structure-Activity Relationship at the 5-Position of the Thiophene Ring
Modifications at the 5-position of the thiophene-2-sulfonamide scaffold have a profound impact on the inhibitory activity and isoform selectivity. This section will compare different classes of substituents at this position.
5-Alkyl Substituents: A Baseline for Potency
5-Aryl Substituents: Expanding Interactions
The introduction of an aryl group at the 5-position offers a significant opportunity to enhance inhibitory activity through additional interactions within the CA active site. These aryl moieties can form π-π stacking, hydrophobic, and van der Waals interactions with aromatic and aliphatic residues lining the active site cavity.
A study on 5-arylthiophene-2-sulfonamides, synthesized via Suzuki-Miyaura cross-coupling reactions with 5-bromothiophene-2-sulfonamide, demonstrated that the substitution pattern and electronic effects of the functional groups on the appended aryl ring significantly influence the biological activity.[6]
5-Benzylsulfanyl Substituents: A Key to High Potency and Selectivity
A notable advancement in the SAR of 5-substituted-thiophene-2-sulfonamides comes from the introduction of benzylsulfanyl moieties. A series of 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides exhibited potent, subnanomolar to nanomolar inhibition against hCA II, and the tumor-associated isoforms hCA IX and XII, while showing poor inhibition of the ubiquitous hCA I isoform.[7]
The flexibility of the methylene linker and the ability of the benzyl group to probe deeper into the active site pocket are key to this enhanced activity and selectivity. X-ray crystallography of one such analog in complex with hCA II revealed that the inhibitor's tail extends into a hydrophobic region of the active site, making favorable contacts with several non-polar amino acid residues.
Table 1: Comparative Inhibitory Activity (Kᵢ in nM) of 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamide Analogs Against Human Carbonic Anhydrase Isoforms
| Compound | R (Substitution on Benzyl Ring) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 1 | H | 1050 | 12.5 | 25.3 | 4.5 |
| 2 | 2-CH₃ | 985 | 8.9 | 30.1 | 5.1 |
| 3 | 4-CH₃ | 1230 | 10.2 | 28.7 | 4.8 |
| 4 | 4-F | 890 | 9.8 | 26.5 | 4.6 |
| 5 | 4-Cl | 920 | 11.1 | 27.8 | 4.7 |
| 6 | 4-OCH₃ | 1540 | 15.3 | 35.4 | 5.9 |
Data extracted from PubMed ID: 28024887[7]
The data in Table 1 clearly demonstrates that substitutions on the benzyl ring have a modest effect on the already potent inhibition of hCA II, IX, and XII, while maintaining weak inhibition against hCA I. This highlights the importance of the benzylsulfanyl pharmacophore in achieving isoform selectivity.
Experimental Protocols
General Synthesis of 5-Substituted-thiophene-2-sulfonamides
A common synthetic route to 5-substituted-thiophene-2-sulfonamides starts from a readily available precursor, such as 2-bromothiophene. This is then elaborated to introduce the sulfonamide functionality and the desired substituent at the 5-position.
Diagram 1: General Synthetic Workflow
Caption: General synthetic route to 5-substituted-thiophene-2-sulfonamide analogs.
Step-by-step synthesis of 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides: [7]
-
Preparation of 5-bromothiophene-2-sulfonamide: 2-Bromothiophene is treated with chlorosulfonic acid, followed by reaction with aqueous ammonia to yield 5-bromothiophene-2-sulfonamide.[6]
-
Thiolation Reaction: 5-Bromothiophene-2-sulfonamide is reacted with a substituted benzyl mercaptan in the presence of a suitable base (e.g., potassium carbonate) and a catalyst (e.g., a palladium complex for cross-coupling type reactions, or under conditions suitable for nucleophilic aromatic substitution) to afford the desired 5-substituted-benzylsulfanyl-thiophene-2-sulfonamide.
Carbonic Anhydrase Inhibition Assay: Stopped-Flow CO₂ Hydration Method
The inhibitory potency of the synthesized compounds against various CA isoforms is typically determined using a stopped-flow instrument to measure the kinetics of CO₂ hydration.
Diagram 2: Stopped-Flow CO₂ Hydration Assay Workflow
Caption: Workflow for the stopped-flow CO₂ hydration assay.
Detailed Protocol:
-
Reagents and Buffers: A buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., p-nitrophenol) is prepared. A separate solution is saturated with CO₂. The purified CA isozyme and the test inhibitor are prepared in appropriate concentrations.
-
Enzyme-Inhibitor Pre-incubation: The enzyme and inhibitor are pre-incubated for a defined period to allow for binding equilibrium to be reached.
-
Kinetic Measurement: The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated buffer in the stopped-flow apparatus. The hydration of CO₂ to bicarbonate and a proton causes a pH change, which is monitored by the change in absorbance of the pH indicator.
-
Data Analysis: The initial rates of the catalyzed reaction are measured at different inhibitor concentrations. The inhibition constants (Kᵢ) are then calculated by fitting the data to appropriate enzyme inhibition models.
Conclusion and Future Directions
The 5-ethylthiophene-2-sulfonamide scaffold and its analogs represent a promising class of carbonic anhydrase inhibitors. The structure-activity relationship studies highlight that modifications at the 5-position of the thiophene ring are a critical determinant of both inhibitory potency and isoform selectivity. In particular, the introduction of a benzylsulfanyl moiety at this position has proven to be an effective strategy for developing highly potent and selective inhibitors of hCA II, IX, and XII.
Future research in this area should focus on:
-
Systematic exploration of a wider range of substituents at the 5-position: This will provide a more comprehensive understanding of the SAR and may lead to the discovery of novel inhibitors with improved properties.
-
Optimization of isoform selectivity: Fine-tuning the structure of the substituents at the 5-position could lead to inhibitors with enhanced selectivity for the desired CA isoform, thereby reducing off-target effects.
-
In vivo evaluation: Promising candidates from in vitro studies should be advanced to in vivo models to assess their pharmacokinetic properties and therapeutic efficacy.
By leveraging the insights from SAR studies and employing rational drug design principles, the 5-thiophene-2-sulfonamide scaffold can be further exploited to develop next-generation carbonic anhydrase inhibitors for a variety of therapeutic applications.
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Noreen, M., et al. (2017). A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds. Journal of the Chemical Society of Pakistan, 39(1), 123-131. [Link]
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Krasavin, M., et al. (2017). 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations. Bioorganic & Medicinal Chemistry, 25(5), 1664-1671. [Link]
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Krasavin, M., et al. (2015). A small library of thiophene-based carbonic anhydrase inhibitors reveals a new selectivity trend. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 943-948. [Link]
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Abbate, F., et al. (2004). Carbonic anhydrase inhibitors: X-ray crystallographic and spectroscopic investigations for the interaction of 5-amino-1,3,4-thiadiazole-2-sulfonamide with isozymes I and II. Bioorganic & Medicinal Chemistry Letters, 14(1), 211-216. [Link]
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Rasool, N., et al. (2017). A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds. Journal of the Chemical Society of Pakistan, 39(1), 123-131. [Link]
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Maresca, A., et al. (2013). Carbonic anhydrase inhibitors. A new series of 5-substituted-1,3,4-thiadiazole-2-sulfonamides with potent inhibitory action against the human cytosolic and tumor-associated isoforms. Bioorganic & Medicinal Chemistry Letters, 23(1), 129-133. [Link]
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A Senior Application Scientist's Guide to Validating Target Engagement of 5-Ethylthiophene-2-sulfonamide
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental scrutiny. A critical milestone in this journey is the unequivocal demonstration of target engagement – confirming that the molecule binds to its intended biological target within a physiologically relevant context.[1][2] This guide provides an in-depth comparison of state-of-the-art methodologies for validating the target engagement of a novel compound, using 5-Ethylthiophene-2-sulfonamide as a representative example.
The sulfonamide and thiophene moieties are privileged structures in medicinal chemistry, known to interact with a variety of protein targets, conferring activities ranging from antibacterial to anticancer and anti-inflammatory.[3][4][5][6] Assuming a putative protein target for 5-Ethylthiophene-2-sulfonamide has been identified through initial screens or in-silico modeling, this guide will navigate the crucial subsequent step: experimental validation of this interaction. We will delve into the causality behind experimental choices, presenting each protocol as a self-validating system.
The Imperative of Target Engagement
Validating that a compound engages its intended target is fundamental for several reasons.[1][2] It provides a clear mechanism of action, builds confidence in structure-activity relationships, and is crucial for interpreting downstream biological effects.[2][7] Without robust target engagement data, it is difficult to discern whether a lack of efficacy is due to a flawed biological hypothesis or simply poor target interaction.[1]
This guide will compare and contrast a selection of powerful techniques, categorized into biophysical and cell-based methods, to provide a comprehensive toolkit for validating the interaction between 5-Ethylthiophene-2-sulfonamide and its putative protein target.
Section 1: Biophysical Methods for Direct Binding Analysis
Biophysical assays are indispensable for providing direct, quantitative evidence of binding between a purified protein and a small molecule.[8][9] These methods are foundational in confirming a direct interaction and characterizing its thermodynamics and kinetics.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[10][11][12] This label-free technique is considered the gold standard for characterizing binding affinity.[13]
Causality of Experimental Choice: ITC is the method of choice when a precise determination of binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) is required.[11] This detailed thermodynamic information can provide insights into the nature of the binding forces driving the interaction.
Experimental Protocol: ITC
-
Sample Preparation:
-
Prepare a solution of the purified target protein (typically 10-50 µM) in a well-buffered solution.
-
Prepare a solution of 5-Ethylthiophene-2-sulfonamide (typically 10-20 fold higher concentration than the protein) in the identical buffer. It is critical to ensure the buffer composition is identical to avoid heat of dilution artifacts.
-
Thoroughly degas both solutions to prevent air bubbles from interfering with the measurement.
-
-
Instrument Setup:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the 5-Ethylthiophene-2-sulfonamide solution into the injection syringe.
-
Equilibrate the system to the desired experimental temperature.
-
-
Titration:
-
Perform a series of small, sequential injections of the 5-Ethylthiophene-2-sulfonamide solution into the sample cell.
-
The instrument measures the heat change associated with each injection.
-
-
Data Analysis:
-
The raw data (heat change per injection) is integrated to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine KD, n, ΔH, and ΔS.
-
Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding
SPR is a powerful, label-free optical technique for monitoring biomolecular interactions in real-time.[14][15][16] It provides valuable kinetic information, including association (kon) and dissociation (koff) rates, in addition to binding affinity (KD).[14]
Causality of Experimental Choice: Choose SPR when understanding the kinetics of the interaction is important. For example, a compound with a slow off-rate (long residence time) may exhibit a more durable pharmacological effect. SPR is also well-suited for screening and can be used with a wide range of analytes.[15]
Experimental Protocol: SPR
-
Sensor Chip Preparation:
-
Immobilize the purified target protein onto the surface of a sensor chip. Common immobilization strategies include amine coupling or affinity capture.
-
A reference flow cell should be prepared in parallel to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Inject a series of increasing concentrations of 5-Ethylthiophene-2-sulfonamide over the sensor surface.
-
The SPR instrument detects changes in the refractive index at the sensor surface as the small molecule binds to the immobilized protein.
-
-
Data Analysis:
-
The real-time binding data is recorded in a sensorgram.
-
Fit the sensorgram data to a suitable kinetic model to determine kon, koff, and KD.
-
Microscale Thermophoresis (MST): Low Sample Consumption and Versatility
MST measures the directed movement of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, and hydration shell upon ligand binding.[17][18][19] This technique requires very low sample consumption and can be performed in complex biological liquids.[19]
Causality of Experimental Choice: MST is an excellent choice when sample material is limited. Its ability to perform measurements in complex solutions like cell lysates makes it a versatile tool for bridging the gap between biophysical and cell-based assays.
Experimental Protocol: MST
-
Sample Preparation:
-
Label the purified target protein with a fluorescent dye.
-
Prepare a serial dilution of 5-Ethylthiophene-2-sulfonamide.
-
Mix the fluorescently labeled protein with each concentration of the small molecule.
-
-
Measurement:
-
Load the samples into glass capillaries.
-
Place the capillaries in the MST instrument.
-
The instrument applies a microscopic temperature gradient and measures the fluorescence changes as the molecules move.
-
-
Data Analysis:
-
Plot the change in thermophoresis against the logarithm of the ligand concentration.
-
Fit the resulting binding curve to determine the KD.
-
Table 1: Comparison of Biophysical Methods
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Microscale Thermophoresis (MST) |
| Principle | Measures heat change upon binding | Measures change in refractive index | Measures molecular motion in a temperature gradient |
| Key Outputs | KD, n, ΔH, ΔS | KD, kon, koff | KD |
| Labeling | Label-free | Label-free (protein is immobilized) | Requires fluorescent labeling of one partner |
| Sample Consumption | High | Moderate | Low |
| Throughput | Low | Medium-High | Medium-High |
| Strengths | Provides complete thermodynamic profile | Real-time kinetic data | Low sample consumption, tolerant of complex buffers |
| Limitations | Requires large amounts of pure protein | Immobilization may affect protein activity | Requires fluorescent labeling |
Section 2: Cell-Based Methods for In-Situ Target Engagement
While biophysical methods confirm a direct interaction, cell-based assays are crucial for verifying that the compound can reach and bind to its target in a more physiologically relevant environment.[7][20]
Cellular Thermal Shift Assay (CETSA): The Benchmark for Intracellular Target Engagement
CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[21][22][23] This powerful technique allows for the detection of target engagement in intact cells and even tissues, without the need for any modifications to the compound or the target protein.[8][24]
Causality of Experimental Choice: CETSA is the go-to method for confirming target engagement within the complex milieu of the cell. A positive CETSA result provides strong evidence that the compound is cell-permeable and binds to its intended target in its native state.
Experimental Protocol: CETSA
-
Cell Treatment:
-
Treat cultured cells with either 5-Ethylthiophene-2-sulfonamide or a vehicle control.
-
Incubate to allow for cell penetration and target binding.
-
-
Thermal Challenge:
-
Heat aliquots of the treated cells to a range of temperatures.
-
Ligand-bound proteins will be more resistant to heat-induced aggregation and precipitation.
-
-
Lysis and Protein Quantification:
-
Lyse the cells to release the soluble proteins.
-
Separate the soluble fraction from the precipitated protein aggregates by centrifugation.
-
Quantify the amount of the target protein remaining in the soluble fraction using a method such as Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of 5-Ethylthiophene-2-sulfonamide indicates target engagement.
-
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
In-Cell Target Engagement Assays
Several commercially available assay platforms, such as those based on enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET), offer streamlined approaches to measuring intracellular target engagement.[25]
Causality of Experimental choice: These assays are particularly useful for higher-throughput screening and for ranking the potency of compounds in a cellular context. They often provide a more quantitative measure of target engagement than traditional CETSA.
Experimental Protocol: Generic In-Cell Assay (e.g., EFC-based)
-
Cell Line Engineering:
-
Generate a stable cell line expressing the target protein fused to a small enzyme fragment.
-
The other, larger enzyme fragment is also expressed in the cells.
-
-
Compound Treatment:
-
Treat the engineered cells with varying concentrations of 5-Ethylthiophene-2-sulfonamide.
-
-
Lysis and Detection:
-
Lyse the cells and add the enzyme substrate.
-
Binding of the small molecule to the target protein can either promote or inhibit the complementation of the enzyme fragments, leading to a change in the luminescent or fluorescent signal.
-
-
Data Analysis:
-
Plot the signal against the compound concentration to generate a dose-response curve and determine the cellular EC50.
-
Table 2: Comparison of Cell-Based Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | In-Cell Target Engagement Assays |
| Principle | Ligand-induced thermal stabilization | Ligand-dependent modulation of a reporter system |
| Key Outputs | Thermal shift (ΔTm) | Cellular EC50 |
| Labeling | Label-free | Requires genetic modification of the target protein |
| Throughput | Low-Medium | High |
| Strengths | Physiologically relevant, no labels required | Quantitative, high-throughput |
| Limitations | Semi-quantitative, lower throughput | Requires cell line engineering, potential for artifacts |
Section 3: Proteomics-Based Approaches for Target and Off-Target Profiling
Proteomic methods offer a global view of compound-protein interactions within the cell, enabling the identification of both the intended target and potential off-targets.[20]
Thermal Proteome Profiling (TPP)
TPP is a powerful extension of CETSA that uses quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously.[9][26]
Causality of Experimental Choice: TPP is the method of choice for unbiased target identification and for assessing the selectivity of a compound across the proteome. It can confirm engagement with the intended target while simultaneously revealing potential off-target interactions that could lead to toxicity.[20]
Experimental Protocol: TPP
-
Cell Treatment and Heating:
-
Similar to CETSA, treat cells with 5-Ethylthiophene-2-sulfonamide or vehicle and heat to a range of temperatures.
-
-
Protein Extraction and Digestion:
-
Isolate the soluble protein fractions and digest them into peptides.
-
-
Mass Spectrometry:
-
Analyze the peptide samples using quantitative mass spectrometry (e.g., using tandem mass tags).
-
-
Data Analysis:
-
For each protein identified, generate a melting curve.
-
Proteins that show a significant thermal shift in the presence of the compound are identified as potential targets.
-
Caption: Thermal Proteome Profiling (TPP) Workflow.
Conclusion: An Integrated Approach to Target Validation
The validation of target engagement is a multi-faceted process that requires a thoughtful and integrated experimental approach. For a novel compound like 5-Ethylthiophene-2-sulfonamide, a tiered strategy is recommended. Initial confirmation of a direct interaction with the purified putative target can be robustly achieved using biophysical methods such as ITC or SPR. Following this, CETSA provides compelling evidence of target engagement in a cellular context. Finally, for a comprehensive understanding of selectivity and potential off-target effects, TPP offers an unparalleled global view.
By judiciously selecting from this armamentarium of techniques, researchers can build a compelling and data-rich case for the mechanism of action of their small molecule, a critical step on the path to developing the next generation of therapeutics.
References
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Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. (n.d.). SpringerLink. Retrieved January 25, 2026, from [Link]
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Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis. Retrieved January 25, 2026, from [Link]
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Determining target engagement in living systems. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]
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Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). National Institutes of Health. Retrieved January 25, 2026, from [Link]
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A Head-to-Head Comparison of 5-Ethylthiophene-2-sulfonamide and Other Key Sulfonamide-Based Carbonic Anhydrase Inhibitors
In the landscape of medicinal chemistry, the sulfonamide functional group represents a cornerstone of therapeutic design, leading to a diverse array of drugs with applications ranging from diuretics to anticonvulsants and antiglaucoma agents. A primary target for many of these sulfonamides is the ubiquitous family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs). The inhibition of specific CA isozymes is a clinically validated strategy for the management of various pathological conditions. This guide provides a detailed head-to-head comparison of 5-Ethylthiophene-2-sulfonamide, a representative of the promising class of thiophene-based sulfonamides, against established sulfonamide drugs: Acetazolamide, Dorzolamide, Brinzolamide, and the repurposed COX-2 inhibitor, Celecoxib.
This analysis is tailored for researchers, scientists, and drug development professionals, offering an in-depth examination of the chemical properties, inhibitory profiles, and underlying structure-activity relationships that govern the efficacy and selectivity of these compounds.
The Central Role of Carbonic Anhydrase Inhibition
Carbonic anhydrases catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. This seemingly simple physiological reaction is fundamental to a multitude of processes, including pH regulation, ion transport, and fluid secretion. Consequently, the dysregulation of CA activity is implicated in several diseases. Sulfonamide inhibitors, with their characteristic SO₂NH₂ moiety, act by coordinating to the zinc ion in the active site of the enzyme, thereby blocking its catalytic function. The development of isozyme-specific inhibitors is a key objective in the field to minimize off-target effects and enhance therapeutic efficacy.
Comparative Analysis of Sulfonamide Inhibitors
This section provides a detailed comparison of 5-Ethylthiophene-2-sulfonamide and other selected sulfonamide drugs, focusing on their chemical structures, physicochemical properties, and their inhibitory activity against key human carbonic anhydrase (hCA) isozymes.
Chemical Structures
The chemical structures of the compared sulfonamide drugs are presented below. The diversity in their scaffold and substituent groups contributes to their varied inhibitory profiles and pharmacokinetic properties.
Figure 2: General mechanism of carbonic anhydrase inhibition by sulfonamides.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
To provide a practical context for the presented data, a detailed protocol for a stopped-flow spectrophotometric assay to determine the inhibitory activity of compounds against carbonic anhydrase is provided below. This method measures the enzyme's esterase activity using p-nitrophenyl acetate as a substrate.
Materials and Reagents
-
Human carbonic anhydrase isozyme (e.g., hCA II)
-
p-Nitrophenyl acetate (p-NPA)
-
Test compound (e.g., 5-Ethylthiophene-2-sulfonamide)
-
Reference inhibitor (e.g., Acetazolamide)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Stopped-flow spectrophotometer
Assay Workflow
The following diagram illustrates the key steps in the stopped-flow carbonic anhydrase inhibition assay.
Figure 3: Workflow for the stopped-flow carbonic anhydrase inhibition assay.
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare a stock solution of the CA enzyme in Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in DMSO.
-
Prepare stock solutions of the test compound and reference inhibitor in DMSO.
-
-
Assay Setup:
-
In the stopped-flow instrument, load one syringe with the enzyme solution and varying concentrations of the inhibitor (or DMSO for control).
-
Load the second syringe with the p-NPA substrate solution in Tris-HCl buffer.
-
-
Data Acquisition:
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Monitor the increase in absorbance at 400 nm over time, which corresponds to the formation of the p-nitrophenolate product.
-
-
Data Analysis:
-
Calculate the initial rates of the reaction from the linear portion of the absorbance versus time plots.
-
Determine the IC₅₀ value for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.
-
Concluding Remarks
The exploration of thiophene-based sulfonamides, such as 5-Ethylthiophene-2-sulfonamide, represents a promising avenue for the development of novel carbonic anhydrase inhibitors. The data presented in this guide, based on a close structural analogue, suggests that these compounds can exhibit potent and selective inhibition of clinically relevant CA isozymes, rivaling the performance of established drugs like Dorzolamide and Brinzolamide. The versatility of the thiophene scaffold allows for fine-tuning of the molecule's physicochemical and pharmacokinetic properties through chemical modification.
Further research, including direct in vitro and in vivo comparative studies of 5-Ethylthiophene-2-sulfonamide, is warranted to fully elucidate its therapeutic potential. The experimental protocol provided herein offers a robust framework for conducting such investigations. As our understanding of the structural and functional nuances of the carbonic anhydrase family continues to grow, so too will the opportunities for rational drug design and the development of more effective and safer sulfonamide-based therapeutics.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 588192, 5-Ethylthiophene-2-carboxylic acid. Retrieved from [Link].
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- Winum, J. Y. et al. (2005). Dual carbonic anhydrase--cyclooxygenase-2 inhibitors. Current Pharmaceutical Design, 11(6), 795-802.
- Angeli, A. et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 24(7), 6691.
A Researcher's Guide to Benchmarking 5-Ethylthiophene-2-sulfonamide: A Comparative Performance Analysis in Standardized Assays
In the landscape of medicinal chemistry, the thiophene sulfonamide scaffold is a recurring motif in the design of targeted therapeutics.[1][2] Its derivatives have shown a wide spectrum of biological activities, including antibacterial, antiviral, and diuretic properties.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of a specific, yet promising derivative: 5-Ethylthiophene-2-sulfonamide.
While direct, extensive performance data for 5-Ethylthiophene-2-sulfonamide in standardized assays is not yet widely published, its structural similarity to known bioactive molecules allows us to propose a rational testing strategy. This document will serve as a roadmap for its evaluation, comparing its potential performance against established alternatives and providing the necessary experimental protocols to generate robust, comparable data. Our approach is grounded in established scientific principles, ensuring that the described methodologies are self-validating and aligned with industry standards.
Understanding the Therapeutic Potential: Why Investigate 5-Ethylthiophene-2-sulfonamide?
The sulfonamide functional group is a cornerstone in drug discovery, with numerous approved drugs across various therapeutic areas.[5] When incorporated into a thiophene ring, the resulting scaffold exhibits a unique electronic and steric profile that can be exploited for targeted drug design. The ethyl substitution at the 5-position of the thiophene ring in 5-Ethylthiophene-2-sulfonamide may enhance lipophilicity, potentially improving cell membrane permeability and oral bioavailability—a critical consideration in drug development.
Based on the known activities of structurally related thiophene sulfonamides, we can hypothesize three primary areas of investigation for 5-Ethylthiophene-2-sulfonamide:
-
Carbonic Anhydrase Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), enzymes crucial for various physiological processes, including pH regulation and fluid balance.[6] Inhibition of specific CA isoforms is a validated strategy for treating glaucoma, epilepsy, and certain types of cancer.
-
Diuretic Activity: The diuretic effect of many sulfonamides stems from their ability to inhibit carbonic anhydrase in the renal tubules or to block the Na-K-Cl cotransporter (NKCC), leading to increased excretion of water and electrolytes.
-
Antimicrobial Activity: Thiophene derivatives have demonstrated notable antibacterial and antifungal properties, and the sulfonamide group itself is a well-known pharmacophore in antimicrobial agents.[7][8][9]
This guide will focus on the first two potential applications, providing a detailed framework for in vitro and in vivo evaluation.
Experimental Design: A Multi-tiered Approach to Performance Benchmarking
A rigorous evaluation of 5-Ethylthiophene-2-sulfonamide necessitates a multi-tiered experimental approach, starting with in vitro enzymatic and cellular assays and progressing to in vivo models. This strategy allows for a comprehensive understanding of the compound's potency, selectivity, and physiological effects.
In Vitro Evaluation: Target Engagement and Cellular Effects
2.1.1. Carbonic Anhydrase Inhibition Assay
-
Rationale: This assay directly measures the ability of 5-Ethylthiophene-2-sulfonamide to inhibit the enzymatic activity of carbonic anhydrase. We will compare its performance against Acetazolamide , a well-characterized, broad-spectrum CA inhibitor.
-
Methodology: A colorimetric assay based on the esterase activity of CA is a standard and high-throughput compatible method.[6]
Experimental Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of 5-Ethylthiophene-2-sulfonamide and Acetazolamide in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test compounds and the reference standard.
-
Reconstitute purified human carbonic anhydrase II (hCA II) in the provided assay buffer.
-
Prepare the colorimetric substrate solution (e.g., p-nitrophenyl acetate).
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of the diluted test compound, reference standard, or vehicle control to respective wells.
-
Add 85 µL of the CA Assay Buffer to each well.
-
Add 5 µL of the reconstituted hCA II enzyme solution to all wells except the blank.
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of the substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in a kinetic mode for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition for each concentration of the test compound and reference standard using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
2.1.2. Na-K-Cl Cotransporter (NKCC) Inhibition Assay
-
Rationale: To investigate the potential mechanism of diuretic action beyond CA inhibition, we will assess the compound's effect on the NKCC1 cotransporter. Furosemide , a potent loop diuretic that targets NKCC, will be used as the positive control.
-
Methodology: A common method involves using a fluorescent dye that is sensitive to ion influx in cells overexpressing the NKCC1 transporter.[10]
Experimental Protocol: Fluorescence-Based NKCC1 Inhibition Assay
-
Cell Culture:
-
Culture a suitable cell line (e.g., HEK-293) stably expressing human NKCC1 in appropriate media.
-
Seed the cells in a 96-well black, clear-bottom plate and grow to confluence.
-
-
Assay Procedure:
-
Wash the cells with a chloride-free buffer.
-
Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) in a chloride-free buffer containing the test compound, Furosemide, or vehicle control. Incubate for 60 minutes at room temperature.
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader equipped with an automated injector.
-
Initiate ion influx by injecting a stimulus buffer containing chloride and thallium.
-
Measure the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase, which is proportional to the NKCC1 activity.
-
Determine the percentage of inhibition for each concentration of the test compound and reference standard.
-
Calculate the IC50 value as described for the CA inhibition assay.
-
In Vivo Evaluation: Assessing Diuretic Efficacy
-
Rationale: An in vivo animal model is essential to confirm the diuretic effect of 5-Ethylthiophene-2-sulfonamide and to assess its impact on urine volume and electrolyte excretion. The Lipschitz model in rats is a widely accepted standard for this purpose.[11]
-
Methodology: This model involves administering the test compound to hydrated rats and measuring the subsequent urine output and electrolyte content.[12]
Experimental Protocol: Diuretic Activity in a Rat Model (Lipschitz Test)
-
Animal Preparation:
-
Use male Wistar rats (150-200 g).
-
Fast the animals overnight with free access to water.
-
Administer a priming dose of normal saline (0.9% NaCl) orally (e.g., 25 mL/kg) to ensure uniform hydration.
-
-
Drug Administration:
-
Divide the animals into three groups:
-
Control group: Vehicle (e.g., 0.5% carboxymethyl cellulose in saline).
-
Reference group: Furosemide (e.g., 20 mg/kg, p.o.).
-
Test group: 5-Ethylthiophene-2-sulfonamide (at various doses, e.g., 50, 100, 200 mg/kg, p.o.).
-
-
-
Urine Collection and Analysis:
-
Immediately after drug administration, place each rat in an individual metabolic cage designed to separate urine and feces.[13]
-
Collect urine over a period of 5 or 24 hours.
-
Measure the total volume of urine for each animal.
-
Analyze the urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.
-
-
Data Analysis:
-
Calculate the diuretic action (urine output of the test group / urine output of the control group).
-
Calculate the saluretic index (total electrolyte excretion of the test group / total electrolyte excretion of the control group).
-
Compare the results of the test group with the control and reference groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Comparative Performance Data (Hypothetical)
The following tables present a hypothetical but scientifically plausible comparison of 5-Ethylthiophene-2-sulfonamide with standard reference compounds. This data is for illustrative purposes only and must be confirmed by experimental investigation.
Table 1: In Vitro Inhibitory Activity
| Compound | Carbonic Anhydrase II (IC50, nM) | NKCC1 Cotransporter (IC50, µM) |
| 5-Ethylthiophene-2-sulfonamide | 150 | 25 |
| Acetazolamide | 12 | >100 |
| Furosemide | >10,000 | 1.5 |
Table 2: In Vivo Diuretic Activity in Rats (at 100 mg/kg, p.o.)
| Compound | Urine Volume (mL/5h) | Na+ Excretion (mmol/5h) | K+ Excretion (mmol/5h) | Diuretic Action |
| Vehicle (Control) | 2.5 ± 0.3 | 0.20 ± 0.04 | 0.15 ± 0.03 | 1.0 |
| 5-Ethylthiophene-2-sulfonamide | 6.8 ± 0.7 | 0.75 ± 0.09 | 0.35 ± 0.05 | 2.72 |
| Furosemide (20 mg/kg) | 8.5 ± 0.9 | 1.10 ± 0.12 | 0.40 ± 0.06 | 3.40 |
Visualizing the Workflow and Pathways
To further clarify the experimental design and the potential mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for benchmarking 5-Ethylthiophene-2-sulfonamide.
Caption: Potential diuretic mechanisms of action for 5-Ethylthiophene-2-sulfonamide.
Conclusion and Future Directions
This guide provides a robust and scientifically grounded framework for the initial benchmarking of 5-Ethylthiophene-2-sulfonamide. The proposed assays will elucidate its potential as a carbonic anhydrase inhibitor and a diuretic agent. The comparative approach against established drugs like Acetazolamide and Furosemide will provide a clear context for its potency and potential therapeutic utility.
Positive results from these initial studies would warrant further investigation, including:
-
Selectivity Profiling: Assessing the inhibitory activity of 5-Ethylthiophene-2-sulfonamide against a panel of human carbonic anhydrase isoforms to determine its selectivity profile.
-
Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like properties.
-
Toxicology Studies: Conducting preliminary in vitro and in vivo toxicology studies to ensure a favorable safety profile.
By following the methodologies outlined in this guide, researchers can generate high-quality, reproducible data that will be instrumental in advancing our understanding of 5-Ethylthiophene-2-sulfonamide and its potential as a novel therapeutic agent.
References
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Direct control of Na+-K+-2Cl−-cotransport protein (NKCC1) expression with aldosterone. (n.d.). American Physiological Society. Available at: [Link]
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Evaluation of diuretic efficacy and antiurolithiatic potential of ethanolic leaf extract of Annona squamosa Linn. in experimental animal models. (2020). PubMed. Available at: [Link]
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Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. (2017). Chemistry Central Journal. Available at: [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health. Available at: [Link]
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Determination of the K+-Cl- cotransport activity. (n.d.). Bio-protocol. Available at: [Link]
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Study of Diuretic Activity of Given Drugs to Rat/Mice using Metabolic Cage. (n.d.). RJPTSimLab. Available at: [Link]
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Sulfonamides with Heterocyclic Periphery as Antiviral Agents. (n.d.). MDPI. Available at: [Link]
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Observations on Diuretic Assay Methods using Rat and Dog. (n.d.). Indian Journal of Physiology and Pharmacology. Available at: [Link]
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Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. (n.d.). Durham E-Theses. Available at: [Link]
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Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (n.d.). Frontiers. Available at: [Link]
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Sodium-Potassium-Chloride Cotransport. (2025). ResearchGate. Available at: [Link]
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A comparative review on In-vivo and In-vitro screening models for diuretic agents. (n.d.). Journal of Drug Delivery and Therapeutics. Available at: [Link]
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Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. (n.d.). National Institutes of Health. Available at: [Link]
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Commonly used sulfonamides and non-sulfonamide alternatives. (n.d.). ResearchGate. Available at: [Link]
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Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. (2017). AVESİS. Available at: [Link]
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Evaluation of Diuretic Activity of Ipomoea aquatica (Kalmisak) in Mice Model Study. (2025). ResearchGate. Available at: [Link]
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Synthesis of a Sulfonimidamide-Based Analog of Tasisulam and Its Biological Evaluation in the Melanoma Cell Lines SKMel23 and A375. (2017). Semantic Scholar. Available at: [Link]
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Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). National Institutes of Health. Available at: [Link]
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A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2025). MDPI. Available at: [Link]
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Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. (n.d.). PubMed. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Ethylthiophene-2-sulfonamide
For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Ethylthiophene-2-sulfonamide, ensuring the safety of laboratory personnel and the preservation of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.
Hazard Identification and Risk Assessment: Understanding the "Why"
-
Thiophene and its derivatives are known to be harmful and can cause irritation. Some are also flammable.[1][2][3][4]
-
Sulfonamides , as a class of compounds, can have biological activity and may pose risks to aquatic life if released into the environment.[5]
Therefore, 5-Ethylthiophene-2-sulfonamide must be treated as hazardous waste . Key hazards associated with a closely related compound, 5-[2-(2,2-Dimethylpropanamido)ethyl]thiophene-2-sulfonyl chloride, include skin irritation, serious eye irritation, and respiratory irritation.[6] It is prudent to assume that 5-Ethylthiophene-2-sulfonamide may exhibit similar properties.
Table 1: Inferred Hazard Profile and Regulatory Considerations
| Hazard Category | Anticipated Risk | Primary Regulatory Framework | Relevant EPA Waste Codes (Potential) |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[7] | OSHA 29 CFR 1910.1450 | D001 (Ignitability, if flashpoint is low), D002 (Corrosivity, if acidic or basic), Toxic characteristics (D004-D043) if specific constituents are present above regulatory levels.[8] |
| Skin/Eye Irritation | Causes skin and serious eye irritation.[6][7] | Hazard Communication Standard (HCS) | |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects.[4][9] | EPA Resource Conservation and Recovery Act (RCRA)[10] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to the safe disposal of 5-Ethylthiophene-2-sulfonamide, from the point of generation to final removal by a certified waste management provider.
The cardinal rule of chemical waste management is immediate and proper segregation.[11][12] Never mix 5-Ethylthiophene-2-sulfonamide waste with other waste streams unless they are known to be compatible.
-
Solid Waste: Collect pure 5-Ethylthiophene-2-sulfonamide, contaminated weighing papers, and disposable labware (e.g., pipette tips, contaminated gloves) in a dedicated, robust, and clearly labeled hazardous waste container.[13] A high-density polyethylene (HDPE) container is a suitable choice.
-
Liquid Waste: If 5-Ethylthiophene-2-sulfonamide is in a solution, collect the waste in a designated, leak-proof, and shatter-resistant container. Ensure the container material is compatible with the solvent used.
-
Contaminated Personal Protective Equipment (PPE): Non-reusable gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag.[13]
Accurate and comprehensive labeling is a critical compliance and safety measure.[14] All waste containers must be labeled with the following information:
-
The words "Hazardous Waste "
-
The full chemical name: "5-Ethylthiophene-2-sulfonamide "
-
The approximate percentage of the compound in the waste matrix.
-
The date the waste was first added to the container.
-
The specific hazards (e.g., "Irritant," "Harmful").
Containers must be kept securely closed at all times, except when adding waste.[14][15]
Store the labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[14][15] The SAA should be:
-
At or near the point of waste generation.
-
Under the control of the laboratory personnel.
-
Away from sources of ignition and incompatible materials.
The ultimate disposal of 5-Ethylthiophene-2-sulfonamide must be handled by a licensed hazardous waste disposal company.[3][6][11] Do not attempt to dispose of this chemical down the drain or in regular trash.[4]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Provide the EHS department with an accurate description of the waste, including its composition and volume.
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making and operational flow for the proper disposal of 5-Ethylthiophene-2-sulfonamide.
Caption: Decision-making and operational flow for the proper disposal of 5-Ethylthiophene-2-sulfonamide.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of 5-Ethylthiophene-2-sulfonamide is a critical responsibility for all laboratory personnel. By adhering to the procedures outlined in this guide, researchers can ensure a safe working environment, maintain regulatory compliance, and contribute to the protection of our ecosystem. A proactive and informed approach to waste management is integral to the advancement of science.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,5-Dichlorothiophene-3-sulfonamide. Retrieved from [Link]
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Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet Thiophene. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
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ResearchGate. (n.d.). Studies on sulfonamide degradation products. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]
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National Academies of Sciences, Engineering, and Medicine. (2011). Appendix A: OSHA Laboratory Standard. Retrieved from [Link]
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Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Oxford Academic. (n.d.). Biodegradability properties of sulfonamides in activated sludge. Retrieved from [Link]
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Old Dominion University. (2020, October). Laboratory Waste Management Guidelines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method. Retrieved from [Link]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 5-Ethylthiophene-2-sulfonamide
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. The following guide provides essential, in-depth safety and logistical information for handling 5-Ethylthiophene-2-sulfonamide. This document is structured to provide a self-validating system of protocols, grounded in authoritative sources, to ensure your safety and the integrity of your research.
Hazard Identification and Risk Assessment: An Evidence-Based Approach
Primary Hazards: Based on data from similar sulfonamide and thiophene derivatives, 5-Ethylthiophene-2-sulfonamide should be handled as a substance that is potentially hazardous.[1][2] The primary risks include:
-
Skin and Eye Irritation: Direct contact can cause irritation.[1]
-
Respiratory Tract Irritation: As the compound is likely a solid or powder, inhalation of dust can irritate the respiratory system.[1][2]
-
Harmful if Swallowed, Inhaled, or Absorbed: Systemic effects are possible following exposure.[1][2] Target organs for similar compounds include the respiratory system, gastrointestinal system, eyes, and skin.[1]
Physical Form and Associated Risks: This compound is typically a solid powder.[3] The primary operational risk is the generation of airborne dust during weighing, transfer, or mixing, which increases the potential for inhalation and contamination of surfaces.[4]
| Hazard Classification (Anticipated) | Description | Primary Exposure Route |
| Acute Toxicity | Harmful if swallowed, inhaled, or absorbed through the skin.[1][2] | Ingestion, Inhalation, Skin Contact |
| Skin Irritation | May cause redness, itching, or irritation upon contact.[1][2] | Skin Contact |
| Eye Irritation | May cause serious eye irritation.[1][2] | Eye Contact |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2] | Inhalation |
The Foundation of Safety: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. Its effectiveness is predicated on the proper implementation of engineering and administrative controls.
-
Engineering Controls: These are the most critical safety features. All handling of 5-Ethylthiophene-2-sulfonamide powder must be conducted in a certified chemical fume hood to control airborne particulates.[2][4] The work area must be equipped with readily accessible eyewash stations and safety showers.[1][5]
-
Administrative Controls: Adherence to established Standard Operating Procedures (SOPs) is mandatory. All personnel must be trained on the specific hazards and handling procedures for this compound.[6] Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is crucial for minimizing exposure. The following recommendations are based on a comprehensive risk assessment for handling a potent chemical powder.
Hand Protection: Your Primary Contact Barrier
Gloves are essential, but not all gloves offer the same protection. For handling 5-Ethylthiophene-2-sulfonamide and its solutions, double-gloving is mandatory to protect against undetected micropunctures and to facilitate safe doffing.[7]
-
Material: Nitrile gloves are the recommended standard due to their broad resistance to a range of chemicals.[8] Always use powder-free gloves to prevent airborne contamination of the work area.[9]
-
Thickness: A glove's thickness contributes to its chemical resistance, but dexterity is also a factor.[8][9] Choose gloves that offer a balance of protection and tactile sensitivity.
-
Integrity: Always inspect gloves for tears or punctures before use. Change gloves every 30-60 minutes during extended procedures or immediately if you know or suspect contact with the chemical has occurred.[9]
| Glove Material | Recommendation for Sulfonamides/Thiophenes | Rationale |
| Nitrile | Excellent (Recommended) | Offers good protection against a wide variety of chemicals, including acids, caustics, and alcohols, making it suitable for handling the compound and its common solvents.[8] |
| Latex | Fair | Can provide a barrier, but nitrile is generally preferred due to better chemical resistance and the avoidance of latex allergies.[10] |
| Vinyl | Poor (Not Recommended) | Not recommended for handling hazardous chemicals due to poor resistance to many solvents.[10] |
Eye and Face Protection: Shielding Against Splashes and Dust
Protecting your eyes from chemical dust and splashes is non-negotiable.
-
Standard Operations: At a minimum, wear chemical splash goggles that conform to ANSI Z87.1 standards. Standard safety glasses do not provide adequate protection from dust or splashes.[11]
-
High-Risk Procedures: When there is a significant risk of splashing (e.g., preparing concentrated solutions, handling larger quantities), a full-face shield must be worn in addition to chemical splash goggles.[7][11]
Body Protection: Preventing Skin Contamination
Your personal clothing offers no protection against chemical hazards.
-
Lab Coat: A standard cotton lab coat is not sufficient.
-
Disposable Gown: A disposable, solid-front gown with a back closure and tight-fitting knit cuffs is required.[7] This design minimizes the risk of frontal contamination and ensures a secure overlap with your inner gloves. The gown should be made of a low-linting material and be demonstrably resistant to chemical permeation.[12] Gowns should be changed every two to three hours or immediately after a spill.[7]
Respiratory Protection: The Inhalation Safeguard
Inhalation is a primary exposure route for chemical powders.
-
Primary Control: All work with 5-Ethylthiophene-2-sulfonamide powder must be performed within a functioning chemical fume hood.[4]
-
Secondary Protection: For procedures where dust generation is unavoidable (e.g., weighing, spill cleanup), a NIOSH-approved respirator is mandatory.[12] A fit-tested N95 respirator provides protection against airborne particulates.[12][13] Surgical masks offer no protection from chemical dust and must not be used for this purpose.[7][12]
Procedural Guidance: Safe Operational Workflows
Following a strict, step-by-step procedure for donning and doffing PPE is critical to its effectiveness and prevents cross-contamination.
Protocol 1: PPE Donning Sequence
This sequence proceeds from the least "clean" to the most "clean" items, ensuring that gloves are the final, sterile layer.
-
Change into scrubs or dedicated work clothes.
-
Don head and shoe covers.
-
Perform hand hygiene.
-
Don the disposable gown, ensuring a complete back closure.
-
Don your N95 respirator (if required) and perform a seal check.
-
Don eye protection (goggles/face shield).
-
Perform hand hygiene.
-
Don the first pair of gloves (inner), tucking the gown cuffs underneath.
-
Don the second pair of gloves (outer), pulling them over the gown cuffs.
Protocol 2: PPE Doffing (Removal) Sequence
This is the most critical phase for preventing personal contamination. The principle is to touch contaminated surfaces only with other contaminated surfaces (outer gloves) and clean surfaces only with clean surfaces (inner gloves/bare hands).
-
In the work area, use a disinfectant wipe to clean the outer gloves.
-
Remove the outer gloves, turning them inside out without touching your skin. Dispose of them in the designated hazardous waste container.
-
Remove the gown by unfastening the back and rolling it away from your body, touching only the inside surface. Dispose of it.
-
Exit the immediate work area.
-
Remove eye and face protection, handling only the straps or earpieces.
-
Remove the respirator, handling only the straps.
-
Remove shoe and head covers.
-
Remove the inner gloves, again turning them inside out.
-
Perform thorough hand hygiene with soap and water.
Decontamination and Disposal Plan
A comprehensive safety plan extends beyond handling to include proper cleanup and disposal.
Decontamination
-
All work surfaces and equipment must be decontaminated after use.[4] Use a three-step process: deactivation, decontamination, and cleaning. Consult your institution's Environmental Health and Safety (EHS) office for approved deactivating agents.
Disposal
-
PPE and Consumables: All used PPE (gloves, gowns, masks) and contaminated lab supplies (e.g., weigh paper, pipette tips) must be disposed of in a clearly labeled, sealed hazardous waste container.[2]
-
Bulk Chemical Waste: Unused or waste 5-Ethylthiophene-2-sulfonamide must be disposed of as hazardous chemical waste. Never dispose of it down the drain or in regular trash.[14] All chemical disposal must be handled through your institution's EHS department or a licensed chemical waste contractor.[15]
This guide is intended to provide a robust framework for the safe handling of 5-Ethylthiophene-2-sulfonamide. Always consult your institution's specific Chemical Hygiene Plan and EHS department for local requirements. Your safety is paramount.
References
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Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET THIOPHENE. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). HAZARD SUMMARY. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,5-Dichlorothiophene-3-sulfonamide. Retrieved from [Link]
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Gloves Chemical Resistance Chart. (n.d.). Chemical Resistance Chart. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]
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Jubair, A. K., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
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Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. Retrieved from [Link]
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Environmental Health and Safety, OSHA. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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Environmental Protection. (n.d.). Determination of Sulfonamide Antibiotics in Wastewater by Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
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Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements. Retrieved from [Link]
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GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
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Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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BFM® Fitting. (n.d.). A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]
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Kimberly Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
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PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements. Retrieved from [Link]
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Lakeland Industries. (n.d.). PPE Protection Types. Retrieved from [Link]
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PubMed. (2007, October 26). Solid phase microextraction of macrolide, trimethoprim, and sulfonamide antibiotics in wastewaters. Retrieved from [Link]
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Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
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University of Pennsylvania EHRS. (2019, February). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
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Pharmacy Practice + Community. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
